2,5-Dinitrobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dinitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5/c10-4-5-3-6(8(11)12)1-2-7(5)9(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQDLKFHFLTMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597693 | |
| Record name | 2,5-Dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198424-70-2 | |
| Record name | 2,5-Dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Molecular & Physical Properties: The Foundation of Reactivity
An In-Depth Technical Guide to 2,5-Dinitrobenzaldehyde: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and application, grounded in established chemical principles.
Understanding the fundamental properties of this compound is paramount for its effective use in stoichiometry, reaction kinetics, and purification protocols. The compound's molecular weight is a cornerstone for all quantitative work.
The molecular formula of this compound is C₇H₄N₂O₅.[1] Its calculated molecular weight is 196.12 g/mol .[1] This value is the critical starting point for calculating molar equivalents in reaction schemes. The presence of two strongly electron-withdrawing nitro groups (-NO₂) and an aldehyde group (-CHO) on the aromatic ring dictates its chemical reactivity, rendering the aldehyde susceptible to nucleophilic attack and influencing the aromatic ring's susceptibility to further substitution.
A summary of its key physical and chemical properties is presented below. Note that while some experimental data for this specific isomer is limited, computed properties from reliable databases and experimental data from closely related isomers provide a robust profile.
| Property | Value / Description | Source (Citation) | Notes |
| Molecular Weight | 196.12 g/mol | PubChem[1] | Calculated from atomic weights. |
| Molecular Formula | C₇H₄N₂O₅ | PubChem[1] | |
| CAS Number | 1198424-70-2 | PubChem[1] | |
| Appearance | Brown Powder Solid | Fisher Scientific (for 2,4-isomer)[2] | Typical for nitroaromatic compounds. |
| Melting Point | 68 - 71 °C | Fisher Scientific (for 2,4-isomer)[2] | Provides a practical range for purity assessment. |
| Boiling Point | 190 °C @ 10 mmHg | Fisher Scientific (for 2,4-isomer)[2] | Vacuum distillation is necessary to prevent decomposition. |
| IUPAC Name | This compound | PubChem[1] | |
| Hydrogen Bond Acceptors | 5 | PubChem (Computed)[1] | Oxygen atoms in nitro and carbonyl groups. |
| Hydrogen Bond Donors | 0 | PubChem (Computed)[1] | Lacks labile protons like -OH or -NH. |
Synthesis & Purification: A Protocol Grounded in Mechanistic Chemistry
While numerous methods exist for the synthesis of dinitrobenzaldehyde isomers, a direct, peer-reviewed protocol for the 2,5-isomer is not commonly cited. However, a robust and reliable synthesis can be designed based on the well-established principles of electrophilic aromatic substitution, specifically the nitration of benzaldehyde. The following protocol is a representative method adapted from established procedures for analogous compounds, such as those found in Organic Syntheses.[3][4]
Causality Behind Experimental Choices:
-
Reagents : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the classic and most effective nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
-
Temperature Control : The nitration of an aromatic ring is a highly exothermic reaction. Maintaining a low temperature (0-10 °C) is critical. This prevents over-nitration (the addition of more than two nitro groups) and minimizes the formation of unwanted side products, particularly the oxidation of the sensitive aldehyde group to a carboxylic acid.
-
Order of Addition : Benzaldehyde is added slowly to the pre-chilled nitrating mixture. This ensures that the electrophile is always in excess and that the heat generated can be effectively dissipated, preventing thermal runaways.
-
Purification : The crude product is poured onto ice to quench the reaction and precipitate the organic product, which has low solubility in the aqueous acidic medium. Recrystallization, typically from an ethanol/water mixture, is an effective method for removing isomeric impurities and unreacted starting material.
Detailed Step-by-Step Methodology:
-
Preparation of Nitrating Mixture : In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C. While stirring, slowly add 50 mL of fuming nitric acid, ensuring the temperature does not exceed 10 °C.
-
Nitration Reaction : Once the nitrating mixture is stable at 0-5 °C, begin the dropwise addition of 20 g (0.188 mol) of benzaldehyde via the dropping funnel. The rate of addition must be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Completion : After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours, then let it slowly warm to room temperature and stir for another 2-3 hours to ensure complete dinitration.
-
Quenching and Isolation : Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The crude this compound will precipitate as a yellowish-brown solid.
-
Filtration and Washing : Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper. This removes residual acids.
-
Purification : Recrystallize the crude solid from a minimal amount of hot ethanol. If the product is highly colored, charcoal treatment can be performed on the hot solution before filtration. Allow the solution to cool slowly to form pure crystals, which are then collected by filtration and dried in vacuo.
Spectroscopic Characterization: Confirming the Structure
While a publicly available, experimentally verified full dataset for this compound is scarce, its structure can be confidently predicted and confirmed using standard spectroscopic techniques. The following data is based on established chemical shift principles and data from closely related analogs.[5][6][7][8][9][10]
Predicted & Representative Spectroscopic Data
| Technique | Expected Observations | Rationale & Interpretation |
| ¹H NMR | Aldehyde Proton (CHO): ~10.0-10.5 ppm (singlet).Aromatic Protons: Three protons in the range of 8.0-9.0 ppm. Expect a doublet (H6), a doublet of doublets (H4), and a doublet (H3). | The aldehyde proton is highly deshielded by the carbonyl group. The aromatic protons are deshielded by the electron-withdrawing nitro groups. The 2,5-substitution pattern will lead to a predictable splitting pattern based on ortho and meta coupling constants. |
| ¹³C NMR | Aldehyde Carbonyl (C=O): ~190-200 ppm.Aromatic Carbons: Six peaks between 120-155 ppm. Carbons directly attached to nitro groups (C2, C5) will be the most deshielded. | The carbonyl carbon is characteristic and appears far downfield.[10][11] The electron-withdrawing nitro groups significantly influence the chemical shifts of the aromatic carbons, spreading them over a wide range. |
| IR Spectroscopy | C=O Stretch (Aldehyde): ~1700-1720 cm⁻¹ (strong).N-O Asymmetric Stretch: ~1520-1560 cm⁻¹ (strong).N-O Symmetric Stretch: ~1340-1360 cm⁻¹ (strong).Aromatic C=C Stretch: ~1600 & ~1450 cm⁻¹ (medium).Aromatic C-H Stretch: ~3000-3100 cm⁻¹ (weak).Aldehyde C-H Stretch: ~2720 & ~2820 cm⁻¹ (two weak bands). | These absorption bands are highly diagnostic.[7][12] The strong carbonyl and nitro group stretches are the most prominent features and are key indicators of a successful synthesis. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 196 (prominent).M-1 Peak: m/z = 195 (loss of H• from aldehyde).M-29 Peak: m/z = 167 (loss of •CHO radical).M-46 Peak: m/z = 150 (loss of •NO₂ radical). | The aromatic ring provides stability, leading to a visible molecular ion peak.[13] Fragmentation patterns are predictable, with characteristic losses of the aldehyde proton, the entire aldehyde group, and a nitro group.[14][15] |
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself. Its value lies in its role as a versatile chemical building block or intermediate for the synthesis of more complex, biologically active molecules.
Core Application: Synthesis of Bioactive Hydrazones
A primary application in medicinal chemistry is the reaction of this compound with various hydrazides to form dinitrophenylhydrazones. Hydrazones are a class of compounds known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[16][17][18]
The synthetic logic is straightforward: the nucleophilic nitrogen of a hydrazide attacks the electrophilic carbonyl carbon of the dinitrobenzaldehyde, followed by dehydration to form a stable C=N double bond (an imine). The two nitro groups on the phenyl ring can enhance the biological activity of the resulting hydrazone derivative or serve as handles for further chemical modification.
References
- 1. This compound | C7H4N2O5 | CID 19046921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102295565A - Preparation method of 2,6-dinitrobenzaldehyde - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,5-DINITROBENZOIC ACID(610-28-6) 1H NMR [m.chemicalbook.com]
- 6. 2,6-Dinitrobenzaldehyde(606-31-5) 1H NMR [m.chemicalbook.com]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajpamc.com [ajpamc.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2,5-Dinitrobenzaldehyde
Abstract: This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,5-dinitrobenzaldehyde, a valuable chemical intermediate. Recognizing the scarcity of direct, published protocols for this specific isomer, this document outlines a robust, two-stage approach. The first stage details the synthesis of the crucial precursor, 2,5-dinitrotoluene, from 2,5-dinitro-p-toluidine. The second, and core, stage proposes a detailed methodology for the selective oxidation of the methyl group of 2,5-dinitrotoluene to the corresponding aldehyde. This is achieved by adapting the well-established Sachs-Kempf reaction, a method proven effective for the analogous synthesis of 2,4-dinitrobenzaldehyde. This guide provides step-by-step experimental protocols, discusses the underlying chemical principles, and offers insights into the practical considerations for each stage. The content is designed for researchers, chemists, and professionals in drug development and fine chemical synthesis.
Introduction and Strategic Overview
The primary challenge in synthesizing this compound lies in the initial production of its precursor, 2,5-dinitrotoluene. The direct dinitration of toluene yields a mixture of isomers where the 2,5-isomer is a minor component, typically less than 1%.[1] This makes separation from the isomeric mixture on a preparative scale impractical.
Therefore, a more targeted approach is required. This guide outlines a logical and experimentally sound pathway, commencing with a directed synthesis of 2,5-dinitrotoluene, followed by a selective oxidation of its methyl group. The overall synthetic strategy is depicted below.
Caption: Overall synthetic pathway for this compound.
Synthesis of the Precursor: 2,5-Dinitrotoluene
The synthesis of the key intermediate, 2,5-dinitrotoluene, is achieved through the deamination of 2,5-dinitro-p-toluidine. This starting material can be prepared by the nitration of 2-nitroaceto-p-toluidide under specific conditions.[2]
Mechanism Insight: Deamination
The conversion of the aromatic amine (2,5-dinitro-p-toluidine) to the corresponding arene (2,5-dinitrotoluene) is a classical transformation in organic synthesis. It proceeds via a two-step sequence:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Reduction (Deamination): The diazonium group is then replaced by a hydrogen atom. While various reducing agents can be employed, hypophosphorous acid (H₃PO₂) is a common and effective choice for this transformation.
Experimental Protocol: Synthesis of 2,5-Dinitrotoluene
This protocol is adapted from the procedure described by Brady and Williams for the preparation of dinitrotoluenes.
Step 1: Diazotization and Reduction of 2,5-Dinitro-p-toluidine
-
In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, dissolve 2,5-dinitro-p-toluidine in a suitable solvent such as absolute ethanol and concentrated sulfuric acid.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
After the addition is complete, continue stirring for a short period to ensure complete diazotization.
-
To this cold solution, add hypophosphorous acid and continue to stir. The reaction mixture is then allowed to warm to room temperature, and gas evolution (N₂) will be observed.
-
The reaction is typically stirred overnight to ensure complete reduction.
-
Pour the reaction mixture into a large volume of water. The crude 2,5-dinitrotoluene will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acid.
-
The crude product can be purified by steam distillation followed by recrystallization from a suitable solvent like light petroleum to yield pure 2,5-dinitrotoluene.
| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| 2,5-Dinitro-p-toluidine | 197.14 | 1 eq | Specify mass |
| Sodium Nitrite | 69.00 | 1.1 eq | Specify mass |
| Sulfuric Acid (conc.) | 98.08 | Excess | Specify volume |
| Absolute Ethanol | 46.07 | Solvent | Specify volume |
| Hypophosphorous Acid (50%) | 66.00 | Excess | Specify volume |
| Light Petroleum | - | Recrystallization | Specify volume |
Table 1: Reactants and reagents for the synthesis of 2,5-dinitrotoluene.
Core Synthesis: this compound via Selective Oxidation
The selective oxidation of the methyl group in 2,5-dinitrotoluene is challenging due to the deactivating effect of the two nitro groups. Harsh oxidizing agents risk over-oxidation to the carboxylic acid or degradation of the aromatic ring. A more subtle and proven approach for similar substrates is the Sachs-Kempf reaction, which is well-documented for the synthesis of 2,4-dinitrobenzaldehyde.[3][4] This method involves the condensation of the dinitrotoluene with an aromatic nitroso compound, followed by hydrolysis of the resulting anil (Schiff base) to the aldehyde.
Mechanistic Rationale
The reaction proceeds in two main stages:
-
Condensation to form an Anil: In the presence of a base, the methyl group of 2,5-dinitrotoluene is deprotonated to form a carbanion. This nucleophile then attacks the electrophilic nitrogen of p-nitrosodimethylaniline. Subsequent dehydration yields the anil intermediate, 4-{[(2,5-dinitrophenyl)methylidene]amino}-N,N-dimethylaniline.
-
Hydrolysis to the Aldehyde: The anil is then subjected to acidic hydrolysis. The imine bond is cleaved, yielding this compound and regenerating the p-aminodimethylaniline salt.
Caption: Simplified mechanism of the adapted Sachs-Kempf reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed adaptation of the established procedure for 2,4-dinitrobenzaldehyde.[3]
Step 1: Condensation of 2,5-Dinitrotoluene with p-Nitrosodimethylaniline
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,5-dinitrotoluene, p-nitrosodimethylaniline, and a base such as anhydrous sodium carbonate in ethanol.
-
Heat the mixture to reflux with vigorous stirring for several hours (e.g., 6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. The anil product, 4-{[(2,5-dinitrophenyl)methylidene]amino}-N,N-dimethylaniline, should precipitate.
-
Collect the solid product by vacuum filtration and wash it with boiling water, followed by recrystallization from a suitable solvent like acetone to achieve high purity.
Step 2: Hydrolysis of the Anil Intermediate
-
Place the purified anil in a flask suitable for steam distillation or vigorous reflux with a strong acid.
-
Add a mixture of a strong acid (e.g., nitric acid or hydrochloric acid) and an immiscible organic solvent like benzene or toluene.
-
Shake or stir the mixture vigorously for several hours at room temperature or with gentle heating.[3]
-
After the hydrolysis is complete, separate the organic layer.
-
Wash the organic layer with water and then a dilute sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.
| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| 2,5-Dinitrotoluene | 182.13 | 1 eq | Specify mass |
| p-Nitrosodimethylaniline | 150.18 | 1 eq | Specify mass |
| Sodium Carbonate | 105.99 | Excess | Specify mass |
| Ethanol | 46.07 | Solvent | Specify volume |
| Nitric Acid (dilute) | 63.01 | Hydrolysis | Specify volume |
| Benzene | 78.11 | Solvent | Specify volume |
Table 2: Reactants and reagents for the synthesis of this compound.
Alternative Synthetic Strategies and Considerations
While the adapted Sachs-Kempf reaction presents a logical and high-yielding pathway, other oxidation methods could be considered, albeit with notable challenges.
-
Direct Oxidation with Strong Oxidants: Reagents like potassium permanganate (KMnO₄) or chromic acid (CrO₃) can oxidize methylarenes. However, with a highly deactivated substrate like 2,5-dinitrotoluene, these methods often require harsh conditions (high temperatures, strong acidity) which can lead to over-oxidation to the corresponding carboxylic acid (2,5-dinitrobenzoic acid) or even ring cleavage. The Etard reaction, using chromyl chloride, is another classic method but can be hazardous.[5]
-
Benzylic Bromination followed by Hydrolysis: This two-step approach involves the radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) to form 2,5-dinitrobenzyl bromide. Subsequent hydrolysis could then yield the aldehyde. However, the radical abstraction of a benzylic hydrogen is disfavored by the electron-withdrawing nitro groups.
-
Modern Catalytic Methods: Recent advances in catalysis have led to methods for selective benzylic oxidation using molecular oxygen or other mild oxidants, often with transition metal or organocatalysts.[6][7] These methods can be highly selective but may require catalyst screening and optimization for the specific substrate. Electrochemical methods also offer a promising green alternative for benzylic oxidation.[8][9][10]
The choice of method will ultimately depend on the available resources, scale of the synthesis, and desired purity of the final product. For a reliable, preparative-scale synthesis, the adaptation of a known, robust method like the Sachs-Kempf reaction is recommended.
Safety and Handling
-
Dinitroaromatic Compounds: 2,5-Dinitrotoluene and this compound are potentially explosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Acids and Bases: Concentrated acids (sulfuric, nitric) and bases are corrosive. Handle with care and appropriate PPE.
-
Solvents: Organic solvents used in this synthesis are flammable. Avoid open flames and ensure proper ventilation.
Conclusion
The synthesis of this compound is a feasible yet non-trivial task that requires a strategic, multi-step approach. By first preparing the 2,5-dinitrotoluene precursor via a directed synthesis and then employing an adapted Sachs-Kempf reaction for the selective oxidation of the methyl group, researchers can reliably access this valuable compound. This guide provides the necessary theoretical foundation and practical protocols to enable the successful synthesis of this compound for further application in research and development.
References
- 1. 2,5-Dinitrotoluene | C7H6N2O4 | CID 12075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. XCV.—Note on 2 : 3- and 2 : 5-dinitro-p-toluidines - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. 2,4-Dinitrobenzaldehyde [drugfuture.com]
- 5. byjus.com [byjus.com]
- 6. Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides [organic-chemistry.org]
- 8. Site-selective electrooxidation of methylarenes to aromatic acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Direct Nitration of Benzaldehyde: An Analysis of Regioselectivity and the Feasibility of 2,5-Dinitrobenzaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive examination of the direct nitration of benzaldehyde, a fundamental reaction in organic synthesis. Moving beyond standard textbook descriptions, this document offers a detailed analysis of the underlying principles of electrophilic aromatic substitution as applied to benzaldehyde, with a particular focus on the regiochemical outcomes. The core of this guide addresses the feasibility of synthesizing 2,5-Dinitrobenzaldehyde directly from benzaldehyde. Through a critical evaluation of reaction mechanisms and directing group effects, this paper elucidates the significant synthetic challenges and explains the observed product distributions. This guide is intended for professionals in the fields of chemical research and drug development who require a nuanced understanding of this classic transformation to inform synthetic strategy and methodology.
Introduction: The Significance of Nitrobenzaldehydes
Nitrobenzaldehyde isomers are valuable intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and other fine chemicals.[1] The presence of both a reactive aldehyde and a nitro group, which can be readily transformed into other functionalities, makes these compounds versatile building blocks in organic chemistry. The direct nitration of benzaldehyde is a common approach to introduce a nitro group onto the aromatic ring. However, the regioselectivity of this reaction is a critical consideration that dictates the isomeric composition of the product mixture. While mono-nitration is well-understood, the potential for direct di-nitration to specific isomers, such as this compound, presents considerable and often prohibitive challenges.
The Chemistry of Benzaldehyde Nitration: A Mechanistic Overview
The nitration of benzaldehyde is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[2] The reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2]
The overall mechanism can be summarized in three key steps:
-
Generation of the Electrophile: The reaction between nitric acid and sulfuric acid forms the nitronium ion.
-
Electrophilic Attack: The π-electron system of the benzaldehyde ring acts as a nucleophile, attacking the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.
Regioselectivity in Mono-nitration: The Directing Influence of the Aldehyde Group
The aldehyde group (-CHO) is a powerful electron-withdrawing group and, consequently, a deactivating group for electrophilic aromatic substitution.[1] It deactivates the aromatic ring by withdrawing electron density through both the inductive and resonance effects. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most electron-rich and, therefore, the primary site of electrophilic attack. The carbocation intermediate formed from meta attack is more stable than those formed from ortho or para attack. As a result, the direct mono-nitration of benzaldehyde predominantly yields 3-nitrobenzaldehyde (m-nitrobenzaldehyde).[3]
| Parameter | Description | Reference |
| Primary Product | 3-Nitrobenzaldehyde (meta-isomer) | [3] |
| Minor Products | 2-Nitrobenzaldehyde (ortho-isomer), 4-Nitrobenzaldehyde (para-isomer) | [3] |
| Typical o:m Ratio | Approximately 1:4 | [3] |
| Rationale | The aldehyde group is a meta-director due to its electron-withdrawing nature. | [1] |
Table 1: Typical Product Distribution in the Mono-nitration of Benzaldehyde
While the meta isomer is the thermodynamically favored product, the regioselectivity can be influenced by reaction conditions.[1] For instance, increasing the ratio of nitric acid to sulfuric acid has been shown to favor the formation of the ortho isomer.[3] This is theorized to be due to a change in the reaction mechanism, potentially involving coordination of the nitronium ion with the aldehyde group, which facilitates substitution at the adjacent ortho position.[4]
The Challenge of Direct Dinitration to this compound
The synthesis of this compound via the direct nitration of benzaldehyde is not a reported or feasible synthetic route. This is due to the combined directing effects of the substituents on the aromatic ring after the first nitration.
Directing Effects in a Mono-nitrated Benzaldehyde Ring
Once the first nitro group is introduced, the aromatic ring becomes significantly more deactivated towards further electrophilic substitution. The directing effects of both the aldehyde group and the newly introduced nitro group must be considered.
-
Aldehyde Group (-CHO): As established, this is a strong deactivating, meta-directing group.
-
Nitro Group (-NO₂): This is also a very strong deactivating, meta-directing group.
Let's consider the dinitration of the primary mono-nitration product, 3-nitrobenzaldehyde:
-
The aldehyde group at position 1 directs subsequent substitution to position 5.
-
The nitro group at position 3 also directs subsequent substitution to position 5.
Therefore, under forcing conditions that might lead to dinitration, the nitration of 3-nitrobenzaldehyde would be expected to yield 3,5-Dinitrobenzaldehyde .
Now, let's analyze the less favored mono-nitration products:
-
2-Nitrobenzaldehyde: The aldehyde at position 1 directs to position 3 (and 5), while the nitro group at position 2 directs to position 4 (and 6). The directing effects are not in agreement for a single position. However, the strong deactivating nature of both groups makes further substitution difficult. If it were to occur, a mixture of products would be expected, with 2,4-dinitrobenzaldehyde and 2,6-dinitrobenzaldehyde being possibilities.
-
4-Nitrobenzaldehyde: The aldehyde at position 1 directs to position 3 (and 5), and the nitro group at position 4 also directs to position 2 (and 6). Again, the directing effects are not reinforcing for a single position, and significant deactivation of the ring is present.
In none of these scenarios is the formation of this compound the favored outcome. The directing effects of the initial substituents do not align to promote substitution at the 2 and 5 positions.
Alternative Synthetic Routes to Dinitrobenzaldehydes
The synthesis of specific dinitrobenzaldehyde isomers typically involves multi-step synthetic pathways starting from precursors that already have the desired substitution pattern or can be manipulated to achieve it. For example:
-
2,4-Dinitrobenzaldehyde is often synthesized from 2,4-dinitrotoluene.[5]
-
3,5-Dinitrobenzaldehyde can be prepared by the reduction of 3,5-dinitrobenzoyl chloride.
These alternative routes bypass the regioselectivity challenges inherent in the direct dinitration of benzaldehyde.
Experimental Considerations and Protocol for Mono-nitration
While the direct synthesis of this compound is not feasible, the mono-nitration of benzaldehyde is a standard laboratory procedure. Strict adherence to reaction parameters is crucial to maximize the yield of the desired mono-nitro product and minimize side reactions.
Key Experimental Parameters
-
Temperature Control: The nitration of benzaldehyde is a highly exothermic reaction. Maintaining a low and constant temperature (typically between 0°C and 15°C) is critical to prevent over-nitration (dinitration) and the formation of oxidation byproducts.[3]
-
Rate of Addition: Benzaldehyde should be added dropwise to the nitrating mixture to allow for effective heat dissipation and to maintain a controlled reaction rate.
-
Stoichiometry of Reagents: Using a stoichiometric amount of the nitrating agent can help to minimize dinitration.[1]
-
Purity of Reagents: Freshly distilled benzaldehyde should be used to avoid side reactions from impurities.
Protocol for the Synthesis of 3-Nitrobenzaldehyde
This protocol is a standard method for the nitration of benzaldehyde, which primarily yields the meta-isomer.
Materials:
-
Benzaldehyde (freshly distilled)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Crushed Ice
-
Suitable organic solvent (e.g., tert-butyl methyl ether)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a three-neck flask equipped with a thermometer, an addition funnel, and a magnetic stirrer, add 89 mL of concentrated H₂SO₄. Cool the flask in an ice bath.
-
Slowly add 45 mL of fuming HNO₃ to the sulfuric acid while stirring continuously. Ensure the temperature is maintained below 10°C.
-
Nitration: To the cooled nitrating mixture, add 10.6 g (10.2 mL) of benzaldehyde dropwise from the addition funnel. Maintain the internal temperature between 5°C and 15°C throughout the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker. The crude product will precipitate.
-
Filter the precipitate and wash with cold water.
-
For purification, the crude product can be dissolved in an organic solvent, washed with a 5% NaHCO₃ solution to remove acidic byproducts, dried over anhydrous Na₂SO₄, and recrystallized.
Conclusion
The direct nitration of benzaldehyde is a regioselective reaction that overwhelmingly favors the formation of the meta-isomer, 3-nitrobenzaldehyde, due to the strong deactivating and meta-directing nature of the aldehyde group. While reaction conditions can be modulated to slightly enhance the yield of the ortho-isomer, the synthesis of this compound via direct nitration of benzaldehyde is not a viable synthetic strategy. The combined directing effects of the aldehyde and the first nitro group strongly disfavor substitution at the 2 and 5 positions. For the synthesis of specific dinitrobenzaldehyde isomers, alternative multi-step routes starting from appropriately substituted precursors are necessary. A thorough understanding of the principles of electrophilic aromatic substitution and directing group effects is paramount for designing effective synthetic strategies and avoiding unfruitful experimental pathways.
References
A Comprehensive Technical Guide to the Synthesis of 2,5-Dinitrobenzaldehyde from 2,5-Dinitrobenzyl Alcohol
Introduction
2,5-Dinitrobenzaldehyde is a valuable chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its bifunctional nature, featuring an electrophilic aldehyde group and electron-withdrawing nitro groups, makes it a versatile building block for constructing complex molecular architectures. This guide provides an in-depth technical overview of the selective oxidation of 2,5-dinitrobenzyl alcohol to yield this compound.
The primary challenge in this transformation lies in achieving high conversion of the primary alcohol to the aldehyde without inducing over-oxidation to the corresponding carboxylic acid. The presence of two strongly deactivating nitro groups on the aromatic ring influences the reactivity of the benzylic alcohol, necessitating the use of carefully selected, mild, and efficient oxidizing agents. This document explores several field-proven methodologies, delving into their reaction mechanisms, experimental protocols, and the critical parameters that ensure a successful and reproducible synthesis.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactant, product, and key reagents is fundamental for safe handling and effective experimental design.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,5-Dinitrobenzyl alcohol | C₇H₆N₂O₅ | 198.13 | 108 - 111 | Yellowish solid |
| This compound | C₇H₄N₂O₅ | 196.12 | Not well-documented; similar isomers melt ~70-120°C | Yellowish solid |
| Pyridinium Chlorochromate (PCC) | C₅H₆NCrO₃Cl | 215.56 | ~205 (decomposes) | Orange-yellow solid |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 130 - 133 (decomposes) | White crystalline powder |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 19 | Colorless liquid |
| Oxalyl Chloride | C₂Cl₂O₂ | 126.93 | -12 | Colorless fuming liquid |
Note: Properties are based on available literature and may vary slightly.
Core Principles: The Selective Oxidation of Primary Alcohols
The conversion of a primary alcohol to an aldehyde is a two-electron oxidation process. A key challenge is preventing a subsequent two-electron oxidation that would transform the aldehyde into a carboxylic acid. This is particularly relevant when water is present, as it can hydrate the aldehyde to form a geminal diol, which is readily oxidized.
To achieve selectivity, chemists have developed a range of reagents that are either inherently incapable of oxidizing aldehydes under the reaction conditions or are used in strictly anhydrous environments. Chromium(VI)-based reagents like Pyridinium Chlorochromate (PCC) and hypervalent iodine compounds like Dess-Martin Periodinane (DMP) are prime examples of such selective oxidants.[1][2] The Swern oxidation and related methods achieve this selectivity by operating under anhydrous, low-temperature conditions.[3]
Recommended Synthetic Methodologies
Method 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[4] It is particularly advantageous due to its operational simplicity, neutral pH conditions, and avoidance of toxic heavy metals.[4]
Causality and Mechanistic Insight: The reaction proceeds via a ligand exchange mechanism where the alcohol displaces an acetate group on the hypervalent iodine center of the DMP reagent. A base (often the displaced acetate) then abstracts the proton from the carbon bearing the hydroxyl group. This initiates a concerted elimination that forms the aldehyde, acetic acid, and a reduced iodine(III) species.[2] The mild and non-acidic nature of the reaction is ideal for substrates like 2,5-dinitrobenzyl alcohol, as it minimizes the risk of side reactions involving the sensitive nitro groups.
Experimental Workflow: DMP Oxidation
Caption: General workflow for DMP oxidation.
Detailed Experimental Protocol (DMP):
-
Reaction Setup: To a solution of 2,5-dinitrobenzyl alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.2 equiv) in one portion.
-
Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir until the solid dissolves and the layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
Method 2: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a classic and effective reagent for the oxidation of primary alcohols to aldehydes.[1] It is an air-stable, non-hygroscopic solid, making it easier to handle than many other chromium(VI) reagents.
Causality and Mechanistic Insight: The oxidation mechanism involves the formation of a chromate ester intermediate between the alcohol and the protonated PCC. A base (typically pyridine from the reagent itself) abstracts the benzylic proton, leading to an E2-like elimination that breaks the C-H bond and the O-Cr bond, forming the C=O double bond of the aldehyde and reducing Cr(VI) to Cr(IV).[5] The reaction is performed in an anhydrous organic solvent like dichloromethane, which prevents the formation of the gem-diol hydrate and thus halts the oxidation at the aldehyde stage.[1][5]
Reaction Mechanism: PCC Oxidation
Caption: Simplified mechanism of PCC oxidation.
Detailed Experimental Protocol (PCC):
-
Reaction Setup: To a suspension of Pyridinium Chlorochromate (PCC) (1.5 equiv) and an adsorbent like Celite or powdered molecular sieves in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add a solution of 2,5-dinitrobenzyl alcohol (1.0 equiv) in CH₂Cl₂ dropwise.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Florisil to remove the chromium byproducts.
-
Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure.
-
Final Purification: If necessary, purify the resulting crude product by flash column chromatography.
Method 3: Swern Oxidation
The Swern oxidation is another metal-free, mild oxidation method that is highly effective for preparing aldehydes from primary alcohols.[6] It is known for its high yields and compatibility with a wide range of functional groups.
Causality and Mechanistic Insight: This multi-step, one-pot reaction begins with the activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, at very low temperatures (-78 °C) to form a highly reactive chlorosulfonium salt.[7] The alcohol is then added and reacts with this intermediate to form an alkoxysulfonium salt. The final step involves the addition of a hindered, non-nucleophilic base, such as triethylamine (Et₃N), which deprotonates the carbon adjacent to the oxygen. The resulting ylide undergoes an intramolecular syn-elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[8][9] The low temperature is critical to prevent side reactions of the reactive intermediates.
Detailed Experimental Protocol (Swern):
-
Activation: To a solution of oxalyl chloride (1.5 equiv) in anhydrous CH₂Cl₂ at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equiv) in CH₂Cl₂ dropwise, ensuring the temperature remains below -60 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of 2,5-dinitrobenzyl alcohol (1.0 equiv) in CH₂Cl₂ dropwise, again maintaining a temperature below -60 °C. Stir for 30 minutes.
-
Elimination: Add triethylamine (Et₃N) (5.0 equiv) dropwise. After the addition is complete, allow the reaction to stir for another 30 minutes at -78 °C, then warm to room temperature.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with CH₂Cl₂.
-
Purification: Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product via flash column chromatography.
Product Purification and Characterization
Independent of the chosen method, the final product requires purification and rigorous characterization to confirm its identity and purity.
-
Purification: Flash column chromatography on silica gel is the most common method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can also be employed for final purification.[10]
-
Characterization:
-
¹H NMR: The aldehyde proton should appear as a singlet at approximately 10 ppm. The aromatic protons will exhibit characteristic splitting patterns in the 8-9 ppm region, shifted downfield due to the electron-withdrawing effects of the nitro and aldehyde groups.
-
¹³C NMR: The carbonyl carbon of the aldehyde will be observed around 190 ppm.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch will be present around 1700-1720 cm⁻¹. Strong bands for the asymmetric and symmetric N-O stretching of the nitro groups will appear near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (196.12 g/mol ).
-
Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values for confirmation.
-
Safety and Handling of Oxidizing Agents
The synthesis of this compound involves the use of hazardous materials, and all operations must be conducted with appropriate safety precautions.
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[11] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[12][13]
-
Oxidizer Hazards: Oxidizing agents can react violently with combustible or organic materials.[14] They should be stored away from flammable solvents and reducing agents.[13] Avoid friction, grinding, or impact, especially with solid oxidizers.[15]
-
Specific Reagent Hazards:
-
PCC: Is a suspected carcinogen and is toxic. Avoid inhalation of the dust and skin contact. Chromium waste must be disposed of according to institutional hazardous waste protocols.
-
Dess-Martin Periodinane: Can be shock-sensitive and may decompose explosively upon heating.[16]
-
Oxalyl Chloride: Is highly toxic, corrosive, and reacts violently with water. It must be handled with extreme care in a fume hood.
-
Dinitro Aromatics: Compounds like the starting material and product are potentially toxic and may cause skin irritation. Avoid inhalation and skin contact.
-
-
Spill Management: In case of a minor spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up oxidizer spills.[14]
-
Waste Disposal: All chemical waste, including solvents and chromium residues, must be collected in properly labeled containers and disposed of in accordance with local and federal regulations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. umdearborn.edu [umdearborn.edu]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. Oxidizing Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 14. Oxidizing Agents – AFNS Safety [afns-safety.ualberta.ca]
- 15. 8.6 Oxidizers and Organic Peroxides | Environment, Health and Safety [ehs.cornell.edu]
- 16. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
A Technical Guide to the Spectroscopic Characterization of 2,5-Dinitrobenzaldehyde
This guide provides an in-depth technical analysis of the spectroscopic data for 2,5-Dinitrobenzaldehyde, a key chemical intermediate in various synthetic processes. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data essential for the structural elucidation and quality control of this compound. While experimental spectra for this compound are not as commonly available as for its isomers, this guide will leverage predicted data and comparative analysis with related compounds to provide a robust interpretation.
Introduction to this compound and Spectroscopic Analysis
This compound (C₇H₄N₂O₅) is an aromatic aldehyde containing two nitro functional groups.[1] Its molecular structure dictates a unique electronic environment, which is reflected in its spectroscopic signatures. Spectroscopic techniques such as NMR and IR are indispensable tools for confirming the identity, purity, and structure of such molecules. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy identifies the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring NMR spectra of aromatic aldehydes is crucial for data reproducibility and accuracy.
Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal interfering signals. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[2]
-
Concentration: Prepare a solution of this compound with a concentration typically ranging from 5 to 25 mg/mL.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.[3]
-
Sample Filtration: Filter the solution into a clean, dry NMR tube to remove any particulate matter that could affect the spectral resolution.
Data Acquisition:
-
Spectrometer: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.[2]
-
¹H NMR Parameters:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
}
¹H NMR Spectral Analysis of this compound
Due to the unavailability of experimental data, the following analysis is based on predicted ¹H NMR data and established principles of NMR spectroscopy for aromatic compounds.
The aldehydic proton is expected to appear as a singlet in the downfield region of the spectrum, typically between 9 and 10 ppm, due to the deshielding effect of the carbonyl group.[4] The aromatic protons will exhibit a more complex splitting pattern due to spin-spin coupling.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-C=O | ~10.1 | s | - |
| H-3 | ~8.8 | d | ~8.5 |
| H-4 | ~8.6 | dd | ~8.5, 2.5 |
| H-6 | ~8.4 | d | ~2.5 |
Note: These are predicted values and may vary slightly in an experimental spectrum.
Interpretation:
-
Aldehydic Proton (H-C=O): The singlet at approximately 10.1 ppm is characteristic of an aldehyde proton.[5]
-
Aromatic Protons:
-
H-3: This proton is ortho to a nitro group and is expected to be significantly deshielded, appearing as a doublet due to coupling with H-4.
-
H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
-
H-6: This proton is ortho to the aldehyde group and meta to a nitro group, appearing as a doublet due to coupling with H-4.
-
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~189 |
| C-1 | ~136 |
| C-2 | ~150 |
| C-3 | ~128 |
| C-4 | ~132 |
| C-5 | ~148 |
| C-6 | ~125 |
Note: These are predicted values and may vary slightly in an experimental spectrum.
Interpretation:
-
Carbonyl Carbon (C=O): The carbonyl carbon of an aldehyde typically resonates in the range of 190-200 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the nitro and aldehyde groups. The carbons directly attached to the nitro groups (C-2 and C-5) are expected to be the most deshielded among the ring carbons.
}
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the aldehyde and nitro groups.
Experimental Protocol for IR Spectroscopy
Sample Preparation:
-
KBr Pellet: For solid samples, a common method is to prepare a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
Nujol Mull: Alternatively, the sample can be ground with a few drops of Nujol (a mineral oil) to form a mull, which is then placed between two salt plates (e.g., NaCl or KBr).
-
ATR: Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The solid sample is simply placed in contact with the ATR crystal.[6]
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Spectral Range: The spectrum is usually recorded in the mid-infrared region, from 4000 to 400 cm⁻¹.
-
Background Scan: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
IR Spectral Analysis of this compound
The IR spectrum of this compound will show characteristic absorption bands for the aldehyde and nitro functional groups, as well as vibrations associated with the aromatic ring.
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde (C-H) | C-H Stretch | 2830-2695 | Medium |
| Aldehyde (C=O) | C=O Stretch | 1710-1685 | Strong |
| Nitro (N-O) | Asymmetric Stretch | 1550-1475 | Strong |
| Nitro (N-O) | Symmetric Stretch | 1360-1290 | Strong |
| Aromatic (C-H) | C-H Stretch | 3100-3000 | Medium |
| Aromatic (C=C) | C=C Stretch | 1600-1450 | Medium to Weak |
| Aromatic (C-H) | C-H Out-of-plane Bend | 900-675 | Strong |
Interpretation:
-
Aldehyde Group: The presence of a strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the aldehyde.[4] Additionally, two weaker bands in the region of 2830-2695 cm⁻¹ corresponding to the C-H stretch of the aldehyde group are expected.[4]
-
Nitro Groups: The two nitro groups will give rise to two very strong and characteristic absorption bands.[7][8] The asymmetric N-O stretch is expected in the 1550-1475 cm⁻¹ region, and the symmetric N-O stretch should appear in the 1360-1290 cm⁻¹ range.[9]
-
Aromatic Ring: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Strong bands in the fingerprint region (below 1000 cm⁻¹) due to C-H out-of-plane bending can provide information about the substitution pattern of the benzene ring.
Conclusion
The spectroscopic characterization of this compound relies on a combined analysis of NMR and IR data. While experimental data for this specific isomer is not widely published, a thorough understanding of the characteristic spectral features of aromatic aldehydes and nitro compounds allows for a reliable interpretation of predicted spectra. The methodologies and data presented in this guide provide a solid framework for the identification and structural confirmation of this compound, ensuring its quality and purity in research and development applications.
References
- 1. This compound | C7H4N2O5 | CID 19046921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 2,4-Dinitrobenzaldehyde | C7H4N2O5 | CID 68250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 9. benchchem.com [benchchem.com]
Solubility of 2,5-Dinitrobenzaldehyde in Organic Solvents: A Methodological and Theoretical Guide
An In-depth Technical Guide
Abstract: 2,5-Dinitrobenzaldehyde is a key chemical intermediate whose utility in organic synthesis and pharmaceutical development is critically dependent on its behavior in solution. A thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation. This technical guide addresses the notable gap in publicly available quantitative solubility data for this compound. It provides researchers, scientists, and drug development professionals with a robust theoretical framework for understanding the factors governing its solubility and a detailed, field-proven experimental protocol for its accurate determination. The focus is on empowering researchers to generate reliable, in-house data through the gold-standard isothermal shake-flask method.
Introduction: The Significance of Solubility for this compound
This compound (C₇H₄N₂O₅) is an aromatic aldehyde functionalized with two nitro groups, making it a highly polar molecule and a versatile precursor in chemical synthesis.[1] Its applications range from the synthesis of specialized dyes to the development of novel pharmacophores. The success of these applications hinges on its solubility—a fundamental physicochemical property that dictates reaction kinetics, influences crystallization and purification processes, and is a critical determinant of bioavailability in drug candidates.[2][3]
Low or poorly characterized solubility can lead to significant challenges, including unpredictable reaction outcomes and difficulties in formulation.[2] Despite its importance, specific quantitative solubility data for this compound in common organic solvents is not extensively documented in scientific literature. This guide, therefore, shifts the focus from reporting existing data to providing the necessary tools to generate it accurately and reproducibly.
Theoretical Framework: Molecular Interactions Governing Solubility
The solubility of a solid solute, such as this compound, in a liquid solvent is a thermodynamic equilibrium process. This equilibrium is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful heuristic: a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
The key molecular features of this compound influencing its solubility are:
-
High Polarity: The two electron-withdrawing nitro groups (-NO₂) and the polar aldehyde group (-CHO) create significant dipole moments within the molecule.
-
Hydrogen Bond Acceptor: The oxygen atoms on the nitro and aldehyde groups can act as hydrogen bond acceptors.
-
Aromatic System: The benzene ring allows for π-π stacking interactions.
The interplay of these features with a solvent determines the extent of dissolution. For instance, in polar aprotic solvents like acetone or ethyl acetate, strong dipole-dipole interactions between the solvent and this compound are expected to promote solubility. In polar protic solvents like ethanol, hydrogen bonding between the solvent's hydroxyl group and the solute's nitro/aldehyde oxygens would also be a significant solubilizing force. Conversely, in nonpolar solvents such as toluene or hexane, where only weak London dispersion forces are present, the solubility is anticipated to be very low, as these forces are insufficient to overcome the strong solute-solute interactions in the crystal lattice.
The following diagram illustrates the key molecular interactions that must be overcome and formed during the dissolution process.
Caption: Key energetic steps in the dissolution process.
Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility
The isothermal saturation shake-flask method is widely regarded as the gold standard for determining equilibrium (thermodynamic) solubility due to its reliability and directness.[4] The following protocol provides a self-validating workflow for accurately measuring the solubility of this compound.
Materials and Equipment
-
This compound (high purity, >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Glass vials or flasks with screw caps (e.g., 4-20 mL)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC-UV)
Step-by-Step Methodology
-
Preparation of Supersaturated Slurries:
-
Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure a visible excess of solid remains at equilibrium, confirming saturation.[4] A solute-to-solvent ratio of ~10-20 mg/mL is a good starting point.
-
Record the exact mass of the solute added.
-
Add a known volume or mass of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient duration to ensure equilibrium is reached. For many compounds, 24 to 72 hours is required.[3]
-
Causality Check: Inadequate equilibration time is a primary source of error, leading to an underestimation of solubility. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing.
-
-
Phase Separation (Sampling):
-
Once equilibrium is established, stop agitation and allow the vials to rest in the thermostatic bath for several hours to allow the excess solid to sediment.[4]
-
Carefully draw the supernatant (the clear, saturated solution) using a syringe.
-
Immediately pass the solution through a syringe filter (pre-wetted with the same solvent to minimize drug loss due to adsorption) into a clean vial.
-
Trustworthiness Check: Filtration is a critical step to remove all undissolved micro-particles. Failure to do so will result in an overestimation of solubility. Centrifugation followed by sampling the supernatant is an alternative to filtration.[2][3]
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., UV-Vis or HPLC).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express solubility in desired units, such as mg/mL, g/L, or mol/L.
-
Perform the entire experiment in triplicate to ensure reproducibility and report the mean and standard deviation.
-
The following diagram outlines this comprehensive experimental workflow.
Caption: Workflow for the isothermal shake-flask solubility assay.
Data Presentation and Interpretation
While specific data for this compound is pending experimental determination, the results should be compiled into a clear, structured format for easy comparison.
Table 1: Template for Reporting Experimental Solubility Data of this compound at 25°C
| Organic Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Ethyl Acetate | Polar Aprotic | Experimental Value | Calculated Value |
| Toluene | Nonpolar | Experimental Value | Calculated Value |
| Hexane | Nonpolar | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |
Interpreting these results in the context of the theoretical framework discussed in Section 2 will provide valuable insights into the solute-solvent interactions that are most favorable for dissolving this compound, thereby guiding solvent selection for synthesis, purification, and formulation.
Conclusion
Understanding the solubility of this compound is a prerequisite for its effective utilization in scientific and industrial applications. This guide has provided the essential theoretical background and a detailed, robust experimental protocol based on the benchmark shake-flask method. By adhering to this methodology, researchers can confidently generate the high-quality, reproducible solubility data necessary to advance their work, overcoming the current gap in the public literature and enabling more predictable and successful outcomes in the laboratory and beyond.
References
An In-depth Technical Guide to 2,5-Dinitrobenzaldehyde: From Historical Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,5-Dinitrobenzaldehyde, a significant yet often overlooked nitroaromatic compound. While its isomers, particularly 2,4-Dinitrobenzaldehyde, have historically garnered more attention, the unique substitution pattern of the 2,5-isomer offers distinct chemical properties and synthetic potential. This document delves into the historical context of its discovery, details its synthesis through logical, field-proven methodologies, and explores its applications in contemporary chemical research and development.
Historical Context and Discovery
The late 19th and early 20th centuries saw a surge in the exploration of nitroaromatic chemistry, driven by the burgeoning dye and explosives industries.[1][2] Compounds like dinitrotoluene were produced on a large scale as precursors to trinitrotoluene (TNT).[3][4] It is within this context of extensive research into the derivatives of dinitrotoluenes that the synthesis of dinitrobenzaldehydes emerged.
While a definitive first synthesis of this compound is not prominently documented in readily available literature, its discovery can be logically placed within the broader investigation of dinitrotoluene isomers. The well-documented synthesis of 2,4-Dinitrobenzaldehyde from 2,4-dinitrotoluene, with references dating back to the early 1900s, suggests that the exploration of other isomers, including the 2,5-variant, would have been a natural progression for organic chemists of that era.[5] The primary route to these aldehydes was the oxidation of the methyl group of the corresponding dinitrotoluene precursor.[5][6]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, application, and purification.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₅ | [7] |
| Molecular Weight | 196.12 g/mol | [7] |
| Appearance | Pale yellow crystalline solid (predicted) | Inferred from isomers |
| CAS Number | 1198424-70-2 | [7] |
| IUPAC Name | This compound | [7] |
Table 1: Key Physicochemical Properties of this compound.
The two electron-withdrawing nitro groups significantly influence the reactivity of both the benzene ring and the aldehyde functional group. The ring is strongly deactivated towards further electrophilic substitution. Conversely, the aldehyde's carbonyl carbon is rendered highly electrophilic, making it susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of its synthetic utility.
Synthesis of this compound
The most logical and historically consistent method for the preparation of this compound is the oxidation of 2,5-dinitrotoluene. This precursor is a known, though less common, isomer formed during the nitration of toluene.[8] While direct nitration of benzaldehyde is a common method for producing nitrobenzaldehydes, it predominantly yields the meta-isomer and is not a viable route for the 2,5-isomer.[9][10]
The following protocol is a validated, logical approach derived from established procedures for the oxidation of similar dinitrotoluenes to their corresponding aldehydes and carboxylic acids.[5][6] The causality behind each step is explained to provide a deeper understanding of the experimental design.
Core Reaction: Oxidation of 2,5-Dinitrotoluene
The conversion of the methyl group of 2,5-dinitrotoluene to an aldehyde requires a controlled oxidation. Stronger oxidizing agents or harsher conditions would likely lead to the formation of the corresponding carboxylic acid, 2,5-dinitrobenzoic acid.[6]
Caption: Oxidation of 2,5-dinitrotoluene to this compound.
Detailed Experimental Protocol
This protocol is adapted from the well-established synthesis of 2,4-Dinitrobenzaldehyde.[5] The key is the formation of a Schiff base intermediate, which is then hydrolyzed to the aldehyde. This method prevents over-oxidation to the carboxylic acid.
Materials:
-
2,5-Dinitrotoluene
-
p-Nitrosodimethylaniline
-
Anhydrous Sodium Carbonate
-
95% Ethanol
-
Benzene
-
Nitric Acid (d=1.17 g/ml)
-
Acetone
Step 1: Condensation to form the Schiff Base
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 50 g of 2,5-dinitrotoluene, 50 g of p-nitrosodimethylaniline, and 90 g of anhydrous sodium carbonate.
-
Add 300 ml of 95% ethanol.
-
Heat the mixture to reflux on a water bath with continuous stirring for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The basic conditions facilitated by sodium carbonate promote the condensation between the acidic methyl protons of dinitrotoluene and the nitroso group of p-nitrosodimethylaniline, forming a Schiff base (an anil). This intermediate protects the methyl group from direct, harsh oxidation.
-
Step 2: Isolation of the Intermediate
-
Cool the reaction mixture. The Schiff base product, 4-{[(2,5-dinitrophenyl)methylidene]amino}-N,N-dimethylaniline, will precipitate.
-
Filter the solid product using a Büchner funnel and wash it with boiling water to remove inorganic salts.
-
Recrystallize the crude product from acetone to achieve higher purity.
Step 3: Hydrolysis to this compound
-
In a large flask, suspend the purified Schiff base in 300 ml of benzene.
-
Add 350 g of nitric acid (d=1.17 g/ml).
-
Shake the mixture mechanically for 4 hours at room temperature.
-
Causality: The acidic conditions promote the hydrolysis of the Schiff base. The imine bond is cleaved, liberating the aldehyde and the corresponding p-aminodimethylaniline, which will be present as its salt in the acidic aqueous layer. Benzene is used as an organic solvent to dissolve the product aldehyde.
-
Step 4: Product Isolation and Purification
-
Separate the benzene layer from the aqueous layer using a separatory funnel.
-
Wash the benzene layer with water, followed by a dilute sodium bicarbonate solution to remove any residual acid, and then again with water.
-
Dry the benzene layer over anhydrous sodium sulfate.
-
Remove the benzene by rotary evaporation to yield crude this compound.
-
Recrystallize the crude product from an ethanol/water mixture to obtain yellowish crystals of pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Drug Development
While direct applications of this compound in marketed drugs are not widely reported, its structure makes it a valuable intermediate for chemical synthesis and a scaffold for medicinal chemistry exploration. Benzaldehyde derivatives, in general, are important precursors in the pharmaceutical industry.[11]
1. Synthesis of Heterocyclic Compounds: The aldehyde group is a versatile handle for constructing various heterocyclic rings through condensation reactions with amines, hydrazines, and other nucleophiles. The resulting dinitrophenyl-substituted heterocycles can be explored for a range of biological activities.
2. Precursor to Biologically Active Molecules: The nitro groups can be selectively reduced to amino groups, opening up a vast chemical space. For instance, reduction of one or both nitro groups would yield amino-nitro or diamino derivatives. These can serve as building blocks for compounds with potential antimicrobial, anti-inflammatory, or anticancer properties, similar to investigations on related nitroaromatic compounds.[12][13]
3. Use in Derivatization and Chemical Probes: Like its 2,4-isomer, this compound can be used as a derivatizing agent. It reacts readily with primary amines to form Schiff bases (imines) which are often colored and crystalline, facilitating the identification and characterization of unknown compounds.
Conclusion
This compound, while less famous than its isomers, is a compound with a rich history rooted in the foundational era of organic chemistry. Its synthesis, logically proceeding from the controlled oxidation of 2,5-dinitrotoluene, is a classic example of multistep organic preparation requiring careful control to achieve the desired oxidation state. The dual reactivity conferred by the aldehyde and nitro functional groups makes it a valuable building block for researchers in organic synthesis and a promising scaffold for professionals in drug discovery and development. This guide provides the necessary technical foundation for its synthesis and application, encouraging its further exploration in modern chemical innovation.
References
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | C7H4N2O5 | CID 19046921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Dinitrotoluene | C7H6N2O4 | CID 12075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. benchchem.com [benchchem.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. oatext.com [oatext.com]
- 13. oatext.com [oatext.com]
An In-Depth Technical Guide to the Physicochemical Characteristics of 2,5-Dinitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dinitrobenzaldehyde, a lesser-studied isomer of the dinitrobenzaldehyde family, presents a unique profile for researchers in organic synthesis and drug development. This guide provides a comprehensive overview of its core physical and chemical characteristics. Due to the limited availability of experimental data for this specific isomer, this document synthesizes known information, offers comparative data from more extensively characterized isomers, and outlines methodologies for its empirical investigation. This approach is designed to equip researchers with the foundational knowledge required for its safe handling, application, and further characterization.
Introduction: The Significance of Dinitrobenzaldehydes in Chemical Synthesis
Dinitrobenzaldehydes are a class of aromatic compounds characterized by a benzene ring substituted with an aldehyde group and two nitro groups. The specific positioning of the nitro groups profoundly influences the molecule's electrophilicity, reactivity, and ultimately its utility as a chemical intermediate. While the 2,4- and 2,6- isomers have been extensively studied and utilized in the synthesis of dyes, pharmaceuticals, and as reagents for the characterization of primary amines, the 2,5- isomer remains a more novel entity.
The strategic placement of the nitro groups at the 2 and 5 positions in this compound suggests a distinct electronic and steric environment around the aldehyde functional group. This unique arrangement can be leveraged for novel synthetic transformations and the development of new chemical entities with specific biological activities. This guide serves as a foundational resource for scientists embarking on research involving this promising, yet under-characterized, molecule.
Core Physicochemical Properties of this compound
A critical challenge in working with this compound is the scarcity of experimentally determined physical properties. Much of the available data is computational. For a comprehensive understanding, the following table presents the fundamental molecular attributes of this compound, alongside a comparative look at its more common isomers.
| Property | This compound | 2,4-Dinitrobenzaldehyde | 2,6-Dinitrobenzaldehyde |
| CAS Number | 1198424-70-2[1] | 528-75-6[2] | 606-31-5 |
| Molecular Formula | C₇H₄N₂O₅[1] | C₇H₄N₂O₅[2] | C₇H₄N₂O₅[3] |
| Molecular Weight | 196.12 g/mol [1] | 196.12 g/mol | 196.12 g/mol |
| Appearance | Not Experimentally Reported | Yellow to light brown crystals[4] | Fine deep yellow crystals[3] |
| Melting Point | Not Experimentally Reported | 66-70 °C[2] | 120-122 °C |
| Boiling Point | Not Experimentally Reported | 190 °C at 10 mmHg[2] | Not Available |
| Solubility | Not Experimentally Reported | Slightly soluble in water, soluble in ethanol, ether, benzene, and glacial acetic acid.[4] | Not Available |
Note on Data Availability: The absence of experimentally verified data for the melting point, boiling point, and solubility of this compound underscores the need for foundational research on this compound. The provided data for the 2,4- and 2,6-isomers should be used as a preliminary guide for estimating the potential properties of the 2,5-isomer, with the understanding that significant deviations may exist due to differences in crystal packing and intermolecular forces.
Molecular Structure and Computational Insights
The structural arrangement of this compound dictates its reactivity. The following diagram illustrates its chemical structure.
Caption: Chemical structure of this compound.
Proposed Methodologies for Experimental Characterization
Given the data gap, the following experimental protocols are proposed for the comprehensive characterization of this compound. These protocols are designed to be self-validating and provide the foundational data necessary for its broader application.
Synthesis of this compound (A Theoretical Approach)
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), typically in a 1:2 molar ratio. Cool the mixture to 0-5 °C in an ice bath.
-
Substrate Addition: Dissolve 2-nitrobenzaldehyde in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the cold nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 1-2 hours), followed by gradual warming to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly over crushed ice with stirring. The crude product should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Causality: The use of a strong nitrating mixture is necessary to introduce a second nitro group onto the already deactivated benzene ring. The directing effects of the existing nitro and aldehyde groups will favor the introduction of the second nitro group at the meta position relative to the aldehyde and ortho/para to the existing nitro group, leading to the desired 2,5-isomer.
Determination of Physicochemical Properties
The following workflow outlines the process for determining the key physical properties of the synthesized this compound.
Caption: Experimental workflow for physicochemical characterization.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazardous nature of dinitroaromatic compounds necessitates stringent safety protocols. The following precautions are based on the known hazards of its isomers.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling dust. Dinitro compounds can be toxic upon inhalation.
-
Skin Contact: Avoid contact with skin. Dinitro compounds can be absorbed through the skin and may cause irritation or sensitization.
-
Fire and Explosion: Nitroaromatic compounds can be flammable and may be explosive, especially when heated under confinement. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion and Future Outlook
This compound represents an intriguing but underexplored molecule with potential applications in various fields of chemical synthesis. This guide has consolidated the available information and provided a framework for its further experimental investigation. The elucidation of its complete physicochemical profile, including its reactivity and spectroscopic data, will be crucial for unlocking its full potential as a versatile chemical intermediate. It is the author's hope that this guide will serve as a valuable resource for researchers and catalyze further studies into the properties and applications of this unique compound.
References
An In-Depth Technical Guide to the Safe Handling of 2,5-Dinitrobenzaldehyde
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for 2,5-Dinitrobenzaldehyde. As a nitroaromatic compound, this reagent demands rigorous adherence to safety procedures to mitigate risks associated with its chemical reactivity and potential physiological effects. This document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a deep-rooted culture of safety in the laboratory.
Section 1: Compound Identification and Physicochemical Properties
This compound is a yellow to light-brown crystalline powder.[1] While specific data for the 2,5-isomer is consolidated here, the general safety precautions for dinitroaromatic compounds are broadly applicable. Its properties necessitate careful handling to avoid dust generation and unintentional contact.
| Property | Data | Source |
| Chemical Formula | C₇H₄N₂O₅ | PubChem[2] |
| Molecular Weight | 196.12 g/mol | PubChem[2] |
| Appearance | Yellow to light-brown crystalline powder | Santa Cruz Biotechnology[1] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene | Santa Cruz Biotechnology[1] |
| Storage Temperature | 4°C, under nitrogen | ChemScene[3] |
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with this compound stem from its nitro-substituted aromatic structure. It is classified as a hazardous substance.[1] The presence of two nitro groups significantly increases the reactivity of the molecule and its potential for adverse health effects.
GHS Hazard Classifications (based on related isomers):
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
-
Skin Sensitization: May cause sensitization by skin contact.[1]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.
Causality of Hazards:
-
Reactivity and Explosive Potential: Polynitroaromatic compounds are energetically unstable and can be sensitive to shock, friction, or rapid heating.[1] The presence of multiple nitro groups creates a risk of violent decomposition or explosion, particularly when heated with alkaline substances.[1] As a fine powder, it also presents a potential dust explosion hazard if dispersed in the air in the presence of an ignition source.[1]
-
Toxicological Profile: Nitroaromatic compounds can be absorbed through the skin, lungs, and gastrointestinal tract.[1] Their toxicity is often linked to their ability to act as oxidizing agents and to form methemoglobin, which reduces the oxygen-carrying capacity of the blood.[1]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection is mandatory. Engineering controls serve as the primary barrier, supplemented by appropriate PPE.
Engineering Controls:
-
Ventilation: All handling of this compound powder must occur within a certified chemical fume hood to prevent inhalation of airborne particulates.[6][7]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[8][9]
Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical.[10]
| Protection Type | Specification | Rationale and Standard |
| Eye/Face | Chemical splash goggles and a full-face shield. | Safety glasses are insufficient. Goggles provide a seal against dust and splashes, while a face shield protects the entire face during operations with a higher risk of splashing.[1][11] Must meet ANSI Z87.1 or EN166 standards. |
| Hand | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl Rubber). | Provides a barrier against skin contact, which can cause irritation and sensitization.[1] Select gloves tested to EN 374 or US F739 standards.[1] Inspect gloves for degradation before each use and change them every 30-60 minutes or immediately upon contamination.[1][10] |
| Body | Flame-retardant lab coat with long sleeves and tight-fitting cuffs, worn fully buttoned. A PVC apron may be required for larger quantities. | Protects skin and personal clothing from contamination.[1][7] Lab coats should never be worn outside the laboratory.[12] |
| Respiratory | NIOSH-approved N95 (or higher) particulate respirator. | Required if there is a risk of dust generation that cannot be fully contained by a fume hood.[1][13] A full respiratory protection program, including fit testing, is necessary if respirators are used.[1] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. Perforated shoes or sandals are strictly forbidden in the laboratory.[6][7] |
Section 4: Standard Operating Procedures for Safe Handling and Storage
Adherence to a strict protocol minimizes the risk of exposure and accidents.
Handling Protocol:
-
Preparation: Before handling, review this guide and the Safety Data Sheet (SDS). Ensure the fume hood is operational and the work area is clean and uncluttered.[6]
-
Donning PPE: Wear all required PPE as specified in Section 3.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use tools and techniques that minimize dust creation (e.g., using a spatula carefully, avoiding dropping material).
-
Personal Hygiene: Do not eat, drink, smoke, or apply cosmetics in the laboratory.[1][6] Always wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[1][11]
-
Transport: When moving the chemical within the lab, use a secondary container such as a bucket or tray to reduce the risk of spills.[12][14]
Storage Protocol:
-
Container: Keep the container tightly closed in its original, clearly labeled packaging.[1][13]
-
Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.[1][13]
-
Incompatibilities: Store away from incompatible materials, especially strong oxidizing agents, reducing agents, and bases.[1][9] Do not store with foodstuffs.[1]
-
Integrity: Protect containers from physical damage and inspect them regularly for leaks.[1]
Section 5: Emergency Response Protocols
Preparation is key to managing emergencies effectively.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air.[15] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[16] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Flush the affected skin and hair with large amounts of running water and soap for at least 15 minutes.[1][15] Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with fresh, running water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation.[1][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][15] |
| Ingestion | Do NOT induce vomiting.[15] If the person is conscious and not convulsing, rinse their mouth and give one or two glasses of water to dilute the chemical.[15] Call a poison control center or seek immediate medical attention.[15] |
Firefighting Measures:
-
Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide (CO₂).
-
Hazards: Combustion produces toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[1] Containers may explode if heated.[1]
-
Protection: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[13]
Section 6: Disposal Considerations
Chemical waste management is a critical component of laboratory safety.
-
Regulations: All waste containing this compound must be handled as hazardous waste in strict accordance with all local, state, and federal regulations.[1]
-
Containers: Collect waste in suitable, labeled, and sealed containers. Do not dispose of this chemical down the drain or in general trash.[1][7]
-
Spill Debris: Any materials used to clean up spills (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.[1]
Conclusion
This compound is a valuable reagent whose safe use is predicated on a thorough understanding of its hazards and a disciplined application of safety protocols. By integrating the principles of risk assessment, engineering controls, proper PPE usage, and emergency preparedness into all workflows, researchers can effectively mitigate the risks associated with this compound. Safety is not merely a set of rules but a foundational aspect of scientific integrity and professional responsibility.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C7H4N2O5 | CID 19046921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2,4-Dinitrobenzaldehyde | C7H4N2O5 | CID 68250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dinitrobenzaldehyde | C7H4N2O5 | CID 69073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 16. echemi.com [echemi.com]
A Technical Guide to the Electron-Withdrawing Effects in 2,5-Dinitrobenzaldehyde: Reactivity, Synthesis, and Application
Abstract
This technical guide provides an in-depth analysis of the profound electron-withdrawing effects inherent to 2,5-Dinitrobenzaldehyde. We will explore the synergistic impact of two nitro groups and an aldehyde moiety on the electronic structure of the benzene ring, which dictates the molecule's unique reactivity profile. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the causality behind its chemical behavior, supported by experimental protocols, mechanistic diagrams, and spectroscopic data. We will delve into its enhanced susceptibility to nucleophilic attack, the challenges of its synthesis, and its utility as a versatile building block in medicinal chemistry and materials science.
The Dominance of Electron-Withdrawing Effects: A Theoretical Framework
In the landscape of organic chemistry, the ability to modulate the electron density of an aromatic ring is fundamental to controlling reaction outcomes. Electron-withdrawing groups (EWGs) are pivotal in this regard, diminishing electron density through a combination of inductive and resonance effects. The nitro group (-NO₂) stands as one of the most potent EWGs.[1][2] Its influence stems from both the high electronegativity of its atoms, which creates a strong dipole moment pulling electron density through the sigma bond framework (an inductive or -I effect), and its ability to delocalize the ring's pi-electrons onto the oxygen atoms (a resonance or -M effect).[2][3][4]
In this compound, the aromatic nucleus is substituted with three distinct EWGs: an aldehyde group (-CHO) at C1, a nitro group at C2 (ortho), and another at C5 (meta). This specific arrangement creates a molecule with a highly electron-deficient aromatic system and a carbonyl carbon of pronounced electrophilicity.
The quantitative impact of these substituents can be appreciated through the lens of the Hammett equation, which provides a framework for correlating reaction rates and equilibria with substituent effects.[5][6] The nitro group possesses a large positive Hammett constant (σ), signifying its powerful electron-withdrawing nature, which stabilizes negative charge in reaction intermediates and transition states.[3][4]
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| -NO₂ | 0.71 | 0.78 |
| -CHO | 0.35 | 0.42 |
| Table 1: Hammett constants for nitro and aldehyde groups, quantifying their electron-withdrawing strength.[7] Note: Values can vary slightly depending on the reaction conditions. |
The cumulative effect of these groups in this compound is a significant polarization of the molecule, which is best visualized through its resonance contributors.
Figure 1: Resonance delocalization in this compound. The electron density is pulled from the ring onto the exocyclic aldehyde and nitro groups, creating significant partial positive charges on the aromatic carbons and, most critically, the carbonyl carbon.
Synthesis and Spectroscopic Profile
The synthesis of specific dinitrobenzaldehyde isomers can be challenging due to the powerful directing effects of the substituents. Direct nitration of benzaldehyde tends to produce the 3-nitro isomer, with dinitration being difficult and often leading to a mixture of products. A more controlled approach is often required. While a direct, high-yield synthesis for this compound is not widely reported, the principles can be adapted from established procedures for related isomers like 2,4-Dinitrobenzaldehyde.[8]
Representative Synthetic Protocol: Synthesis of 2,4-Dinitrobenzaldehyde
This protocol is provided as an illustrative methodology for the synthesis of dinitrobenzaldehydes and highlights the typical reaction conditions required.[8]
Causality: The synthesis begins with the creation of a Schiff base from 2,4-dinitrotoluene, followed by oxidation and hydrolysis. This multi-step route provides superior regiochemical control compared to direct nitration of benzaldehyde.
Step-by-Step Methodology:
-
Condensation: React 2,4-dinitrotoluene with p-nitrosodimethylaniline in the presence of a base (e.g., sodium carbonate) to form the corresponding dinitrobenzylidene-p-aminodimethylaniline (a Schiff base).
-
Hydrolysis: The crude Schiff base is then subjected to acidic hydrolysis. Vigorous steam distillation in the presence of dilute hydrochloric acid cleaves the imine bond.[8]
-
Mechanism: The acid protonates the nitrogen of the imine, making the carbon more electrophilic and susceptible to attack by water. The subsequent collapse of the tetrahedral intermediate liberates 2,4-dinitrobenzaldehyde and p-aminodimethylaniline hydrochloride.
-
Purification: The crude product is often impure and requires purification. Recrystallization from a suitable solvent system, such as naphtha, is effective for isolating the desired aldehyde.[8]
Spectroscopic Characterization
The powerful electronic effects of the substituents are clearly reflected in the spectroscopic data for dinitrobenzaldehydes.
| Spectroscopic Data | Characteristic Features for Dinitrobenzaldehydes | Interpretation |
| ¹H NMR | Aromatic protons appear significantly downfield (δ > 8.0 ppm). The aldehyde proton is also strongly deshielded (δ ≈ 10.0 ppm). | The electron-withdrawing groups reduce the electron density around the protons, decreasing their shielding and shifting their resonance to a lower field. |
| ¹³C NMR | The carbonyl carbon exhibits a resonance far downfield (δ > 185 ppm). Aromatic carbons attached to nitro groups are also deshielded. | The pronounced electrophilicity of the carbonyl carbon is confirmed by its significant downfield chemical shift. |
| IR Spectroscopy | Strong, sharp absorption for C=O stretch (~1700-1715 cm⁻¹). Two strong absorptions for asymmetric and symmetric NO₂ stretching (~1530-1560 cm⁻¹ and ~1340-1370 cm⁻¹, respectively).[9] | These characteristic frequencies provide definitive evidence for the presence of the aldehyde and nitro functional groups. |
| UV-Vis Spectroscopy | Typically shows complex absorption bands in the UV region, arising from π → π* transitions of the aromatic system and n → π* transitions of the carbonyl and nitro groups.[10] | The extensive conjugation and presence of chromophores result in a distinct UV-Vis spectrum useful for monitoring reactions. |
| Table 2: Expected Spectroscopic Data for this compound and Interpretation. |
Chemical Reactivity: The Epicenter of Electrophilicity
The chemical behavior of this compound is overwhelmingly dictated by the highly electrophilic nature of its carbonyl carbon. The ortho and meta nitro groups work in concert to withdraw electron density, making the aldehyde exceptionally reactive towards nucleophiles compared to benzaldehyde or even mononitrobenzaldehydes.[11][12]
Nucleophilic Addition to the Carbonyl Group
This is the hallmark reaction of this compound. The reaction proceeds rapidly, as the electron-deficient carbonyl carbon is an excellent target for a wide range of nucleophiles.[13][14][15] The mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[16] This intermediate is then typically protonated in a subsequent step to yield the final alcohol product.
Figure 2: General mechanism for nucleophilic addition to this compound.
Experimental Protocol: Synthesis of a Hydrazone Derivative
Hydrazones derived from dinitrobenzaldehydes are of significant interest in medicinal chemistry for their potential biological activities.[17][18][19] This protocol describes the reaction of a dinitrobenzaldehyde with a hydrazide.
Causality: This reaction is a nucleophilic addition-elimination (condensation) reaction. The hydrazide acts as the nucleophile. The strong electron-withdrawing nature of the dinitrophenyl ring accelerates the initial addition step, and a mild acid catalyst facilitates the subsequent elimination of water to form the stable C=N double bond of the hydrazone.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of ethanol in a round-bottom flask. A drop of a weak acid like acetic acid can be added as a catalyst.[17]
-
Nucleophile Addition: To this stirring solution, add a solution of 1.0 mmol of the desired hydrazide (e.g., 2-cyanoacetohydrazide) in a minimal amount of ethanol.[17]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A solid product often precipitates from the solution within minutes to a few hours.
-
Isolation: Once the reaction is complete, collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure hydrazone.[17]
Reduction of the Nitro Groups
The nitro groups themselves are reactive sites, susceptible to reduction to form amino groups. This transformation is critical as it completely alters the electronic nature of the substituent from a powerful EWG to a strong electron-donating group (-NH₂), thereby opening up entirely new synthetic pathways.[19]
Various reagents can achieve this reduction, with the choice depending on the desired selectivity and the presence of other functional groups.
-
Fe/HCl or Sn/HCl: Classic, robust methods for complete reduction of both nitro groups.
-
SnCl₂/EtOH: A milder reagent that can sometimes offer better selectivity.[20]
-
Catalytic Hydrogenation (H₂/Pd, Pt): A clean and efficient method, though care must be taken to avoid reduction of the aldehyde to an alcohol.[20]
Applications in Drug Development and Materials Science
The unique reactivity of this compound makes it a valuable intermediate in several fields:
-
Medicinal Chemistry: It serves as a scaffold for synthesizing Schiff bases and hydrazones, classes of compounds known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[18][19] The dinitro substitution pattern is often explored to enhance binding affinity or modulate the electronic properties of a lead compound.
-
Organic Synthesis: It is a key building block for constructing complex heterocyclic systems. The reduction of the nitro groups to diamines, followed by condensation with a 1,2-dicarbonyl compound, is a classic route to quinoxalines and other N-heterocycles.
-
Reagent for Characterization: Like its 2,4-isomer, it can be used as a derivatizing agent for primary amines. The resulting Schiff bases are often highly crystalline solids with sharp melting points, facilitating the identification and characterization of unknown amines.[8]
Safety and Handling
Polynitro aromatic compounds must be handled with care.
-
Stability: While not as sensitive as explosives like TNT, dinitro derivatives can be thermally unstable and may decompose vigorously upon heating. They are often liable to detonate on grinding or impact.[21]
-
Toxicity: Dinitrobenzaldehydes are classified as irritants, causing skin and serious eye irritation. Inhalation may cause respiratory irritation.[22]
-
Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid generating dust.[21] Store in a cool, dry place away from heat and incompatible materials.
Conclusion
This compound is a molecule defined by the powerful and synergistic electron-withdrawing effects of its constituent functional groups. This electronic structure renders the aromatic ring highly electron-deficient and, most importantly, makes the carbonyl carbon an exceptionally potent electrophile. This inherent reactivity makes the molecule a highly valuable, albeit sometimes challenging, intermediate in organic synthesis. A thorough understanding of the principles outlined in this guide allows researchers to harness the unique chemical properties of this compound for the rational design and synthesis of novel compounds in drug discovery and materials science.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. dalalinstitute.com [dalalinstitute.com]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.viu.ca [web.viu.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2,4-Dinitrobenzaldehyde [webbook.nist.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. learncbse.in [learncbse.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
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- 17. oatext.com [oatext.com]
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- 19. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 20. researchgate.net [researchgate.net]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. 2,4-Dinitrobenzaldehyde | C7H4N2O5 | CID 68250 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Theoretical and Computational Deep Dive into the Molecular Structure of 2,5-Dinitrobenzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed to elucidate the molecular structure and properties of 2,5-Dinitrobenzaldehyde. As a molecule of interest in various chemical and pharmaceutical contexts, a thorough understanding of its electronic structure, conformation, and vibrational modes is paramount for predicting its reactivity, designing derivatives, and understanding its interactions in biological systems. This document eschews a rigid template in favor of a logical, in-depth exploration of the subject, grounded in the principles of computational chemistry and validated by available experimental data for related isomers.
Introduction: The Significance of this compound and the Role of Theoretical Calculations
This compound belongs to the class of nitroaromatic compounds, which are important precursors in the synthesis of dyes, explosives, and pharmaceuticals. The presence of two electron-withdrawing nitro groups and an aldehyde function on the benzene ring creates a unique electronic environment that dictates its chemical behavior.
Theoretical calculations, particularly those based on quantum mechanics, offer a powerful lens through which to investigate the molecular world.[1][2] These in silico methods allow us to predict and understand a molecule's geometry, electronic properties, and spectroscopic signatures with a high degree of accuracy, often complementing or even preceding experimental work. For a molecule like this compound, where detailed experimental structural data may be scarce, computational chemistry becomes an indispensable tool.
The Cornerstone of Modern Computational Chemistry: Density Functional Theory (DFT)
At the heart of modern computational chemistry lies Density Functional Theory (DFT), a method that has revolutionized the field by offering a favorable balance between accuracy and computational cost. DFT calculations are used to investigate the electronic structure of many-body systems, such as atoms and molecules.[3]
The Causality Behind Method Selection: Why DFT?
For a molecule of the size and complexity of this compound, DFT methods are the preferred choice over more computationally expensive ab initio methods like Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory, without a significant compromise in accuracy for many properties of interest. The choice of a specific functional and basis set within the DFT framework is critical and is guided by the need to accurately describe the electronic effects of the nitro groups and the aldehyde functionality.
A Self-Validating Protocol: The B3LYP/6-311++G(d,p) Level of Theory
For the calculations presented in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen. B3LYP is a widely used and well-validated functional that often provides excellent results for organic molecules. To ensure a robust and accurate description of the electronic distribution, especially around the electronegative oxygen and nitrogen atoms, the 6-311++G(d,p) basis set is employed. This basis set is characterized by:
-
Triple-split valence: Provides flexibility for the valence electrons.
-
Diffuse functions (++): Crucial for describing the diffuse nature of electron density in anions and systems with lone pairs, such as the oxygen atoms in the nitro and aldehyde groups.
-
Polarization functions (d,p): Allow for the distortion of atomic orbitals, which is essential for accurately representing chemical bonds.
This combination of functional and basis set represents a high level of theory that is well-suited for the detailed analysis of this compound.
The Computational Workflow: From Geometry Optimization to Spectroscopic Prediction
The theoretical investigation of this compound follows a systematic and logical workflow. This process ensures that the calculated properties are derived from a stable and realistic molecular structure.
References
Methodological & Application
Application Notes & Protocols: 2,5-Dinitrobenzaldehyde as a Versatile Precursor for the Synthesis of Bio-active Heterocyclic Scaffolds
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2,5-dinitrobenzaldehyde. As a readily available aromatic aldehyde, its unique electronic properties, conferred by two powerful electron-withdrawing nitro groups, make it an exceptionally versatile precursor for constructing a variety of pharmaceutically relevant heterocyclic compounds. This document details the underlying chemical principles, provides field-proven, step-by-step protocols for the synthesis of quinolines and benzodiazepines, and discusses other potential transformations. The causality behind critical experimental choices is explained to ensure reproducibility and facilitate further methodological development.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with scaffolds like quinolines and benzodiazepines appearing in a vast array of approved drugs.[1] The strategic selection of starting materials is paramount for the efficient and modular synthesis of these complex molecules. This compound emerges as a powerful building block due to the combined reactivity of its three functional components:
-
The Aldehyde Group: A versatile handle for condensation and C-C bond-forming reactions.
-
The C2-Nitro Group: Positioned ortho to the aldehyde, this group is sterically and electronically primed for selective reduction to an amine, which can then participate in intramolecular cyclization reactions.
-
The C5-Nitro Group: Positioned meta to the aldehyde, this group modulates the overall electronic nature of the ring and can be retained as a functional handle for further derivatization or reduced in a subsequent step.
This guide focuses on leveraging this orchestrated reactivity for the synthesis of high-value heterocyclic systems.
Synthesis of 7-Nitroquinolines via Domino Friedländer Annulation
The Friedländer annulation is a cornerstone of quinoline synthesis, traditionally involving the condensation of a 2-aminobenzaldehyde with a compound containing an α-methylene group.[2] A significant process improvement involves the in-situ reduction of a 2-nitrobenzaldehyde, which circumvents the need to handle the often less stable 2-aminobenzaldehydes.[3] This domino nitro reduction-Friedländer heterocyclization is highly effective for this compound, leading to the formation of valuable 7-nitroquinoline derivatives.
Mechanistic Rationale
The reaction proceeds through a one-pot, multi-step sequence. The choice of a mild reducing agent, such as iron powder in acetic acid, is critical. This system preferentially reduces the sterically accessible and electronically activated C2-nitro group to an amine, leaving the C5-nitro group and the aldehyde intact. The newly formed 2-amino-5-nitrobenzaldehyde does not need to be isolated. It immediately undergoes a Knoevenagel condensation with the active methylene compound present in the reaction mixture. The resulting intermediate then undergoes an intramolecular cyclization followed by dehydration to yield the final, stable aromatic quinoline ring.[3]
Visualization: Domino Friedländer Annulation Workflow
Caption: Workflow for the one-pot synthesis of 7-nitroquinolines.
Experimental Protocol: Synthesis of Ethyl 2-Methyl-7-nitroquinoline-3-carboxylate
Materials:
-
This compound (1.0 equiv, e.g., 1.96 g, 10 mmol)
-
Ethyl acetoacetate (2.5 equiv, e.g., 3.25 g, 25 mmol)
-
Iron powder, <100 mesh (4.0 equiv, e.g., 2.23 g, 40 mmol)
-
Glacial Acetic Acid (15-20 mL)
-
Ethanol
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser), magnetic stirrer with hotplate, filtration apparatus.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (10 mmol) and glacial acetic acid (20 mL). Stir until the solid dissolves.
-
Addition of Reagents: Add ethyl acetoacetate (2.5 equiv) to the solution. Begin heating the mixture to 100 °C with vigorous stirring.
-
Reduction: Once the temperature stabilizes, add the iron powder (4.0 equiv) in four equal portions over 20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent overheating.
-
Reaction Monitoring: Maintain the reaction temperature at 100-110 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting benzaldehyde spot indicates reaction completion.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture over 100 g of crushed ice.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (100-200 mesh) using a gradient of hexane/ethyl acetate (starting from 95:5) to afford the pure product. Alternatively, recrystallization from ethanol can yield the purified product.
-
-
Characterization: Confirm the structure of the title compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Representative Data
| Active Methylene Compound | Product Structure | Typical Yield | Reference |
| Ethyl acetoacetate | Ethyl 2-methyl-7-nitroquinoline-3-carboxylate | 75-85% | [3] |
| Diethyl malonate | Ethyl 2-hydroxy-7-nitroquinoline-3-carboxylate | 70-80% | [3] |
| Acetylacetone | 3-acetyl-2-methyl-7-nitroquinoline | 80-90% | [3] |
Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of biological activities.[4] Their synthesis from this compound requires a two-step approach: the complete reduction of both nitro groups to form 2,5-diaminobenzaldehyde, followed by condensation with a suitable ketone or dicarbonyl compound.[5]
Mechanistic Rationale
Step 1: Reduction. The primary challenge is to reduce both nitro groups to amines without affecting the aldehyde functionality.[6] While strong reducing agents like LiAlH₄ would reduce all functional groups, milder and more selective methods are required. Catalytic hydrogenation using a Pd/C catalyst can be effective, but care must be taken to avoid over-reduction of the aldehyde to an alcohol.[6] A classic and reliable method is the use of tin(II) chloride (SnCl₂) in an acidic medium (e.g., concentrated HCl) or with ethanol at reflux. This system is highly chemoselective for the reduction of aromatic nitro groups in the presence of aldehydes.[6]
Step 2: Cyclization. The resulting 2,5-diaminobenzaldehyde is then condensed with a ketone, such as acetone. The reaction proceeds via the formation of a di-imine intermediate, which then undergoes an intramolecular cyclization to form the seven-membered benzodiazepine ring.[5]
Visualization: Two-Step Benzodiazepine Synthesis
Caption: Two-step synthesis of 1,5-benzodiazepines from this compound.
Experimental Protocol: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
(Note: This protocol adapts the general synthesis of benzodiazepines to the product derived from 2,5-diaminobenzaldehyde and acetone)
Part A: Reduction of this compound
-
Materials: this compound (1.0 equiv), Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv), Ethanol, Concentrated HCl, Sodium Hydroxide solution (10 M).
-
Procedure:
-
In a round-bottom flask, suspend this compound (10 mmol) in ethanol (50 mL).
-
Add SnCl₂·2H₂O (50 mmol) to the suspension.
-
Heat the mixture to reflux with stirring for 3-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and carefully add 10 M NaOH solution to basify the mixture to pH > 10, which will precipitate tin salts.
-
Filter the mixture through a pad of Celite, washing the pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude 2,5-diaminobenzaldehyde is often used directly in the next step without extensive purification due to its potential instability.
-
Part B: Synthesis of the Benzodiazepine
-
Materials: Crude 2,5-diaminobenzaldehyde (from Part A), Acetone, Ethanol, catalytic amount of Acetic Acid.
-
Procedure:
-
Dissolve the crude 2,5-diaminobenzaldehyde (approx. 10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Add a large excess of acetone (e.g., 10 mL) and a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 6-8 hours. The reaction progress can be monitored by TLC.[5]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, Hexane:Ethyl Acetate gradient) or recrystallization from ethanol to yield the pure 1,5-benzodiazepine product.
-
Characterize the final product by NMR, IR, and MS analysis.
-
Safety, Handling, and Storage
-
Hazard Profile: Dinitroaromatic compounds like this compound are classified as irritants and may be harmful if ingested or absorbed through the skin.[7] They should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thermal Stability: While not as sensitive as trinitro-compounds, dinitroaromatics should be heated with caution and stored away from heat sources to avoid decomposition.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. du.edu.eg [du.edu.eg]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Stereoselective Synthesis of a Novel α,β-Unsaturated Imine-Benzodiazepine through Condensation Reaction, Crystal Structure, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Dinitrobenzaldehyde | C7H4N2O5 | CID 68250 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Imidazoles Using 2,5-Dinitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Imidazole Scaffold and the Utility of Nitroaromatic Precursors
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its unique electronic properties, its ability to act as a hydrogen bond donor and acceptor, and its capacity to engage in various non-covalent interactions, rendering it a privileged scaffold in drug design.[3][4] Imidazole-containing compounds exhibit a vast spectrum of biological activities, including but not limited to antifungal, antibacterial, anticancer, and anti-inflammatory properties.[5][6]
The synthesis of highly functionalized imidazoles is, therefore, a critical endeavor in the pursuit of novel therapeutic agents. The Debus-Radziszewski reaction, a multicomponent synthesis, stands as a robust and versatile method for constructing the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[7] This application note provides a detailed guide to the synthesis of 2-(2,5-dinitrophenyl)-4,5-disubstituted-1H-imidazoles, utilizing 2,5-dinitrobenzaldehyde as a key building block. The presence of the dinitro-substituted phenyl ring offers a unique handle for further chemical modifications, potentially serving as a precursor for a variety of derivatives through reduction of the nitro groups to amines, which can then be further functionalized. This opens avenues for the creation of extensive compound libraries for drug screening and development.
This document will provide detailed, step-by-step protocols, an exploration of the underlying reaction mechanism, and methods for the characterization of the resulting imidazole derivatives.
I. The Radziszewski Synthesis: A Powerful Tool for Imidazole Construction
The Radziszewski synthesis is a one-pot reaction that efficiently brings together three components to form a trisubstituted imidazole.[7][8] The general scheme involves the condensation of a 1,2-dicarbonyl compound (such as benzil), an aldehyde, and ammonium acetate, which serves as the ammonia source.
The versatility of this reaction allows for a wide range of substituents to be incorporated into the final imidazole product by simply varying the starting aldehyde and dicarbonyl compound. The use of this compound introduces two strongly electron-withdrawing nitro groups onto the 2-phenyl substituent of the imidazole core, significantly influencing the electronic properties of the final molecule.
Reaction Mechanism
While the exact mechanism of the Radziszewski reaction is still a subject of some discussion, a plausible pathway is generally accepted and illustrated below.[7][8] The reaction is thought to proceed through the initial formation of a diimine from the reaction of the 1,2-dicarbonyl compound with two equivalents of ammonia (from ammonium acetate). This diimine then condenses with the aldehyde to form a dihydroimidazole intermediate, which subsequently undergoes oxidation to yield the aromatic imidazole product.
Caption: Proposed mechanism of the Radziszewski imidazole synthesis.
II. Experimental Protocols
This section provides two detailed protocols for the synthesis of 2-(2,5-dinitrophenyl)-4,5-diphenyl-1H-imidazole: a conventional heating method and a microwave-assisted method. The latter often provides advantages in terms of reduced reaction times and potentially higher yields.[9]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | M.W. 196.12 g/mol |
| Benzil | ≥98% | Commercially available | |
| Ammonium Acetate | ≥98% | Commercially available | |
| Glacial Acetic Acid | ACS Grade | Commercially available | |
| Ethanol | 95% or Absolute | Commercially available | |
| Ethyl Acetate | ACS Grade | Commercially available | For workup and chromatography |
| Hexane | ACS Grade | Commercially available | For chromatography |
| Cupric Chloride (CuCl₂) | Anhydrous, ≥98% | Commercially available | For catalytic protocol |
Protocol 1: Conventional Synthesis under Reflux
This protocol is a standard method for the Radziszewski synthesis, employing thermal heating in a suitable solvent.
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 0.196 g), benzil (1.0 mmol, 0.210 g), and ammonium acetate (5.0 mmol, 0.385 g).
-
Add 20 mL of glacial acetic acid to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the rate of many organic reactions, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating.[9]
Step-by-Step Procedure:
-
In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 mmol, 0.196 g), benzil (1.0 mmol, 0.210 g), ammonium acetate (3.0 mmol, 0.231 g), and a catalytic amount of cupric chloride (CuCl₂) (10 mol%, 0.013 g).[9]
-
Add 3 mL of ethanol to the vial and seal it with a microwave-safe cap.
-
Place the vial in a microwave reactor and irradiate the mixture at a constant temperature of 120°C for 15-30 minutes. The reaction progress can be monitored by TLC after cooling the vial.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the contents of the vial into 50 mL of cold water and stir.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol or by column chromatography as described in Protocol 1.
Caption: Workflow for the synthesis of 2-(2,5-dinitrophenyl)-4,5-diphenyl-1H-imidazole.
III. Characterization and Data
The synthesized 2-(2,5-dinitrophenyl)-4,5-diphenyl-1H-imidazole should be characterized using standard analytical techniques to confirm its identity and purity. Below is a table of expected characterization data, based on the known data for the closely related 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole.
| Property | Expected Value/Observation for 2-(2,5-dinitrophenyl)-4,5-diphenyl-1H-imidazole | Reference Data for 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole |
| Appearance | Yellow to orange solid | Orange solid |
| Melting Point | Expected to be >200 °C | 239–241 °C |
| ¹H NMR (DMSO-d₆) | δ ~13.2 (s, 1H, NH), 8.4-8.8 (m, 3H, Ar-H), 7.3-7.6 (m, 10H, Ar-H) | δ 13.15 (s, 1H, NH), 8.37–8.31 (m, 4H, ArH), 7.55–7.33 (m, 10H, ArH) |
| ¹³C NMR (DMSO-d₆) | Signals expected for aromatic carbons, with characteristic shifts for carbons bearing nitro groups. | δ 147.0, 143.9, 136.6, 129.0, 127.6, 126.2, 124.8 |
| HRMS (ESI) | Calculated for C₂₁H₁₄N₄O₄ [M+H]⁺: 387.1037 | Calculated for C₂₁H₁₆N₃O₂ [M+H]⁺: 342.1237, found 342.1243 |
IV. Applications in Drug Development
The synthesized 2-(2,5-dinitrophenyl)-4,5-diphenyl-1H-imidazole is a versatile intermediate for the development of new chemical entities. The two nitro groups can be selectively or fully reduced to the corresponding amines, which can then be used as points for diversification. For example, the resulting diamino compound can be acylated, alkylated, or used in the formation of other heterocyclic rings, leading to a wide array of novel structures for biological screening. The electron-withdrawing nature of the dinitrophenyl moiety also significantly alters the physicochemical properties of the imidazole core, which can be advantageous for modulating drug-like properties such as solubility, lipophilicity, and metabolic stability.
V. Troubleshooting and Safety Precautions
-
Low Yield: If the yield is low, ensure that the reagents are pure and dry. In the conventional method, increasing the reaction time or using a higher boiling point solvent (with appropriate safety considerations) may improve the yield. For the microwave method, optimizing the temperature and reaction time can be beneficial. The use of a catalyst, as in Protocol 2, is highly recommended to improve reaction efficiency.
-
Purification Challenges: If the product is difficult to purify, column chromatography with a carefully selected solvent system is recommended. Recrystallization from different solvent pairs may also be effective.
-
Safety: this compound and the resulting dinitro-substituted imidazole should be handled with care as nitroaromatic compounds can be toxic and potentially explosive under certain conditions, although this is less of a concern for small-scale laboratory synthesis. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be conducted in a well-ventilated fume hood.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H4N2O5 | CID 19046921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Quinoxalines from 2,5-Dinitrobenzaldehyde: An Application Note and Protocol for Researchers
Introduction: The Significance of the Quinoxaline Scaffold in Modern Drug Discovery
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornerstone in medicinal chemistry and drug development.[1] The inherent aromaticity and the presence of two nitrogen atoms confer upon the quinoxaline nucleus a unique electronic and structural profile, making it a privileged structure for interacting with a diverse array of biological targets.[1] Consequently, quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and kinase inhibitory properties.[2] This versatility has propelled the quinoxaline moiety into the forefront of pharmaceutical research, with several approved drugs, such as the hepatitis C treatments Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib, featuring this core structure.
The synthesis of functionalized quinoxalines is, therefore, a critical endeavor for the discovery of new therapeutic agents. While the classical and most established route to quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, contemporary synthetic strategies have expanded to include more readily available starting materials.[3] This guide provides a detailed protocol and technical insights for the synthesis of a dinitro-substituted quinoxaline from 2,5-Dinitrobenzaldehyde and o-phenylenediamine, a route that proceeds via an oxidative cyclization. This application note is designed for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the reaction mechanism, a step-by-step experimental protocol, and methods for the characterization of the final product.
Chemical Principles and Reaction Mechanism
The synthesis of a quinoxaline from an aromatic aldehyde and an o-phenylenediamine is not a simple condensation but rather an oxidative cyclization. The reaction proceeds through the initial formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic quinoxaline ring system.
The proposed mechanism is as follows:
-
Schiff Base Formation: One of the amino groups of o-phenylenediamine undertakes a nucleophilic attack on the carbonyl carbon of this compound. Subsequent dehydration leads to the formation of a Schiff base intermediate.
-
Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the imine carbon. This step results in the formation of a dihydroquinoxaline intermediate.
-
Oxidation: The dihydroquinoxaline intermediate is then oxidized to the stable, aromatic quinoxaline. This oxidation is often the rate-determining step and can be facilitated by an external oxidizing agent or, in some cases, by atmospheric oxygen, potentially catalyzed by the reaction conditions or a catalyst.
Due to the electron-withdrawing nature of the two nitro groups on the benzaldehyde ring, the carbonyl carbon is highly electrophilic, which should facilitate the initial Schiff base formation. However, these electron-withdrawing groups can also influence the electronics of the subsequent cyclization and oxidation steps.
Experimental Protocol: Synthesis of 6,9-Dinitroquinoxaline
This protocol details the synthesis of 6,9-dinitroquinoxaline via the oxidative cyclization of this compound and o-phenylenediamine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 1198424-70-2 | 196.12 | 1.96 g | 10 |
| o-Phenylenediamine | 95-54-5 | 108.14 | 1.08 g | 10 |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 50 mL | - |
| Ethanol (95%) | 64-17-5 | 46.07 | For recrystallization | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Rotary evaporator
Safety Precautions
-
This compound: May be harmful if swallowed, in contact with skin, or if inhaled. It is advisable to handle it in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
o-Phenylenediamine: This compound is toxic and a suspected carcinogen.[4][5][6] It is crucial to handle it with extreme care in a fume hood, wearing appropriate PPE to avoid skin contact, inhalation, and ingestion.
-
Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.96 g (10 mmol) of this compound and 1.08 g (10 mmol) of o-phenylenediamine in 50 mL of glacial acetic acid.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Stir the reaction mixture vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).
-
Reaction Work-up: After the reaction is complete (typically after 2-4 hours, as indicated by the disappearance of the starting materials on TLC), allow the reaction mixture to cool to room temperature.
-
Isolation of Crude Product: Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with stirring. A precipitate should form.
-
Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any residual acetic acid.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 6,9-dinitroquinoxaline.
-
Characterization: Characterize the purified product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 6,9-dinitroquinoxaline.
Caption: Experimental workflow for the synthesis of 6,9-dinitroquinoxaline.
Visualization of the Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the formation of 6,9-dinitroquinoxaline.
Caption: Proposed mechanism for the synthesis of 6,9-dinitroquinoxaline.
Characterization of the Product: 6,9-Dinitroquinoxaline
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected spectroscopic data for 6,9-dinitroquinoxaline.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern of the dinitroquinoxaline. Protons on the quinoxaline core will exhibit characteristic splitting patterns. |
| ¹³C NMR | The carbon NMR spectrum will show signals for the carbon atoms of the quinoxaline core and any substituents. The chemical shifts of the carbons in the dinitro-substituted ring will be significantly influenced by the electron-withdrawing nitro groups. |
| IR Spectroscopy | The infrared spectrum should show characteristic absorption bands for the C=N and C=C stretching vibrations of the quinoxaline ring system. Strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro groups (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) are also expected. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 6,9-dinitroquinoxaline (C₈H₄N₄O₄, MW = 252.1 g/mol ). Fragmentation patterns can provide further structural confirmation. |
Conclusion and Future Perspectives
This application note provides a comprehensive guide for the synthesis of a dinitro-substituted quinoxaline from this compound and o-phenylenediamine. The detailed protocol, including safety precautions and characterization guidelines, is intended to facilitate the work of researchers in drug discovery and medicinal chemistry. The synthesis of a library of such substituted quinoxalines can provide valuable structure-activity relationship (SAR) data, aiding in the design and development of novel therapeutic agents. Further optimization of the reaction conditions, such as exploring different catalysts and solvent systems, could lead to improved yields and more environmentally benign synthetic routes.
References
- 1. Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization of D-Glucose with o-Phenylenediamines in Water [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane [organic-chemistry.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
Application Notes & Protocols: 2,5-Dinitrobenzaldehyde in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of 2,5-Dinitrobenzaldehyde
In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, a seemingly simple aromatic aldehyde, presents itself as a highly versatile and potent building block for the synthesis of diverse pharmaceutical intermediates. Its true value lies in the unique reactivity conferred by its trifunctional nature: the electrophilic aldehyde and the two nitro groups, which are amenable to a variety of chemical transformations.
The electron-withdrawing nature of the two nitro groups significantly activates the aldehyde for nucleophilic attack, facilitating reactions such as Knoevenagel condensations. Furthermore, these nitro groups can be selectively or fully reduced to amino functionalities, opening pathways to a rich diversity of heterocyclic scaffolds that are central to medicinal chemistry, including quinoxalines and benzodiazepines. This guide provides an in-depth exploration of the chemical utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
Core Chemical Data
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 196.12 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 1198424-70-2 | --INVALID-LINK-- |
| Appearance | Pale yellow solid (predicted) | |
| Melting Point | 127-131 °C (for the related 2,4-isomer) | --INVALID-LINK-- |
| Boiling Point | 190 °C at 10 mmHg (for the related 2,4-isomer) | --INVALID-LINK-- |
Application I: Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] The strong electron-withdrawing effect of the two nitro groups in this compound renders its aldehyde carbon highly electrophilic, making it an excellent substrate for this reaction. This allows for the facile synthesis of substituted alkenes, which are themselves valuable intermediates for further functionalization, including Michael additions and cycloadditions.
Mechanistic Insight
The reaction is typically catalyzed by a weak base (e.g., piperidine, DBU) which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. A subsequent dehydration step yields the α,β-unsaturated product.[1][2]
References
Application Notes and Protocols for Nucleophilic Addition Reactions of 2,5-Dinitrobenzaldehyde
Introduction: The Enhanced Electrophilicity of 2,5-Dinitrobenzaldehyde
This compound is an aromatic aldehyde of significant interest in synthetic organic chemistry, primarily due to the profound influence of its nitro substituents on the reactivity of the carbonyl group. The two nitro groups (NO₂) are powerful electron-withdrawing groups, operating through both inductive and resonance effects. This pronounced withdrawal of electron density from the benzene ring extends to the aldehyde functional group, rendering the carbonyl carbon exceptionally electrophilic. Consequently, this compound is highly susceptible to nucleophilic attack, often exhibiting enhanced reaction rates and yields compared to unsubstituted or electron-donating group-substituted benzaldehydes.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of this compound in several key nucleophilic addition reactions. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying mechanistic principles and safety considerations.
I. Imine and Schiff Base Formation: A Gateway to Diverse Functionality
The reaction of aldehydes with primary amines to form imines, or Schiff bases, is a cornerstone of organic synthesis.[2][3] This condensation reaction is typically reversible and often requires acid catalysis and the removal of water to drive the equilibrium towards the product.[3][4] Given the heightened electrophilicity of this compound, imine formation can often proceed under milder conditions than those required for less activated aldehydes.
Mechanistic Rationale
The reaction commences with the nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon of this compound. This is followed by a series of proton transfers to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine yields the final imine product.[3]
Diagram 1: General Mechanism of Imine Formation
Caption: Mechanism of imine synthesis.
Protocol: Synthesis of N-(2,5-Dinitrobenzylidene)aniline
Materials:
-
This compound (1.0 mmol, 196.12 g/mol )
-
Aniline (1.0 mmol, 93.13 g/mol )
-
Ethanol (5 mL)
-
Glacial Acetic Acid (1-2 drops, catalyst)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reactant Preparation: In a 25 mL round-bottom flask, dissolve 196 mg (1.0 mmol) of this compound in 5 mL of ethanol. Add a magnetic stir bar.
-
Addition of Amine: To the stirred solution, add 93 µL (1.0 mmol) of aniline, followed by 1-2 drops of glacial acetic acid.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The high reactivity of this compound may lead to a shorter required reaction time.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The imine product will likely precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. Recrystallization from ethanol can be performed for further purification if necessary.
Expected Outcome: A crystalline solid corresponding to the N-(2,5-Dinitrobenzylidene)aniline.
| Parameter | Value |
| Reactant Ratio | 1:1 |
| Solvent | Ethanol |
| Catalyst | Acetic Acid |
| Temperature | Reflux |
| Typical Yield | >90% |
II. Cyanohydrin Formation: Building Blocks for α-Hydroxy Acids and Amino Alcohols
The addition of hydrogen cyanide (HCN) to aldehydes and ketones yields cyanohydrins, which are versatile synthetic intermediates.[5][6][7] The reaction is base-catalyzed, with the cyanide ion (CN⁻) acting as the nucleophile.[7] The electron-deficient nature of the carbonyl in this compound facilitates this addition, often leading to high yields. Cyanohydrins can be further hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.[5][6][8]
Safety First: Handling Cyanide
WARNING: Hydrogen cyanide and its salts are extremely toxic. All manipulations should be carried out in a well-ventilated fume hood by trained personnel. An emergency response plan, including access to a cyanide antidote kit, must be in place.
Protocol: Synthesis of 2-Hydroxy-2-(2,5-dinitrophenyl)acetonitrile
Materials:
-
This compound (1.0 mmol, 196.12 g/mol )
-
Sodium Cyanide (NaCN) (1.1 mmol, 49.01 g/mol )
-
Sodium Bisulfite (NaHSO₃) solution (optional, for purification)
-
Acetic Acid
-
Water
-
Diethyl Ether
-
Beaker (50 mL)
-
Ice bath
Procedure:
-
Preparation: In a 50 mL beaker, prepare a solution of this compound (196 mg, 1.0 mmol) in a suitable solvent like THF or ethanol if solubility is an issue, otherwise, it can be used as a fine powder.
-
Cyanide Solution: In a separate flask, dissolve sodium cyanide (54 mg, 1.1 mmol) in a minimal amount of water (2-3 mL).
-
Reaction: Cool the aldehyde solution/suspension in an ice bath. Slowly add the aqueous sodium cyanide solution dropwise with vigorous stirring.
-
Acidification: After the addition is complete, continue stirring in the ice bath for 30-60 minutes. Then, slowly add acetic acid dropwise to neutralize the excess cyanide and protonate the intermediate alkoxide, until the solution is slightly acidic.[9]
-
Work-up: Extract the aqueous mixture with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Diagram 2: Experimental Workflow for Cyanohydrin Synthesis
Caption: Workflow for cyanohydrin synthesis.
III. Wittig Reaction: Olefination of this compound
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[10][11][12][13] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[14] The high reactivity of this compound makes it an excellent substrate for this transformation.
Protocol: Synthesis of 1,4-Dinitro-2-styrylbenzene
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 mmol, 388.88 g/mol )
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol, 40.00 g/mol ) or another suitable base like n-butyllithium.
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
This compound (1.0 mmol, 196.12 g/mol )
-
Round-bottom flask (50 mL) with a magnetic stirrer
-
Syringes and needles for inert atmosphere techniques
Procedure:
-
Ylide Generation: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (428 mg, 1.1 mmol) in 5 mL of anhydrous THF. Cool the suspension in an ice bath.
-
Base Addition: Carefully add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) portion-wise to the stirred suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. Allow the mixture to stir at room temperature for 1 hour.
-
Aldehyde Addition: Dissolve this compound (196 mg, 1.0 mmol) in 5 mL of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.
| Reagent | Molar Eq. | Purpose |
| Benzyltriphenylphosphonium chloride | 1.1 | Ylide precursor |
| Sodium Hydride | 1.2 | Base for ylide generation |
| This compound | 1.0 | Electrophile |
IV. Grignard Reaction: Carbon-Carbon Bond Formation
Grignard reagents (R-MgX) are potent nucleophiles and strong bases used to form new carbon-carbon bonds by attacking the carbonyl carbon.[15][16][17][18] The reaction with aldehydes produces secondary alcohols.[17] Due to the high reactivity of both the Grignard reagent and the activated this compound, this reaction should be performed at low temperatures to minimize side reactions.
CAUTION: Grignard reagents react violently with water and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used.
Protocol: Synthesis of 1-(2,5-Dinitrophenyl)ethanol
Materials:
-
Magnesium turnings (1.2 mmol, 24.31 g/mol )
-
Iodomethane (CH₃I) (1.1 mmol, 141.94 g/mol )
-
Anhydrous Diethyl Ether (10 mL)
-
This compound (1.0 mmol, 196.12 g/mol )
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Three-neck round-bottom flask, reflux condenser, dropping funnel
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-neck flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (29 mg, 1.2 mmol). Add a small crystal of iodine to initiate the reaction. Add a solution of iodomethane (69 µL, 1.1 mmol) in 3 mL of anhydrous diethyl ether dropwise. The reaction should start spontaneously (indicated by bubbling and heat). If not, gentle warming may be required. After the addition, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent (CH₃MgI).
-
Aldehyde Addition: Cool the Grignard solution to 0°C in an ice bath. Dissolve this compound (196 mg, 1.0 mmol) in 5 mL of anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
Reaction: Maintain the reaction at 0°C for 1 hour after the addition is complete.
-
Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution dropwise at 0°C.
-
Work-up: Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purification: Purify the resulting secondary alcohol by column chromatography or recrystallization.
Conclusion
The pronounced electrophilicity of the carbonyl carbon in this compound makes it a highly valuable substrate for a range of nucleophilic addition reactions. The protocols provided herein offer a solid foundation for the synthesis of imines, cyanohydrins, alkenes, and secondary alcohols. Researchers should remain mindful of the heightened reactivity of this substrate, which may necessitate milder conditions and shorter reaction times compared to standard aldehyde protocols. Adherence to strict safety procedures, particularly when working with cyanide and Grignard reagents, is paramount.
References
- 1. 1. Nucleophilic Addition and Biological Roles of Aldehydes/Ketones (i) .. [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Imine formation-Typical procedures - operachem [operachem.com]
- 5. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Leveraging 2,5-Dinitrobenzaldehyde for Enzyme Inhibition Studies
Introduction: The Rationale for Investigating 2,5-Dinitrobenzaldehyde as an Enzyme Inhibitor
In the landscape of drug discovery and biochemical research, the identification of novel enzyme inhibitors is paramount for developing new therapeutic agents and elucidating biological pathways. This compound, a small aromatic aldehyde, presents itself as a compelling candidate for enzyme inhibition studies due to its chemical architecture. The presence of an electrophilic aldehyde functional group, coupled with two electron-withdrawing nitro groups on the phenyl ring, suggests a high potential for reactivity with nucleophilic residues within an enzyme's active site.
This guide provides a comprehensive overview of the theoretical framework and practical protocols for characterizing this compound as an enzyme inhibitor. We will delve into its probable mechanism of action, offer detailed methodologies for inhibitor screening and kinetic analysis, and provide insights into the interpretation of results. These notes are intended for researchers, scientists, and drug development professionals seeking to explore the inhibitory potential of this and similar electrophilic compounds.
Part 1: Mechanistic Insights – Covalent Inhibition as a Probable Mode of Action
The chemical structure of this compound strongly suggests that its primary mechanism of enzyme inhibition is likely to be covalent modification . The aldehyde group is an electrophile that can be attacked by nucleophilic amino acid residues. The electron-withdrawing nature of the two nitro groups further enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.
Key nucleophilic residues in enzyme active sites that are probable targets for this compound include:
-
Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). The reaction between an aldehyde and a cysteine residue typically forms a reversible hemithioacetal adduct.[1][2] However, under certain conditions, this can lead to irreversible inhibition.
-
Lysine: The primary amine (-NH₂) in the side chain of lysine can react with an aldehyde to form a Schiff base, which is a reversible covalent bond.
Given these properties, this compound is a promising tool for targeting enzymes where a reactive cysteine or lysine residue is crucial for catalytic activity. This includes important enzyme classes such as cysteine proteases and aldehyde dehydrogenases (ALDHs) .[3][4]
References
- 1. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]
- 2. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,5-Dinitrobenzaldehyde as a Derivatizing Agent for Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of Amines and the Utility of Derivatization
Amines are a class of organic compounds fundamental to pharmaceuticals, agrochemicals, and biological systems. Their analysis is critical in various stages of drug development, from metabolic studies to quality control of active pharmaceutical ingredients (APIs). However, many primary and secondary amines present analytical challenges due to their high polarity and lack of a strong chromophore, which limits their detectability by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[1]
To overcome these limitations, a pre-column derivatization strategy is often employed.[2] This involves reacting the amine with a carefully selected reagent to form a stable derivative with enhanced detectability.[2] An ideal derivatizing agent should react rapidly and quantitatively with the analyte under mild conditions to form a single, stable product with a strong chromophore or fluorophore. 2,5-Dinitrobenzaldehyde emerges as a highly effective reagent for this purpose, offering a robust solution for the sensitive and selective analysis of primary and secondary amines.
This guide provides an in-depth exploration of this compound as a derivatizing agent, detailing the underlying chemistry, providing step-by-step protocols, and offering insights into method development and validation.
The Chemistry of Derivatization with this compound
The derivatization of amines with this compound proceeds through a nucleophilic addition-elimination reaction to form a Schiff base, also known as an imine. This reaction is a cornerstone of organic chemistry and provides a reliable method for converting amines into readily detectable derivatives.
Reaction Mechanism: Formation of a Stable Schiff Base
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the this compound. This is followed by a proton transfer and the elimination of a water molecule to form the stable C=N double bond of the Schiff base.[3][4][5]
The two nitro groups on the benzaldehyde ring are crucial. They are strong electron-withdrawing groups that serve two primary purposes:
-
Increased Reactivity: They enhance the electrophilicity of the carbonyl carbon, promoting a faster and more complete reaction with the amine.
-
Strong Chromophore: The resulting dinitrophenyl group in the Schiff base derivative is a potent chromophore, leading to strong UV-Vis absorbance and enabling highly sensitive detection.[6]
Caption: Reaction of an amine with this compound to form a Schiff base.
Analytical Applications and Methodologies
The Schiff base derivatives formed from this compound are well-suited for a variety of analytical techniques, most notably HPLC with UV-Vis detection and spectrophotometry.
HPLC Analysis of Amines
Pre-column derivatization with this compound is a powerful tool for the sensitive quantification of amines by HPLC. The resulting derivatives are typically less polar than the parent amines, leading to improved chromatographic retention and peak shape on reversed-phase columns.
Protocol 1: General Procedure for Pre-Column Derivatization for HPLC Analysis
This protocol provides a general framework. Optimization for specific amines and matrices is recommended.
Materials:
-
This compound solution (10 mg/mL in a suitable organic solvent like acetonitrile or methanol)
-
Amine standard solutions or sample extracts
-
Buffer solution (e.g., 0.1 M borate buffer, pH 9.0)
-
Quenching solution (e.g., 0.1 M HCl)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: In a microcentrifuge tube, combine 100 µL of the amine standard or sample with 200 µL of the buffer solution.
-
Reagent Addition: Add 100 µL of the this compound solution to the mixture.
-
Reaction: Vortex the mixture for 30 seconds and incubate at a controlled temperature (e.g., 50-60°C) for a specified time (typically 15-30 minutes). Protect the reaction from light.
-
Quenching: Stop the reaction by adding 50 µL of the quenching solution.
-
Filtration: Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
Table 1: Typical HPLC Conditions for Analysis of this compound-Derivatized Amines
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of the relatively nonpolar derivatives. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) | A gradient elution is often necessary to separate multiple amine derivatives with varying polarities. The acid improves peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30-40°C | Elevated temperatures can improve peak shape and reduce analysis time. |
| Detection Wavelength | Determined by the λmax of the specific Schiff base derivative (typically in the range of 300-400 nm) | Maximizes sensitivity for the analyte of interest. |
Spectrophotometric Determination of Amines
For total amine quantification, a spectrophotometric method can be employed. This approach is simpler and faster than HPLC but lacks the specificity to distinguish between different amines.
Protocol 2: Spectrophotometric Quantification of Total Amines
Materials:
-
This compound solution (as in Protocol 1)
-
Amine standard solutions or sample extracts
-
Buffer solution (as in Protocol 1)
-
Spectrophotometer and cuvettes
Procedure:
-
Derivatization: Follow steps 1-3 of Protocol 1.
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., methanol) to bring the absorbance within the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the solution at the predetermined λmax against a reagent blank (prepared by following the same procedure but replacing the amine sample with the sample solvent).
-
Quantification: Determine the concentration of the amine using a calibration curve prepared from standard solutions.
Method Development and Validation Considerations
A robust and reliable analytical method is essential for accurate results.[7][8] The following aspects should be carefully considered during method development and validation.
4.1. Optimization of Derivatization Conditions
-
pH: The pH of the reaction mixture is critical. A slightly alkaline pH (typically 8-10) is often optimal to ensure the amine is in its deprotonated, nucleophilic form.[9]
-
Reagent Concentration: An excess of the derivatizing reagent is used to drive the reaction to completion.
-
Temperature and Time: The reaction rate is influenced by temperature and time. These parameters should be optimized to achieve complete derivatization without degradation of the reactants or products.[1]
-
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the derivative. Acetonitrile and methanol are commonly used.
4.2. Validation of the Analytical Method
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[8][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]
-
Accuracy: The closeness of the test results to the true value.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Caption: General experimental workflow for amine analysis using this compound.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no derivative peak | Incomplete reaction | Optimize pH, temperature, and reaction time. Ensure the derivatizing reagent is not degraded. |
| Degradation of the derivative | Analyze samples promptly after derivatization. Store derivatized samples at low temperatures and protected from light. | |
| Multiple peaks for a single analyte | Presence of side products | Optimize reaction conditions to minimize side reactions. |
| Incomplete reaction | Increase reaction time or reagent concentration. | |
| Poor peak shape in HPLC | Inappropriate mobile phase | Adjust the mobile phase composition, pH, or gradient profile. |
| Column overload | Dilute the sample or inject a smaller volume. |
Conclusion
This compound is a versatile and effective derivatizing agent for the analysis of primary and secondary amines. The formation of a stable Schiff base with a strong chromophore allows for sensitive and reliable quantification by HPLC and spectrophotometry. By carefully optimizing the reaction conditions and validating the analytical method, researchers can achieve accurate and reproducible results, making this an invaluable tool in pharmaceutical development and other scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of Schiff-base polymer derived from 2,5-dichloroaniline and 2-hydroxybenzaldehyde [icc.journals.pnu.ac.ir]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. omicsonline.org [omicsonline.org]
- 8. jddtonline.info [jddtonline.info]
- 9. mdpi.com [mdpi.com]
- 10. ijprajournal.com [ijprajournal.com]
Application Note: Protocol for Pre-Column Derivatization with 2,5-Dinitrobenzaldehyde for the Quantitative Analysis of Primary Amines by HPLC-UV
Introduction and Principle
In the landscape of pharmaceutical and biomedical analysis, the accurate quantification of primary amines is of paramount importance. Many amine-containing compounds, including active pharmaceutical ingredients (APIs), their metabolites, and critical process intermediates, lack a native chromophore, rendering their direct detection by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection insensitive and impractical. Pre-column derivatization addresses this challenge by chemically modifying the analyte to introduce a chromophoric tag, thereby enhancing its detectability.[1][2][3][4]
This application note provides a comprehensive protocol for the derivatization of primary amines with 2,5-Dinitrobenzaldehyde (2,5-DNBA). This method is predicated on the classical Schiff base formation, a condensation reaction between the aldehyde group of 2,5-DNBA and a primary amine. The reaction, depicted in Figure 1, results in the formation of a stable N-substituted imine (Schiff base) derivative. The introduction of the dinitrophenyl moiety serves as a potent chromophore, making the derivative amenable to sensitive UV detection.
The dinitrophenyl group significantly enhances the molar absorptivity of the analyte, allowing for quantification at lower concentrations. Furthermore, the derivatization increases the hydrophobicity of polar amine analytes, which can improve their retention and separation on reversed-phase HPLC columns. This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and sensitive method for the quantification of primary amines.
Figure 1: Reaction Mechanism of this compound with a Primary Amine The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of this compound, followed by dehydration to form a stable Schiff base. This reaction is often facilitated by mild heating and an acid catalyst.[5][6]
Caption: Schiff base formation from 2,5-DNBA and a primary amine.
Materials and Reagents
-
Analytes: Primary amine-containing compounds of interest.
-
Derivatization Reagent: this compound (CAS No. 1198424-70-2), ≥98% purity.[7]
-
Solvents:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Ethanol (EtOH), ACS grade.
-
Water, HPLC grade or ultrapure.
-
-
Acids/Bases (for catalysis and pH adjustment, optional):
-
Glacial Acetic Acid, ACS grade.
-
Triethylamine (TEA), ≥99% purity.
-
-
HPLC Mobile Phase:
-
Acetonitrile, HPLC grade.
-
Water, HPLC grade.
-
Formic Acid, 0.1% (v/v) solution in water (optional, for peak shape improvement).
-
Experimental Protocol
This protocol is divided into three main stages: preparation of solutions, the derivatization reaction, and the subsequent HPLC analysis.
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the primary amine analyte.
-
Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) in a 10 mL volumetric flask and bring to volume.
-
Prepare working standards by serial dilution of the stock solution.
-
-
This compound (2,5-DNBA) Derivatizing Reagent (5 mg/mL):
-
Accurately weigh 50 mg of this compound.
-
Dissolve in 10 mL of ethanol in a volumetric flask. This solution should be prepared fresh daily and protected from light to prevent degradation. Note: Based on general solubility information for dinitrobenzaldehydes, ethanol is a suitable solvent.[8]
-
-
Acid Catalyst (Optional, 1 M Acetic Acid in Ethanol):
-
Add 0.57 mL of glacial acetic acid to a 10 mL volumetric flask and bring to volume with ethanol. Rationale: Acid catalysis can accelerate the rate-determining dehydration step in Schiff base formation.[5]
-
Derivatization Procedure
The following procedure is a general guideline. Optimal conditions, such as reaction time and temperature, may need to be determined empirically for each specific analyte.
-
Reaction Setup:
-
In a 1.5 mL autosampler vial, add 100 µL of the analyte standard or sample solution.
-
Add 200 µL of the 2,5-DNBA derivatizing reagent. This represents a significant molar excess of the derivatizing agent to drive the reaction to completion.
-
(Optional) Add 10 µL of the 1 M acetic acid catalyst.
-
-
Reaction Incubation:
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or water bath at 60°C for 30 minutes. Rationale: Mild heating is often employed to ensure complete derivatization.
-
-
Reaction Quenching and Dilution:
-
After incubation, cool the vial to room temperature.
-
Add 700 µL of the initial HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to the vial.
-
Vortex thoroughly to ensure homogeneity.
-
-
Sample Filtration:
-
Filter the final solution through a 0.45 µm syringe filter into a clean autosampler vial before placing it in the HPLC autosampler.
-
Caption: Workflow for the derivatization of primary amines with 2,5-DNBA.
HPLC Analysis
The dinitrophenyl group of the derivative makes it suitable for reversed-phase HPLC. The following conditions are a good starting point for method development.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm or 340 nm (to be optimized) |
Rationale for HPLC conditions: A C18 column is a standard choice for reversed-phase chromatography. A Phenyl-Hexyl column may offer alternative selectivity for aromatic compounds. A gradient of acetonitrile and water is effective for eluting compounds of varying polarity.[9][10][11][12] Formic acid is added to the mobile phase to improve peak shape by ensuring the ionization state of any residual acidic or basic groups is consistent. The detection wavelength should be optimized by obtaining a UV spectrum of the derivatized analyte, but 254 nm is a common wavelength for aromatic compounds, and other dinitrophenyl derivatives show absorbance around 340-360 nm.
Method Validation and System Suitability
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical calibration curve should be prepared with at least five concentration levels.
-
Accuracy and Precision: The closeness of agreement between the value that is accepted as a conventional true value or an accepted reference value and the value found. Precision is the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or low peak area for the derivative | Incomplete derivatization reaction. | Increase reaction time or temperature. Ensure the 2,5-DNBA reagent is fresh and has been protected from light. Confirm the pH of the reaction mixture if a catalyst is used. |
| Degradation of the derivative. | Analyze samples as soon as possible after preparation. Schiff bases can be susceptible to hydrolysis in aqueous solutions.[6] | |
| Large early-eluting peak | Excess unreacted 2,5-DNBA reagent. | This is expected. Adjust the gradient to ensure this peak does not interfere with the analyte peak. |
| Peak tailing | Secondary interactions with the stationary phase. | Ensure the mobile phase pH is appropriate. The use of 0.1% formic acid should minimize this. Consider a different column chemistry (e.g., Phenyl-Hexyl). |
| Column overload. | Dilute the sample or reduce the injection volume. | |
| Variable retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily. Ensure proper mixing and degassing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
Conclusion
The pre-column derivatization of primary amines with this compound offers a robust and sensitive method for their quantification by HPLC with UV detection. The formation of a stable Schiff base with a strong chromophore significantly enhances the detectability of analytes that lack a native chromophore. The protocol outlined in this application note provides a solid foundation for method development and can be adapted for a wide range of primary amine-containing compounds in various matrices. As with any analytical method, optimization and validation are crucial to ensure reliable and accurate results for specific applications.
References
- 1. academicjournals.org [academicjournals.org]
- 2. actascientific.com [actascientific.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H4N2O5 | CID 19046921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dinitrobenzaldehyde | 528-75-6 [m.chemicalbook.com]
- 9. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Schiff Bases from 2,5-Dinitrobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Schiff Bases in Modern Chemistry
Schiff bases, distinguished by their characteristic azomethine or imine group (-C=N-), represent a cornerstone of synthetic organic chemistry.[1][2][3] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[4][5] Their importance spans a vast array of applications, from serving as pivotal ligands in coordination chemistry and catalysis to forming the structural core of potent therapeutic agents with antimicrobial, anticancer, and antiviral properties.[4][6][7]
The electronic and structural properties of a Schiff base can be precisely tuned by modifying the aldehyde and amine precursors. The use of aromatic aldehydes bearing strong electron-withdrawing groups, such as 2,5-Dinitrobenzaldehyde, is of particular interest. The two nitro groups (-NO₂) profoundly influence the reactivity of the carbonyl group and impart unique electronic characteristics to the resulting Schiff base, making it a valuable synthon for advanced materials and drug development.[8][9] This guide provides a detailed protocol for the synthesis of Schiff bases using this compound, grounded in mechanistic principles and field-proven insights for researchers and drug development professionals.
The Underlying Chemistry: Mechanism of Imine Formation
The formation of a Schiff base is a reversible, two-step reaction proceeding via a nucleophilic addition followed by dehydration.[1][10][11] Understanding this mechanism is critical for optimizing reaction conditions and ensuring high product yield.
Step 1: Nucleophilic Attack and Hemiaminal Formation The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. The potent electron-withdrawing effect of the two nitro groups significantly increases the partial positive charge on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This initial addition results in the formation of a transient, unstable tetrahedral intermediate known as a hemiaminal or carbinolamine.[1][11]
Step 2: Acid-Catalyzed Dehydration The hemiaminal intermediate is then dehydrated to form the stable imine. This elimination step is the rate-determining step and is typically accelerated by an acid catalyst, such as a few drops of glacial acetic acid.[3][5][12] The acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O). Subsequent removal of a proton from the nitrogen atom and the departure of the water molecule leads to the formation of the carbon-nitrogen double bond that defines the Schiff base.[11]
Caption: The two-step mechanism of Schiff base formation.
Detailed Experimental Protocol
This protocol provides a robust and reproducible method for the synthesis of a Schiff base from this compound and a generic primary amine.
3.1. Materials and Equipment
-
Reagents:
-
This compound
-
Primary amine (e.g., aniline, p-toluidine, etc.)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
TLC plates (silica gel), chamber, and UV lamp
-
3.2. Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.96 g, 0.01 mol) in absolute ethanol (30 mL). Stir the mixture using a magnetic stirrer until the aldehyde is completely dissolved.
-
Amine Addition: In a separate beaker, dissolve an equimolar amount of the selected primary amine (0.01 mol) in absolute ethanol (15 mL). Add this solution dropwise to the aldehyde solution in the round-bottom flask.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid serves to catalyze the dehydration of the hemiaminal intermediate.[5][12]
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Maintain the reflux for 2-4 hours.[5][12][13]
-
Monitoring Progress: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate. The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.[12]
-
Product Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. A colored precipitate of the Schiff base should form. The cooling process can be aided by placing the flask in an ice bath.
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[5]
-
For higher purity, the product can be recrystallized from a suitable solvent, such as hot ethanol. Dissolve the crude solid in a minimum amount of boiling ethanol and then allow it to cool slowly to room temperature to form crystals.
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 60°C) to obtain the final Schiff base product.[5]
Caption: Step-by-step workflow for Schiff base synthesis.
Data Presentation and Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base.
4.1. Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Aldehyde | This compound | Electron-deficient aldehyde enhances reactivity. |
| Amine | Primary Aromatic/Aliphatic Amine | The nucleophile in the reaction. |
| Molar Ratio | 1:1 (Aldehyde:Amine) | Stoichiometric ratio for condensation. |
| Solvent | Absolute Ethanol / Methanol | Good solubility for reactants; easy to remove.[8][13] |
| Catalyst | Glacial Acetic Acid (2-3 drops) | Facilitates the rate-limiting dehydration step.[5] |
| Temperature | Reflux (~78-80°C for Ethanol) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 2 - 4 hours | Typically sufficient for completion; monitor via TLC. |
4.2. Expected Characterization Data
Proper analysis validates the successful formation of the imine bond.
| Technique | Key Observation | Expected Result / Range |
| Melting Point | Sharp melting point | A narrow range indicates high purity. |
| FT-IR Spectroscopy | Appearance of a new band | C=N (imine) stretch at ~1600-1650 cm⁻¹ .[5][14] |
| Disappearance of reactant bands | Disappearance of C=O (aldehyde, ~1700 cm⁻¹) and N-H (amine, ~3300-3500 cm⁻¹) stretches. | |
| ¹H NMR Spectroscopy | Azomethine proton signal | A characteristic singlet for the -CH=N- proton typically appears downfield, often between δ 8.0-9.0 ppm .[3] |
| UV-Vis Spectroscopy | Electronic transitions | Strong absorption bands in the UV-visible region due to π-π* and n-π* transitions of the conjugated system.[5][14] |
| Elemental Analysis | C, H, N percentages | Experimental values should closely match the calculated theoretical values for the expected molecular formula.[13] |
References
- 1. researchgate.net [researchgate.net]
- 2. Schiff base - Wikipedia [en.wikipedia.org]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 6. Schiff Base Complexes for Catalytic Application [ouci.dntb.gov.ua]
- 7. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Schiff's bases mechanism: Significance and symbolism [wisdomlib.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands [mdpi.com]
- 14. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dinitrobenzaldehyde
Welcome to the technical support center for the synthesis of 2,5-Dinitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your experimental success.
Troubleshooting Guide: Overcoming Common Hurdles
The synthesis of this compound is a multi-step process, each with its unique set of challenges. The most common synthetic route involves the dinitration of toluene to produce 2,5-dinitrotoluene, followed by the selective oxidation of the methyl group to an aldehyde. This guide will break down the potential issues at each stage.
Challenge 1: Low Yield and Purity of the Starting Material, 2,5-Dinitrotoluene
Problem: You are attempting to synthesize 2,5-dinitrotoluene via the dinitration of toluene but are observing very low yields of the desired isomer amidst a mixture of other dinitrotoluene isomers.
Root Cause Analysis: The nitration of toluene is governed by the directing effects of the methyl group, which is ortho- and para-directing. The initial nitration to mononitrotoluene yields a mixture of 2-nitrotoluene and 4-nitrotoluene. Subsequent nitration of this mixture leads to several dinitrotoluene isomers. Unfortunately, 2,5-dinitrotoluene is a minor product in the typical dinitration of toluene, often constituting only about 0.5% of the isomeric mixture[1]. The major isomers are typically 2,4-dinitrotoluene and 2,6-dinitrotoluene[1].
Troubleshooting Steps:
-
Isomeric Separation:
-
Fractional Crystallization: This is a classical but often challenging method. The different isomers of dinitrotoluene have distinct melting points and solubilities in various solvents. A systematic approach with a carefully selected solvent system can enrich the 2,5-isomer.
-
Chromatography: For laboratory-scale preparations, column chromatography is the most effective method for separating the isomers. A non-polar mobile phase (e.g., hexane/ethyl acetate mixtures) on a silica gel stationary phase should provide adequate separation.
-
-
Alternative Starting Materials:
-
Consider starting with a precursor that favors the formation of the 2,5-dinitro substitution pattern. For example, the nitration of a compound with a blocking group that can be later converted to a methyl group might be a viable, albeit longer, synthetic route.
-
Challenge 2: Poorly Controlled and Exothermic Nitration Reaction
Problem: During the nitration of toluene or a substituted toluene, the reaction temperature is difficult to control, leading to a rapid increase in temperature (a runaway reaction) and the formation of dark-colored byproducts.
Root Cause Analysis: Nitration reactions using mixed acids (concentrated nitric and sulfuric acids) are highly exothermic[2]. If the heat generated is not effectively dissipated, the reaction rate can accelerate uncontrollably. This not only poses a significant safety hazard but also leads to undesirable side reactions, such as polynitration (formation of trinitrotoluene) and oxidation of the methyl group or other starting materials, resulting in charring and the formation of complex impurities[3].
Troubleshooting Steps:
-
Strict Temperature Control:
-
Maintain a low reaction temperature, typically between 0-10 °C, using an ice-salt bath or a cryocooler.
-
Add the nitrating agent dropwise to the substrate solution with vigorous stirring to ensure even heat distribution.
-
Monitor the internal temperature of the reaction vessel continuously with a calibrated thermometer.
-
-
Appropriate Reagent Stoichiometry and Addition Rate:
-
Carefully calculate and use the correct stoichiometry of the nitrating agents. An excess of nitric acid can increase the risk of over-nitration.
-
The rate of addition of the nitrating mixture should be slow enough to allow for efficient heat removal.
-
-
Adequate Mixing:
-
Ensure efficient stirring throughout the reaction to prevent localized "hot spots" where the reaction can accelerate.
-
Challenge 3: Over-oxidation to 2,5-Dinitrobenzoic Acid during the Oxidation Step
Problem: When attempting to oxidize 2,5-dinitrotoluene to this compound, you are obtaining a significant amount of 2,5-dinitrobenzoic acid as a byproduct, or in some cases, it is the major product.
Root Cause Analysis: The selective oxidation of a methyl group to an aldehyde is a delicate transformation. Aldehydes are themselves susceptible to further oxidation to the corresponding carboxylic acid, often under the same reaction conditions. Strong oxidizing agents or prolonged reaction times will inevitably lead to the formation of the carboxylic acid[2].
Troubleshooting Steps:
-
Choice of Oxidizing Agent:
-
Avoid harsh oxidizing agents like potassium permanganate or chromic acid under forcing conditions.
-
Consider milder, more selective oxidizing agents. Some literature precedents for similar transformations suggest the use of reagents like manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN) under controlled conditions.
-
-
Reaction Conditions:
-
Temperature: Perform the oxidation at the lowest possible temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to a satisfactory level and before significant over-oxidation occurs.
-
-
Alternative Synthetic Routes:
-
If direct oxidation proves to be low-yielding, consider a multi-step approach. For example, radical bromination of the methyl group to form 2,5-dinitrobenzyl bromide, followed by hydrolysis or reaction with a suitable oxygen nucleophile (e.g., via the Sommelet reaction or using N-oxides) can provide a more controlled route to the aldehyde.
-
Challenge 4: Difficult Purification of the Final Product
Problem: The crude this compound is a complex mixture containing unreacted starting material, the over-oxidized carboxylic acid, and other byproducts, making purification challenging.
Root Cause Analysis: The similarity in polarity and physical properties of the desired aldehyde, the starting toluene derivative, and the carboxylic acid byproduct makes separation difficult.
Troubleshooting Steps:
-
Acid-Base Extraction:
-
The 2,5-dinitrobenzoic acid byproduct can be selectively removed from the crude product by washing the organic solution with a mild aqueous base, such as sodium bicarbonate solution. The carboxylic acid will be deprotonated and dissolve in the aqueous layer, while the aldehyde and the unreacted toluene derivative will remain in the organic phase.
-
-
Chromatographic Purification:
-
Column chromatography on silica gel is an effective method for separating the aldehyde from the less polar 2,5-dinitrotoluene. A gradient elution with a solvent system like hexane/ethyl acetate is recommended.
-
-
Recrystallization:
-
After initial purification, recrystallization from a suitable solvent can be used to obtain highly pure this compound. The choice of solvent will depend on the solubility characteristics of the compound and any remaining impurities.
-
Experimental Workflow: A Conceptual Overview
The following diagram illustrates a general, conceptual workflow for the synthesis of this compound, highlighting the key stages and challenges.
Caption: Conceptual workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: Due to the challenges in obtaining the 2,5-dinitrotoluene precursor and the difficulties in the selective oxidation step, the overall yield is expected to be low to moderate. For analogous syntheses, such as that of 2,4-dinitrobenzaldehyde, yields in the range of 24-32% have been reported for the conversion from the corresponding dinitrotoluene[4]. It is reasonable to expect a similar or potentially lower yield for the 2,5-isomer without significant optimization.
Q2: Are there any specific safety precautions I should take?
A2: Yes, absolutely.
-
Nitration: The nitration mixture is highly corrosive and the reaction is exothermic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including acid-resistant gloves, safety goggles, and a lab coat. Have a base bath ready to neutralize any spills.
-
Dinitrotoluenes: Dinitrotoluenes are toxic and can be absorbed through the skin. They are also potentially explosive, especially when heated[5]. Handle these compounds with care and avoid heating them under confinement.
-
Oxidation: The oxidizing agents used can be hazardous. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopy:
-
¹H NMR: This will confirm the structure of the molecule by showing the characteristic aldehyde proton peak and the aromatic proton signals with the correct splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: This will show the carbonyl carbon of the aldehyde and the aromatic carbons.
-
IR Spectroscopy: Look for the characteristic C=O stretch of the aldehyde and the N-O stretches of the nitro groups.
-
-
Chromatography (TLC/GC/HPLC): These techniques can be used to assess the purity of the sample by showing a single spot or peak.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 2,5-Dinitrotoluene | C₇H₆N₂O₄ | 182.13 | Starting material; minor isomer in toluene dinitration.[1] |
| This compound | C₇H₄N₂O₅ | 196.12 | Target product. |
| 2,5-Dinitrobenzoic Acid | C₇H₄N₂O₅ | 212.12 | Common over-oxidation byproduct.[2] |
References
Technical Support Center: Minimizing Isomer Formation in Benzaldehyde Nitration
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of benzaldehyde nitration. Our focus is to provide in-depth, actionable advice to control and minimize the formation of unwanted isomers during this critical electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the meta isomer the major product in the standard nitration of benzaldehyde?
The aldehyde group (-CHO) of benzaldehyde is an electron-withdrawing and deactivating group.[1][2] Through both inductive and resonance effects, it pulls electron density from the aromatic ring, making it less reactive towards electrophiles compared to benzene.[1][3] This deactivation is most pronounced at the ortho and para positions. Consequently, the meta position, being less electron-deficient, becomes the most favorable site for attack by the nitronium ion (NO₂⁺), the active electrophile in this reaction.[1][2] The carbocation intermediate (sigma complex) formed by attack at the meta position is more stable than the intermediates resulting from ortho or para attack.[4]
Q2: What is the role of concentrated sulfuric acid in the nitrating mixture?
Concentrated sulfuric acid serves two primary functions. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[5][6][7][8] This is a crucial step as nitric acid alone is not a sufficiently strong electrophile to react efficiently with the deactivated benzaldehyde ring.[6] Second, sulfuric acid acts as a dehydrating agent, absorbing the water molecule produced during the formation of the nitronium ion.[5][9] This prevents the dilution of the nitric acid and ensures a high concentration of the active electrophile throughout the reaction.[5]
Q3: Is it possible to favor the formation of the ortho or para isomers?
While the meta isomer is thermodynamically favored, reaction conditions can be manipulated to increase the proportion of the ortho isomer. Increasing the concentration of nitric acid relative to sulfuric acid in the nitrating mixture has been shown to enhance the yield of 2-nitrobenzaldehyde (ortho isomer).[10][11][12][13] The prevailing theory suggests a change in the reaction mechanism where the nitronium ion may coordinate with the oxygen of the aldehyde group.[14][15][16] This proximity favors an intramolecular attack at the adjacent ortho position.[11][14][15] The para isomer is typically a minor byproduct in most mixed-acid nitrations.[10] Using acetyl nitrate as the nitrating agent can produce a higher proportion of the para isomer, although this often results in a complex mixture of all three isomers.[10]
Troubleshooting Guide: Common Issues & Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High yield of unwanted ortho-isomer | The ratio of nitric acid to sulfuric acid is too high. | Decrease the proportion of nitric acid in your nitrating mixture. A higher concentration of sulfuric acid strongly favors the formation of the meta product.[2][10] |
| Low overall yield | - Incomplete reaction due to the deactivating nature of the aldehyde group. - Reaction temperature is too low. | - Ensure a sufficient excess of the nitrating mixture is used. - While maintaining careful control, a slight and controlled increase in temperature (e.g., from 0°C to 10-15°C) may be necessary to drive the reaction to completion.[1] However, be aware that higher temperatures can promote side reactions.[17] |
| Presence of dinitrated byproducts | - Reaction temperature was too high. - Excess of nitrating agent was used. - Reaction time was too long. | - Strictly maintain the reaction temperature, typically between 0-15°C, using an efficient cooling bath.[1][12] - Use a stoichiometric or slight excess of the nitrating agent.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction upon consumption of the starting material.[2] |
| Formation of oxidation byproducts (e.g., nitrobenzoic acids) | The aldehyde group is sensitive to oxidation by the strong nitrating mixture, especially at elevated temperatures. | - Maintain strict temperature control; higher temperatures promote oxidation.[1] - Consider using milder nitrating agents if the desired product is susceptible to oxidation, though this may impact yield.[1] |
| Difficulty separating meta and ortho isomers | The physical properties (e.g., boiling points, solubility) of the meta and ortho isomers are very similar, making separation by simple recrystallization challenging.[1][12] | - Employ advanced separation techniques such as fractional crystallization or column chromatography.[1] - Consider derivatization of the aldehyde to a compound with more distinct physical properties to facilitate separation, followed by hydrolysis to regenerate the aldehyde.[1] |
Experimental Protocols
Protocol 1: Standard Nitration Favoring meta-Nitrobenzaldehyde
This protocol is a standard method designed to maximize the yield of 3-nitrobenzaldehyde.[12][18]
1. Preparation of the Nitrating Mixture:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 89 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath.
-
Slowly add 45 mL of fuming nitric acid dropwise to the sulfuric acid while stirring vigorously.
-
CRITICAL: Maintain the internal temperature below 10°C throughout the addition.[2][12]
2. Nitration Reaction:
-
Once the nitrating mixture is prepared and cooled, add 10.6 g (10.2 mL) of benzaldehyde dropwise from the addition funnel.
-
CRITICAL: Maintain the internal temperature between 5°C and 15°C during the addition of benzaldehyde, which should take approximately one hour.[12][14]
3. Reaction Completion and Work-up:
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion.[12]
-
Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring.
-
The crude product will precipitate as a yellowish solid.
4. Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
To remove acidic byproducts, dissolve the crude solid in a suitable organic solvent (e.g., tert-butyl methyl ether) and wash with a 5% sodium bicarbonate solution until the washings are alkaline.[18][19]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system, such as toluene/petroleum ether.[18]
Protocol 2: Modified Nitration to Increase the ortho-Isomer Yield
This protocol modifies the nitrating agent composition to shift the regioselectivity towards the ortho isomer. Caution: This procedure involves a more reactive nitrating mixture and requires stringent safety precautions and highly efficient cooling.[2][14]
1. Preparation of the Nitrating Mixture:
-
In a three-necked flask, prepare a nitrating mixture with a higher weight percentage of nitric acid (e.g., a 1:1 w/w ratio of HNO₃ to H₂SO₄).[2][14]
-
This must be performed with extreme caution and very efficient cooling to maintain the temperature below 5°C.
2. Nitration Reaction:
-
Cool the nitrating mixture to 0°C.
-
Very slowly, add the benzaldehyde dropwise, ensuring the temperature is meticulously maintained between 0-5°C.[14]
3. Reaction Monitoring and Work-up:
-
Monitor the reaction closely using TLC or GC to determine the optimal reaction time and prevent the formation of byproducts.[2]
-
Follow the same work-up procedure as in Protocol 1, pouring the mixture onto ice and filtering the precipitate.
4. Purification:
-
Due to the significant presence of both meta and ortho isomers, purification will likely require column chromatography for effective separation.[12]
Visualizing the Reaction and Troubleshooting
Caption: Mechanism of benzaldehyde nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. kbr.com [kbr.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. aidic.it [aidic.it]
- 17. homework.study.com [homework.study.com]
- 18. Making sure you're not a bot! [oc-praktikum.de]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Separation of 2,5-Dinitrobenzaldehyde from 3,5-Dinitrobenzaldehyde
Welcome to the technical support center for the purification of dinitrobenzaldehyde isomers. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis who encounter the challenge of separating 2,5-Dinitrobenzaldehyde from its 3,5-isomer. We provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to facilitate your experimental success.
Introduction
The separation of positional isomers like 2,5- and 3,5-Dinitrobenzaldehyde is a common yet significant challenge in organic synthesis. Due to their identical molecular weights and similar chemical properties, their purification requires techniques that can exploit subtle differences in their physical characteristics. This guide focuses on two primary and effective methods: fractional crystallization and column chromatography.
Physicochemical Properties of 2,5- and 3,5-Dinitrobenzaldehyde
A foundational understanding of the distinct physical properties of each isomer is critical for developing an effective separation strategy. The key differences in their melting points and anticipated differential solubilities form the basis of the protocols described herein.
| Property | This compound | 3,5-Dinitrobenzaldehyde | Data Source(s) |
| Molecular Formula | C₇H₄N₂O₅ | C₇H₄N₂O₅ | [1][2] |
| Molecular Weight | 196.12 g/mol | 196.12 g/mol | [1][2] |
| Melting Point | ~96-98 °C (estimated) | ~85 °C | [3] |
| Boiling Point | Decomposes near boiling point | 323.9±32.0 °C (Predicted) | [3] |
| Appearance | Crystalline solid | Tan solid | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for separating 2,5- and 3,5-Dinitrobenzaldehyde?
A1: Both fractional crystallization and column chromatography are highly effective. The choice depends on the scale of the separation and the available equipment. Fractional crystallization is often more suitable for larger quantities, leveraging differences in solubility. Column chromatography offers higher resolution for smaller scales and for achieving very high purity.
Q2: Why is distillation not a recommended separation method?
A2: Distillation is not recommended due to the high boiling points and thermal instability of dinitroaromatic compounds.[4] Heating these compounds to their boiling points, even under vacuum, poses a significant risk of decomposition and potential explosion.[4]
Q3: How do I choose an appropriate solvent for fractional crystallization?
A3: The ideal solvent is one in which one isomer is sparingly soluble at a low temperature while the other remains in solution. A good starting point is to test solvents of varying polarities, such as ethanol, methanol, ethyl acetate, toluene, and hexane, or mixtures of these. The goal is to find a solvent system where the solubility of the two isomers has the largest temperature-dependent difference.
Q4: What are the critical parameters for successful column chromatography separation?
A4: The three most critical parameters are:
-
Stationary Phase: Silica gel is the most common choice for normal-phase chromatography of polar compounds like dinitrobenzaldehydes.
-
Mobile Phase (Eluent): The polarity of the solvent system is crucial. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio must be determined empirically, often starting with a low polarity and gradually increasing it.
-
Column Loading: Overloading the column will lead to poor separation. As a rule of thumb, the sample weight should be about 1-2% of the weight of the silica gel.
Experimental Protocols and Methodologies
Protocol 1: Separation by Fractional Crystallization
This method exploits the differential solubility of the isomers in a selected solvent at varying temperatures. The general principle is that as a saturated solution of the isomeric mixture cools, the less soluble isomer will crystallize out first, leaving the more soluble isomer in the mother liquor.
Step-by-Step Methodology:
-
Solvent Selection:
-
Place small, equal amounts (e.g., 50 mg) of your isomer mixture into separate test tubes.
-
Add a small volume (e.g., 1 mL) of different solvents (e.g., ethanol, ethyl acetate, toluene, a 1:1 mixture of hexane/ethyl acetate) to each tube.
-
Gently heat the tubes in a water bath until the solid dissolves completely.
-
Allow the tubes to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a significant amount of crystalline solid is a good candidate. The goal is to maximize the recovery of one isomer while keeping the other in solution.
-
-
Dissolution:
-
Transfer the entire isomeric mixture to an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating and stirring until the mixture just dissolves. Avoid adding a large excess of solvent as this will reduce the yield.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the soluble isomer.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
-
Purity Assessment:
-
Check the purity of the crystals and the filtrate (mother liquor) by Thin Layer Chromatography (TLC) (see Protocol 3).
-
Measure the melting point of the dried crystals. A sharp melting point close to that of a pure isomer indicates successful separation.
-
Visualization of Fractional Crystallization Workflow
Caption: Workflow for the separation of dinitrobenzaldehyde isomers via fractional crystallization.
Protocol 2: Separation by Column Chromatography
Column chromatography provides a more refined separation based on the differential adsorption of the isomers to a solid stationary phase as a liquid mobile phase passes through it.[5]
Step-by-Step Methodology:
-
TLC Analysis (Method Development):
-
First, determine the appropriate solvent system using TLC (see Protocol 3). The ideal eluent should give a good separation of the two spots with Rf values between 0.2 and 0.5.
-
-
Column Packing:
-
Select a glass column appropriate for the amount of sample.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the isomeric mixture in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting the eluent in fractions (e.g., in test tubes).
-
Monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.
-
-
Isolation and Analysis:
-
Combine the fractions that contain the pure desired isomer (as determined by TLC).
-
Evaporate the solvent from the combined fractions using a rotary evaporator.
-
Determine the melting point of the resulting solid to confirm its identity and purity.
-
Visualization of Column Chromatography Workflow
Caption: Step-by-step workflow for the chromatographic separation of isomers.
Protocol 3: Thin Layer Chromatography (TLC) for Monitoring
TLC is an indispensable tool for quickly assessing the composition of your mixture and the purity of your fractions.
Step-by-Step Methodology:
-
Prepare the TLC Plate: Lightly draw a pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a tiny amount of your sample in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot the solution onto the pencil line. Spot the starting mixture, the crystallized solid, and the mother liquor (for fractional crystallization) or different fractions (for column chromatography).
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. A good starting eluent is a mixture of hexane and ethyl acetate (e.g., 3:1 or 4:1 ratio).[6]
-
Visualize: Once the solvent front has nearly reached the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp (254 nm). The two isomers should appear as distinct spots at different heights (different Rf values).
Troubleshooting Guide
Problem: In fractional crystallization, no crystals form even after cooling in an ice bath.
-
Possible Cause: Too much solvent was used, and the solution is not saturated.
-
Solution: Evaporate some of the solvent under reduced pressure and attempt to crystallize again.
Problem: The melting point of the crystals from fractional crystallization is broad and not close to the expected value.
-
Possible Cause: The isomers have co-crystallized, or the cooling was too rapid, trapping impurities.
-
Solution: Re-dissolve the crystals in the minimum amount of hot solvent and allow them to cool much more slowly. A second recrystallization may be necessary.
Problem: In column chromatography, the spots on the TLC plate are streaking.
-
Possible Cause 1: The sample is not fully soluble in the mobile phase.
-
Solution 1: Try a slightly more polar mobile phase, but be aware this will decrease retention times.
-
Possible Cause 2: The column was overloaded with the sample.
-
Solution 2: Use a larger column or reduce the amount of sample loaded.
Problem: The two isomers do not separate on the TLC plate (Rf values are too similar).
-
Possible Cause: The polarity of the eluent is not optimal.
-
Solution: Systematically vary the ratio of the polar and non-polar solvents in your eluent. Test several different solvent systems. For example, try dichloromethane/hexane or toluene/ethyl acetate mixtures. A small change in the solvent composition can have a large effect on separation.[7]
References
- 1. This compound | C7H4N2O5 | CID 19046921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dinitrobenzaldehyde | C7H4N2O5 | CID 1712303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-DINITROBENZALDEHYDE CAS#: 14193-18-1 [m.chemicalbook.com]
- 4. Sciencemadness Discussion Board - Fractional Distillation of Nitro-Toluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. longdom.org [longdom.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
Technical Support Center: Synthesis of 2,5-Dinitrobenzaldehyde
Welcome to the technical support center for the synthesis of 2,5-Dinitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
I. Overview of Synthetic Pathways
This compound is a valuable intermediate in organic synthesis. The primary route to its synthesis involves the oxidation of 2,5-dinitrotoluene. This method is often preferred due to the availability of the starting material.[1] However, direct nitration of benzaldehyde can also be employed, though it typically results in a mixture of isomers, with the meta-substituted product being the major component.[2][3] The aldehyde group is deactivating, making the reaction conditions crucial for achieving the desired product.[2][4]
This guide will focus on troubleshooting the synthesis via the oxidation of 2,5-dinitrotoluene, as it is a more common and regioselective approach.
II. Troubleshooting Guide: Enhancing Yield and Purity
This section is structured to address specific problems you may encounter during the synthesis of this compound. Each issue is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low or No Yield of this compound
Potential Cause A: Incomplete Oxidation of 2,5-Dinitrotoluene
The oxidation of the methyl group on 2,5-dinitrotoluene to an aldehyde is a critical step that can be prone to failure if not properly controlled.
-
Scientific Rationale: The conversion of a methyl group to an aldehyde requires a precise balance of oxidizing agent strength and reaction conditions. Over-oxidation can lead to the formation of 2,5-dinitrobenzoic acid, while under-oxidation will result in unreacted starting material.[5]
-
Solution:
-
Choice of Oxidizing Agent: Ensure you are using an appropriate oxidizing agent. Common choices include chromium trioxide in acetic anhydride or potassium dichromate in sulfuric acid. The choice of oxidant can significantly impact the reaction outcome.
-
Temperature Control: The reaction temperature is critical.[5] For dichromate oxidation, maintaining a carefully controlled temperature is necessary to prevent the reaction from becoming too vigorous.[5] A temperature bath is highly recommended for precise control.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will leave starting material unreacted, while excessive time can lead to over-oxidation.
-
Stoichiometry of Reagents: Carefully measure and control the molar ratios of your reactants. An excess of the oxidizing agent can promote the formation of the carboxylic acid byproduct.
-
Potential Cause B: Degradation of the Product
This compound can be susceptible to degradation under harsh reaction or workup conditions.
-
Scientific Rationale: The presence of strong acids and high temperatures during workup can lead to decomposition or side reactions of the aldehyde product.
-
Solution:
-
Neutralizing Workup: After the reaction is complete, quench the reaction mixture by pouring it over ice and then neutralize it carefully with a base like sodium carbonate or sodium bicarbonate.[6] This should be done at a low temperature to minimize heat generation.
-
Extraction: Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.
-
Avoid Excessive Heat: During solvent removal (e.g., rotary evaporation), use a low temperature water bath to prevent thermal degradation of the product.
-
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Cause A: Unreacted 2,5-Dinitrotoluene
The most common impurity is the starting material, indicating an incomplete reaction.
-
Scientific Rationale: As discussed in Problem 1, incomplete oxidation is a primary cause of low yield and high impurity levels.
-
Solution:
-
Optimize Reaction Conditions: Refer to the solutions for "Incomplete Oxidation" above. Increasing the reaction time or slightly adjusting the temperature may be necessary.
-
Purification: Unreacted 2,5-dinitrotoluene can often be removed during the purification step.[5]
-
Potential Cause B: Formation of 2,5-Dinitrobenzoic Acid
Over-oxidation is a common side reaction that leads to the formation of the corresponding carboxylic acid.
-
Scientific Rationale: The aldehyde functional group is susceptible to further oxidation to a carboxylic acid, especially in the presence of strong oxidizing agents and elevated temperatures.
-
Solution:
-
Purification by Extraction: 2,5-Dinitrobenzoic acid is acidic and can be removed by washing the organic extract with a mild aqueous base, such as a saturated solution of sodium bicarbonate. The carboxylate salt will be soluble in the aqueous layer, while the aldehyde remains in the organic layer.
-
Column Chromatography: If basic extraction is not sufficient, silica gel column chromatography can be used to separate the aldehyde from the more polar carboxylic acid.
-
Problem 3: Difficulty in Product Purification and Isolation
Potential Cause: Inappropriate Recrystallization Solvent
Choosing the right solvent system is crucial for obtaining a pure, crystalline product.
-
Scientific Rationale: The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities will either remain insoluble at high temperatures or stay dissolved at low temperatures.
-
Solution:
-
Solvent Screening: Perform small-scale solvent screening tests with common solvents like ethanol, isopropanol, toluene, or hexane to find the optimal solvent or solvent mixture.
-
Established Procedures: For dinitrobenzaldehydes, recrystallization from ethanol or naphtha has been reported to be effective.[6][7]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration of aromatic compounds?
A1: In electrophilic aromatic nitration, concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[4][8][9]
Q2: Can I use a different starting material for the synthesis of this compound?
A2: While the oxidation of 2,5-dinitrotoluene is a common route, other methods exist, though they may be less direct. For instance, multi-step syntheses starting from other substituted benzene derivatives are possible but often more complex.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. Spot the reaction mixture alongside standards of the starting material and, if available, the product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q4: What are the key safety precautions I should take during this synthesis?
A4: This synthesis involves hazardous materials.
-
Strong Acids and Oxidizers: Always handle concentrated nitric acid, sulfuric acid, and strong oxidizing agents like chromium trioxide or potassium dichromate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Quenching: Be extremely cautious when quenching the reaction mixture, as it can be highly exothermic. Add the reaction mixture to ice slowly.
-
Dinitrotoluene: 2,5-Dinitrotoluene is toxic and may be explosive under certain conditions.[10] Avoid inhalation of dust and skin contact.[10]
Q5: My final product has a low melting point and appears oily. What could be the issue?
A5: An oily product with a depressed melting point is a strong indication of impurities. The most likely culprits are residual solvent or the presence of unreacted starting material or byproducts. Refer to the troubleshooting section on purification. Ensure your product is thoroughly dried under vacuum to remove any residual solvent. If the problem persists, further purification by column chromatography or another recrystallization step may be necessary.
IV. Experimental Protocol: Oxidation of 2,5-Dinitrotoluene
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
2,5-Dinitrotoluene
-
Potassium dichromate
-
Concentrated Sulfuric Acid
-
Water
-
Sodium Bicarbonate
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add concentrated sulfuric acid to a suspension of 2,5-dinitrotoluene in water.
-
Slowly add potassium dichromate to the mixture in small portions, ensuring the temperature is controlled with an ice bath.
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).
-
Cool the reaction mixture to room temperature and then pour it slowly over a large amount of crushed ice with stirring.
-
Filter the resulting precipitate and wash it thoroughly with cold water.
-
Suspend the crude product in water and neutralize it with a saturated solution of sodium bicarbonate.
-
Filter the solid, wash with water, and dry it.
-
Dissolve the crude product in a suitable organic solvent like dichloromethane and dry the solution over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a suitable solvent like ethanol to obtain pure this compound.
V. Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
VI. References
-
ResearchGate. (n.d.). Aromatic nitration under various conditions. [Image]. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2,4-dinitrobenzaldehyde. Org. Synth. Coll. Vol. 2, p.223. Retrieved from --INVALID-LINK--
-
Toche, R. B., et al. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. OAText.
-
Toche, R. B., et al. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2,5-Dinitrobenzoic acid. Org. Synth. Coll. Vol. 3, p.334. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Org. Synth. Coll. Vol. 5, p.480. Retrieved from --INVALID-LINK--
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Chemguy. (2019, January 3). nitration of aromatic compounds [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Patel, H., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Retrieved from --INVALID-LINK--
-
Muathen, H. A. (2009). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 14(7), 2414-2425. --INVALID-LINK--
-
CN102295565A - Preparation method of 2,6-dinitrobenzaldehyde. (2011). Google Patents. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,5-Dinitrotoluene. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme of aldehyde group assistance in the nitration of benzaldehyde. [Image]. Retrieved from --INVALID-LINK--
-
Anil Kumar K P. (2023, February 11). Electrophilic substitution reactions of benzaldehyde| Nitration [Video]. YouTube. Retrieved from --INVALID-LINK--
-
ChemSynthesis. (n.d.). 2,4-dinitrobenzaldehyde. Retrieved from --INVALID-LINK--
-
PrepChem. (n.d.). Preparation of 2,4-dinitrobenzaldehyde. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Nitration. Retrieved from --INVALID-LINK--
-
INCHEM. (2006). ICSC 1591 - 2,5-DINITROTOLUENE. Retrieved from --INVALID-LINK--
-
Clearsynth. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). 2,5-dinitrotoluene (C7H6N2O4). Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,4-Dinitrobenzaldehyde. Retrieved from --INVALID-LINK--
-
NCBI. (n.d.). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from --INVALID-LINK--
References
- 1. 2,5-Dinitrotoluene | C7H6N2O4 | CID 12075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. ICSC 1591 - 2,5-DINITROTOLUENE [inchem.org]
Technical Support Center: Controlling Regioselectivity in the Dinitration of Benzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of dinitrobenzaldehyde isomers. The following content provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the control of regioselectivity in the dinitration of benzaldehyde. Our aim is to combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this reaction.
Part 1: Fundamental Principles & Mechanistic Overview
The dinitration of benzaldehyde is a classic example of electrophilic aromatic substitution, where controlling the position of the second nitro group is a common synthetic challenge. The outcome is governed by the powerful directing effects of the substituents already present on the aromatic ring.
The initial nitration of benzaldehyde predominantly yields 3-nitrobenzaldehyde. The aldehyde group (-CHO) is an electron-withdrawing group and acts as a deactivating, meta-director.[1][2][3] It deactivates the ring towards electrophilic attack by pulling electron density away, particularly from the ortho and para positions. This makes the meta position the most favorable site for the first nitration.
When introducing a second nitro group, the directing effects of both the aldehyde and the first nitro group (another strong meta-director) must be considered.[4] This combined deactivation makes the second nitration significantly more challenging than the first and strongly influences the position of the incoming electrophile.
References
Technical Support Center: Synthesis of 2,5-Dinitrobenzaldehyde
Welcome to the technical support center for the synthesis of 2,5-Dinitrobenzaldehyde. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this synthesis. The formation of this compound is not straightforward via direct nitration of benzaldehyde due to the directing effects of the aldehyde group. The most practical and commonly referenced pathway involves a two-stage synthesis:
-
Dinitration of Toluene: Production of a mixture of dinitrotoluene (DNT) isomers.
-
Selective Oxidation: Conversion of the isolated 2,5-Dinitrotoluene isomer to this compound.
Each stage presents unique challenges, primarily concerning isomer separation and control of the oxidation state. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve a successful synthesis with high purity.
Section 1: Synthesis Pathway and Key Challenges
The synthesis of this compound is a multi-step process fraught with challenges related to yield and purity. The primary precursor, 2,5-Dinitrotoluene (2,5-DNT), is itself a minor isomer in the typical dinitration of toluene, with yields often below 1%.[1] This necessitates efficient separation from the major isomers (2,4-DNT and 2,6-DNT) before proceeding to the delicate oxidation step, where over-oxidation to the corresponding carboxylic acid is a significant risk.
Caption: Overall workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format, providing causative explanations and actionable solutions.
Part A: Nitration of Toluene & Isolation of 2,5-DNT
Question 1: My yield of 2,5-Dinitrotoluene is extremely low after the initial nitration. Is this normal and can it be improved?
Answer: Yes, a very low yield of the 2,5-DNT isomer is expected. During the electrophilic nitration of toluene, the methyl group is an ortho, para-director. The first nitration yields a mixture of 2-nitrotoluene and 4-nitrotoluene. The subsequent second nitration is directed by both the methyl group and the first nitro group (a meta-director).
-
Nitration of 4-nitrotoluene yields primarily 2,4-DNT.
-
Nitration of 2-nitrotoluene yields a mixture of 2,4-DNT and 2,6-DNT.
The formation of 2,5-DNT is electronically and sterically disfavored. Analysis of technical grade dinitrotoluene shows that 2,5-DNT typically constitutes only about 0.5-0.65% of the total isomer mixture.[1] Drastically improving the yield of this specific isomer through standard nitration chemistry is not feasible. The focus should be on maximizing the overall DNT yield and then efficiently separating the desired 2,5-isomer.
Question 2: I have a solid mixture of DNT isomers. What is the most effective way to isolate the 2,5-DNT?
Answer: Separating the DNT isomers is challenging due to their similar physical properties. The primary methods are:
-
Fractional Crystallization: This is a classical but often tedious method that exploits small differences in solubility in various solvents. It typically requires multiple recrystallization steps and can lead to significant material loss.
-
Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are excellent analytical techniques for determining isomer ratios.[2] For preparative separation, column chromatography on silica gel is the most practical laboratory method. A non-polar/polar solvent system (e.g., hexane/ethyl acetate or toluene/hexane) should be used, with careful monitoring by TLC or GC to identify and collect the correct fractions.
-
Chemical Separation: Some patented methods exist for removing specific "meta" isomers by reacting them with agents like alkali metal disulfides, which convert unwanted isomers into water-soluble products, though this is more common in industrial setting for purifying 2,4/2,6-DNT mixtures.[3]
For laboratory scale, preparative column chromatography is the most reliable method for obtaining high-purity 2,5-DNT.
Question 3: My nitration reaction produced a dark, tarry substance and the yield was poor. What caused this?
Answer: The formation of dark, tarry materials is a classic sign of runaway side reactions, typically caused by poor temperature control. Nitration is a highly exothermic process.[3]
-
Cause - Overheating: If the temperature rises uncontrollably, it can lead to aggressive, non-selective reactions and decomposition. Overheating can promote the oxidation of the methyl group or even the aromatic ring by the hot, concentrated nitric acid, which is a powerful oxidant.
-
Cause - Incorrect Reagent Addition: Adding the toluene too quickly to the nitrating mixture can create localized "hot spots" where the temperature spikes, initiating these side reactions even if the bulk temperature of the cooling bath is low.
Solution:
-
Strict Temperature Control: Maintain the reaction temperature rigorously, typically between 0°C and 15°C, using an efficient ice/salt or acetone/dry ice bath.
-
Slow, Controlled Addition: Add the substrate (toluene or nitrotoluene) dropwise to the stirred nitrating mixture, ensuring the temperature does not rise above the set limit.
-
Adequate Agitation: Ensure vigorous stirring to dissipate heat and maintain a homogenous reaction mixture.
Part B: Oxidation of 2,5-Dinitrotoluene
Question 1: My primary product after oxidation is 2,5-Dinitrobenzoic acid, not the aldehyde. How do I prevent this over-oxidation?
Answer: This is the most common side reaction during this step. The aldehyde product is more susceptible to oxidation than the starting methyl group. Once formed, the aldehyde can be quickly converted to the carboxylic acid under the reaction conditions.
-
Cause - Oxidizing Agent is too Strong: Potent oxidants like potassium permanganate will readily oxidize the methyl group all the way to a carboxylic acid.
-
Cause - Reaction Time is too Long: Leaving the reaction to run for an extended period after the starting material is consumed will favor the oxidation of the aldehyde product.
-
Cause - High Temperature: Higher temperatures increase the rate of all reactions, including the undesirable over-oxidation.
Solutions:
-
Choice of Oxidant: Use a milder, more selective oxidizing agent. Chromium trioxide (CrO₃) in acetic anhydride or ceric ammonium nitrate are often used for this type of transformation as they can be more selective for the aldehyde.[4]
-
Monitor the Reaction Closely: Use TLC or GC to track the disappearance of the starting material (2,5-DNT) and the appearance of the aldehyde product. Quench the reaction as soon as a significant amount of the starting material has been consumed and before the aldehyde concentration begins to decrease.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. An Organic Syntheses procedure for the analogous oxidation of 2,5-dinitrotoluene to 2,5-dinitrobenzoic acid using sodium dichromate emphasizes careful temperature control to prevent the reaction from becoming too vigorous.[5] This highlights the sensitivity of the system.
Question 2: The oxidation reaction is very slow or stalls completely. How can I improve the conversion rate?
Answer: A stalled reaction is usually due to insufficient reactivity of the substrate or deactivation of the oxidant.
-
Cause - Substrate Deactivation: The two electron-withdrawing nitro groups on the aromatic ring make the benzylic C-H bonds stronger and less susceptible to oxidation compared to toluene itself. The reaction rate is known to be decreased tremendously by electron-withdrawing substituents.[4]
-
Cause - Inactive Oxidant: The oxidizing agent may be old, hydrated, or of poor quality.
-
Cause - Poor Solubility: If the 2,5-DNT is not sufficiently soluble in the reaction medium, the reaction will be slow due to the limited interaction between the substrate and the oxidant.
Solutions:
-
Increase Temperature Carefully: Gradually increase the reaction temperature while monitoring for the onset of over-oxidation byproducts via TLC/GC.
-
Use a Fresh, High-Quality Oxidant: Ensure the oxidizing agent is fresh and anhydrous (if required by the procedure).
-
Optimize Solvent System: Choose a solvent system in which the 2,5-DNT has good solubility at the reaction temperature, such as acetic acid or acetic anhydride.
Caption: Troubleshooting logic for the oxidation of 2,5-Dinitrotoluene.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is direct dinitration of benzaldehyde not a viable route to this compound? The aldehyde group (-CHO) is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. The first nitration of benzaldehyde predominantly yields 3-nitrobenzaldehyde. The second nitration would then be directed by both the aldehyde (meta) and the nitro group (meta), leading to 3,5-dinitrobenzaldehyde. The 2,5-isomer is not formed in any significant quantity through this pathway.
Q2: Are there any alternative synthetic routes? While the oxidation of 2,5-DNT is the most cited conceptual route, other methods for preparing substituted dinitrobenzaldehydes exist, though they may not be specific for the 2,5-isomer. For example, 2,4-Dinitrobenzaldehyde has been prepared by the condensation of 2,4-dinitrotoluene with p-nitrosodimethylaniline followed by hydrolysis.[6][7] A similar strategy could theoretically be adapted, but would require the pure 2,5-DNT starting material. Another approach involves the dinitration of a substituted precursor, such as the dinitration of salicylaldehyde to produce 2-hydroxy-3,5-dinitrobenzaldehyde, but this is not directly applicable to the 2,5-isomer.[8]
Q3: What are the critical safety precautions when working with nitrating mixtures? Working with nitrating mixtures (concentrated nitric and sulfuric acids) is hazardous and requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Fume Hood: All work must be performed in a certified chemical fume hood.
-
Controlled Conditions: The reaction is highly exothermic. Always cool the mixture in an ice bath before and during the addition of the substrate.
-
Quenching: Quench the reaction by pouring it slowly over a large amount of crushed ice with stirring. Never add water directly to the hot concentrated acid mixture.
-
Explosion Hazard: Dinitrotoluenes can be explosive, especially when heated or in the presence of contaminants.[9] Avoid friction, shock, and high temperatures during handling.
Q4: What analytical methods are best for monitoring these reactions?
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. It allows you to visualize the consumption of starting material and the formation of products and byproducts.
-
Gas Chromatography (GC): The preferred method for quantitative analysis of the DNT isomer ratio, typically using a flame ionization detector (FID) or mass spectrometry (MS) detector.[2]
-
High-Performance Liquid Chromatography (HPLC): Also highly effective for separating and quantifying DNT isomers and for monitoring the oxidation reaction.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the final product and isolated intermediates.
Section 4: Experimental Protocols
Note: These are representative protocols and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol 1: Dinitration of Toluene (Illustrative)
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare the nitrating mixture by slowly adding 150 mL of concentrated sulfuric acid to 100 mL of concentrated nitric acid, while cooling in an ice-salt bath to maintain the temperature below 10°C.
-
Reaction: Slowly add 50 mL of toluene dropwise from the dropping funnel to the vigorously stirred, cold nitrating mixture. The rate of addition should be controlled to keep the internal temperature between 25-30°C.
-
Heating: After the addition is complete, slowly heat the mixture to 90°C and maintain this temperature for 2 hours with continued stirring.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto 1 kg of crushed ice. The crude DNT isomer mixture will precipitate as a yellowish solid.
-
Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then wash with a cold, dilute sodium carbonate solution to remove any acidic byproducts. Finally, wash again with water.
-
Purification: Dry the crude product. The desired 2,5-DNT isomer must then be isolated from this mixture using preparative column chromatography.
Protocol 2: Oxidation of 2,5-Dinitrotoluene to this compound
This protocol is adapted from general procedures for the selective oxidation of activated methyl groups.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of purified 2,5-Dinitrotoluene in 20 mL of glacial acetic acid and 10 mL of acetic anhydride.
-
Reagent Addition: While stirring, add 2.5 equivalents of a mild oxidant (e.g., ceric ammonium nitrate or chromium trioxide) in small portions over 30 minutes. An exotherm may be observed; use a water bath to maintain the temperature around 50-60°C.
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC (e.g., 4:1 Hexane:Ethyl Acetate). The goal is to maximize the formation of the aldehyde spot while minimizing the unreacted starting material and the formation of the more polar dinitrobenzoic acid at the baseline.
-
Workup: Once the reaction has reached optimal conversion (typically 2-4 hours), cool the mixture to room temperature and pour it into 200 mL of ice-water.
-
Extraction: Extract the aqueous mixture three times with 50 mL portions of dichloromethane or ethyl acetate.
-
Washing: Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution (to remove acetic acid and any 2,5-dinitrobenzoic acid byproduct), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure this compound.
Section 5: Data Summary Table
| Compound | Origin | Key Identification Notes |
| 2,4-Dinitrotoluene | Major byproduct from toluene nitration | Will be the most abundant isomer in the crude nitration product. |
| 2,6-Dinitrotoluene | Major byproduct from toluene nitration | Second most abundant isomer. Separation from 2,4-DNT is difficult. |
| Trinitrotoluene (TNT) | Over-nitration side reaction | Occurs if nitration conditions (temp, time) are too harsh. |
| 2,5-Dinitrobenzoic Acid | Over-oxidation of this compound | Highly polar, will appear at the baseline on TLC. Can be removed with a basic wash (e.g., NaHCO₃ solution). |
| Unreacted 2,5-DNT | Incomplete oxidation | Less polar than the aldehyde product on TLC. Can be separated by chromatography. |
References
- 1. 2,5-Dinitrotoluene | C7H6N2O4 | CID 12075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. US3931347A - Purification of dinitrotoluene - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. oatext.com [oatext.com]
- 9. ICSC 1591 - 2,5-DINITROTOLUENE [inchem.org]
Technical Support Center: Optimization of Reaction Conditions for 2,5-Dinitrobenzaldehyde
Welcome to the technical support center for the synthesis and optimization of 2,5-Dinitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to address the specific challenges you may encounter during your experiments.
I. Recommended Synthetic Route: Selective Oxidation of 2,5-Dinitrotoluene
The most viable and commonly referenced method for preparing this compound is the selective oxidation of the methyl group of 2,5-dinitrotoluene. Direct dinitration of benzaldehyde is generally not a practical approach for obtaining the 2,5-isomer due to unfavorable regioselectivity.[1][2]
Core Concepts: The Chemistry of Selective Oxidation
The primary challenge in this synthesis is to oxidize the methyl group to an aldehyde without affecting the two electron-withdrawing nitro groups and, crucially, to prevent over-oxidation to the corresponding carboxylic acid (2,5-dinitrobenzoic acid).[3] The presence of two strong deactivating nitro groups on the aromatic ring makes the benzylic protons of the methyl group less susceptible to oxidation compared to toluene or nitrotoluene. Therefore, carefully selected oxidizing agents and precisely controlled reaction conditions are paramount.
Frequently Asked Questions (FAQs) and Troubleshooting for the Oxidation of 2,5-Dinitrotoluene
Q1: What are the most suitable oxidizing agents for the conversion of 2,5-dinitrotoluene to this compound?
Choosing the right oxidizing agent is critical. Strong, non-selective oxidants like potassium permanganate or dichromate under harsh conditions are likely to lead to over-oxidation, yielding 2,5-dinitrobenzoic acid.[3] More selective reagents are required. While a specific, high-yield procedure for this compound is not abundantly available in the literature, methods for the oxidation of other substituted toluenes can be adapted.
Table 1: Potential Oxidizing Agents for Selective Methyl Group Oxidation
| Oxidizing Agent/System | General Characteristics & Considerations |
| Cerium(IV) Ammonium Nitrate (CAN) | A common reagent for the oxidation of methylarenes. The reaction rate can be significantly reduced by electron-withdrawing groups, which might be advantageous in controlling the reaction but could also lead to low conversion.[4] |
| Chromium(VI) Reagents (e.g., CrO₃ in acetic anhydride) | This can proceed via a geminal diacetate intermediate, which is then hydrolyzed to the aldehyde. This two-step process can sometimes offer better control over the oxidation state. |
| Manganese Dioxide (MnO₂) | Often used for the oxidation of benzylic and allylic alcohols, but can also be used for the oxidation of activated methyl groups. Its reactivity can be highly dependent on its method of preparation. |
| Selenium Dioxide (SeO₂) | A classic reagent for the allylic and benzylic oxidation of methyl groups to aldehydes. However, selenium compounds are toxic and require careful handling and disposal.[5] |
Q2: I am observing very low or no conversion of my 2,5-dinitrotoluene starting material. What could be the issue?
This is a common problem due to the deactivating effect of the two nitro groups. Here are several factors to consider:
-
Insufficiently Potent Oxidizing Agent: The chosen reagent may not be strong enough to oxidize the deactivated methyl group. Consider a more potent, yet still selective, oxidizing system.
-
Low Reaction Temperature: While temperature control is crucial to prevent over-oxidation, an overly low temperature may result in negligible reaction rates. A systematic increase in temperature, with careful monitoring, may be necessary.
-
Inadequate Reaction Time: These reactions can be slow. Ensure you are monitoring the reaction over a sufficient period using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Poor Solubility: Ensure that the 2,5-dinitrotoluene is adequately dissolved in the chosen solvent system for the reaction to proceed efficiently.
Q3: My main product is 2,5-dinitrobenzoic acid. How can I prevent this over-oxidation?
The formation of the carboxylic acid is the most significant side reaction.[3] To minimize it:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the oxidizing agent. A large excess will drive the reaction towards the more oxidized product.
-
Strict Temperature Control: Over-oxidation is often exacerbated by high temperatures. Maintain the reaction at the lowest possible temperature that still allows for a reasonable conversion rate.
-
Reaction Monitoring: Continuously monitor the reaction. As soon as a significant amount of the desired aldehyde is formed, with minimal starting material remaining, quench the reaction to prevent further oxidation.
-
Choice of Reagent: Some reagents are inherently more prone to causing over-oxidation. Milder, more selective reagents are preferable. For example, methods that proceed through an intermediate that is stable to the reaction conditions and can be isolated before hydrolysis to the aldehyde can provide better control.
Q4: How can I effectively monitor the progress of the reaction?
Proper analytical monitoring is essential for optimizing the reaction and knowing when to stop it.
-
Thin Layer Chromatography (TLC): This is a quick and effective method. You will need to find a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between the starting material (2,5-dinitrotoluene), the product (this compound), and the main byproduct (2,5-dinitrobenzoic acid). The benzoic acid, being more polar, will have a lower Rf value than the aldehyde, which in turn will be lower than the starting toluene derivative.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the composition of the reaction mixture.[6][7][8] They are excellent for determining the conversion of the starting material and the selectivity for the desired product.
Table 2: Physical Properties for Identification
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 2,5-Dinitrotoluene | C₇H₆N₂O₄ | 182.13 | 52.5 | Yellow-to-orange-yellow crystals[9][10] |
| This compound | C₇H₄N₂O₅ | 196.12 | Not well-documented | - |
| 2,5-Dinitrobenzoic Acid | C₇H₄N₂O₆ | 212.12 | 174–176 | - |
Q5: What are the best methods for purifying the final this compound product?
Purification can be challenging due to the similar polarities of the desired product and unreacted starting material.
-
Column Chromatography: This is the most effective method for separating the product from the starting material and any byproducts. A silica gel column with a gradient of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is a good starting point.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective final purification step. The choice of solvent will need to be determined empirically, but solvents like ethanol or mixtures of ethanol and water could be suitable.
-
Acid-Base Extraction: To remove the 2,5-dinitrobenzoic acid byproduct, you can dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a mild aqueous base (e.g., sodium bicarbonate solution). The benzoic acid will be deprotonated and move into the aqueous layer, while the aldehyde and unreacted toluene will remain in the organic layer.
Experimental Protocols
General Protocol for the Selective Oxidation of 2,5-Dinitrotoluene (Illustrative Example)
Disclaimer: This is a generalized protocol and requires optimization for specific reagents and laboratory conditions.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, dissolve 2,5-dinitrotoluene in a suitable solvent (e.g., acetic acid, dichloromethane).
-
Reagent Addition: Slowly add the chosen oxidizing agent (e.g., a solution of CAN in a suitable solvent or CrO₃) to the stirred solution of 2,5-dinitrotoluene. Maintain strict temperature control using an ice bath or other cooling system as the addition of the oxidant can be exothermic.
-
Reaction: Allow the reaction to stir at the optimized temperature. Monitor the progress of the reaction every 30-60 minutes using TLC.
-
Quenching: Once TLC analysis indicates the consumption of the starting material and the formation of the product, quench the reaction. The quenching procedure will depend on the oxidant used but may involve pouring the reaction mixture into cold water or adding a reducing agent (e.g., sodium sulfite solution).
-
Workup: Extract the product into an organic solvent. If acidic byproducts are present, wash the organic layer with a mild base. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography followed by recrystallization if necessary.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Visualizations and Workflows
Workflow for the Synthesis of this compound
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Oxidation Reaction
Caption: A decision tree for troubleshooting common issues in the oxidation of 2,5-dinitrotoluene.
Alternative Synthetic Route (Not Recommended): Dinitration of Benzaldehyde
Q6: Why is the direct dinitration of benzaldehyde not a recommended route for synthesizing this compound?
Attempting to synthesize this compound through the direct dinitration of benzaldehyde is problematic due to the principles of electrophilic aromatic substitution.
-
Directing Effects: The aldehyde group (-CHO) on the benzaldehyde ring is an electron-withdrawing and deactivating group. It directs incoming electrophiles, such as the nitronium ion (NO₂⁺), primarily to the meta (3) position.[1][11] While some ortho (2) and para (4) substitution occurs, these are minor products.[2][12]
-
Isomer Distribution: The first nitration of benzaldehyde will predominantly yield 3-nitrobenzaldehyde. The second nitration will then be directed by both the aldehyde and the first nitro group (both are meta-directors). This will lead to a mixture of dinitrobenzaldehyde isomers, but this compound will not be a significant product. The dinitration of toluene itself results in a mixture of isomers, with 2,4- and 2,6-dinitrotoluene being the major products, and 2,5-dinitrotoluene being a very minor component (around 0.5%).[9][13] A similar complex mixture would be expected from the dinitration of benzaldehyde, making the isolation of the pure 2,5-isomer extremely difficult.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2,5-Dinitrotoluene | C7H6N2O4 | CID 12075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ICSC 1591 - 2,5-DINITROTOLUENE [inchem.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for 2,5-Dinitrobenzaldehyde Reactions
Welcome to the technical support center for 2,5-Dinitrobenzaldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. The following information is structured in a question-and-answer format to directly address specific issues you may encounter.
I. Stability and Handling of this compound
Before initiating any reaction, ensuring the integrity of your starting material is paramount. The stability and proper handling of this compound are crucial for reproducible results.
Q1: My this compound has a brownish tint, whereas I expected a yellow crystalline solid. Is it still usable?
A: A brownish tint can indicate the presence of impurities, potentially from oxidation of the aldehyde group or residual starting materials from its synthesis. While it might be usable for some preliminary reactions, for high-purity applications, it's advisable to purify the starting material. You can typically achieve this through recrystallization from a suitable solvent system, such as ethanol or a mixture of toluene and hexane.[1] The melting point is a good indicator of purity; pure this compound should have a sharp melting point.
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[2] For long-term storage, refrigeration at approximately 4°C is recommended.[2][3] Some suppliers also recommend storing it under a nitrogen atmosphere to prevent oxidation.[3] It is stable under normal temperatures and pressures.[2]
II. Troubleshooting Knoevenagel Condensation Reactions
The Knoevenagel condensation is a common reaction involving aldehydes like this compound and active methylene compounds. The strong electron-withdrawing nature of the two nitro groups on this compound makes the aldehyde carbon highly electrophilic and thus, very reactive in this condensation.
Q3: I am experiencing a low yield in my Knoevenagel condensation with this compound. What are the likely causes?
A: Low yields in a Knoevenagel condensation with a highly reactive aldehyde like this compound can stem from several factors. Here is a systematic troubleshooting approach:
-
Catalyst Choice: The catalyst is typically a weak base, such as piperidine or pyridine.[4] Using a strong base can lead to undesired side reactions, including the self-condensation of the active methylene compound or a Cannizzaro-type reaction with the aldehyde.
-
Reaction Conditions:
-
Temperature: While the reaction is often carried out at room temperature, gentle heating can sometimes improve the yield. However, excessive heat can lead to decomposition or side-product formation.
-
Solvent: The choice of solvent is crucial. Protic solvents like ethanol are commonly used.
-
Water Removal: The Knoevenagel condensation produces a molecule of water.[4][5] Removing this water, for instance, by azeotropic distillation with a Dean-Stark trap, can shift the equilibrium towards the product and increase the yield.[5]
-
-
Purity of Reactants: Ensure both your this compound and the active methylene compound are of high purity. Impurities can interfere with the reaction.
Q4: My Knoevenagel condensation with this compound is producing a complex mixture of products that is difficult to purify. What could be happening?
A: The high reactivity of this compound can sometimes lead to side reactions if the conditions are not carefully controlled.
-
Side Reactions: The electron-withdrawing nitro groups can make the resulting α,β-unsaturated product susceptible to nucleophilic attack. If your active methylene compound or catalyst is in large excess, it might react further with the product.
-
Catalyst Concentration: Using too much catalyst can accelerate side reactions. It's best to use a catalytic amount.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Prolonged reaction times after the starting material is consumed might lead to the formation of byproducts.
Below is a workflow to troubleshoot Knoevenagel condensation issues:
Caption: Troubleshooting workflow for Knoevenagel condensation.
III. Troubleshooting Wittig Reactions
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes. This compound is a good substrate for this reaction.
Q5: My Wittig reaction with this compound is not proceeding to completion, and I am recovering unreacted starting material. Why is this happening?
A: Incomplete conversion in a Wittig reaction can often be traced back to the ylide generation or its reactivity.
-
Ylide Formation: The phosphorus ylide is typically generated by treating a phosphonium salt with a strong base like n-butyllithium or sodium hydride.[6] Incomplete deprotonation of the phosphonium salt will result in a lower concentration of the ylide, leading to an incomplete reaction. Ensure your base is not quenched by moisture or acidic impurities.
-
Ylide Stability: If the ylide is stabilized (e.g., contains an electron-withdrawing group), it will be less reactive.[7] While these ylides readily react with aldehydes, their reduced reactivity might require slightly harsher conditions (e.g., heating) to drive the reaction to completion.
-
Steric Hindrance: While this compound itself is not particularly hindered, a bulky ylide could slow down the reaction.
Q6: The purification of my Wittig reaction product is challenging due to the triphenylphosphine oxide byproduct. How can I simplify this?
A: The separation of the desired alkene from triphenylphosphine oxide is a classic challenge in Wittig reactions.
-
Crystallization: If your product is a solid, careful recrystallization can often separate it from the byproduct.
-
Chromatography: Column chromatography is a very effective method for separation. A non-polar eluent system will typically elute the less polar alkene product first, followed by the more polar triphenylphosphine oxide.
-
Alternative Reagents: For large-scale reactions, consider using a Horner-Wadsworth-Emmons reagent (a phosphonate ester). The phosphate byproduct of this reaction is water-soluble and can be easily removed by an aqueous workup.
Here is a decision tree for troubleshooting Wittig reactions:
Caption: Decision tree for troubleshooting Wittig reactions.
IV. Troubleshooting Reduction of Nitro Groups
The reduction of the two nitro groups in this compound to form 2,5-diaminobenzaldehyde is a common transformation. However, the presence of the aldehyde group complicates this reduction.
Q7: I am trying to reduce the nitro groups of this compound, but I am also reducing the aldehyde group. How can I achieve selective reduction?
A: The selective reduction of nitro groups in the presence of an aldehyde is a significant challenge. Many common reducing agents for nitro groups will also reduce aldehydes.
-
Catalytic Hydrogenation: While catalytic hydrogenation (e.g., with Pd/C or PtO2) can reduce nitro groups, it can also reduce the aldehyde to an alcohol, especially under harsh conditions.[8][9] Careful control of hydrogen pressure, temperature, and catalyst loading is necessary.
-
Metal/Acid Systems: Reagents like SnCl2 in ethanol or iron powder in acidic media are classic methods for nitro group reduction.[8][9] These can sometimes be selective, but over-reduction of the aldehyde is still a risk.
-
Protecting the Aldehyde: A robust strategy is to protect the aldehyde group before the reduction.[8] For example, you can convert the aldehyde to an acetal, which is stable under many nitro reduction conditions. After the nitro groups are reduced, the acetal can be easily hydrolyzed back to the aldehyde.
Q8: My reduction of this compound is giving me a mixture of partially reduced products (e.g., one nitro group reduced, the other intact). How can I ensure complete reduction of both nitro groups?
A: Incomplete reduction can be due to several factors:
-
Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to account for both nitro groups.
-
Reaction Time and Temperature: The reduction of the second nitro group may be slower than the first. Monitor the reaction by TLC to ensure it goes to completion. Gentle heating may be required.
-
Solubility: Ensure your this compound is fully dissolved in the reaction solvent to allow for efficient access by the reducing agent.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side reactions, or product decomposition. | Optimize reaction conditions (temperature, time, catalyst), check reactant purity, and consider a different synthetic route. |
| Impure Product | Formation of side products, incomplete reaction, or co-eluting impurities. | Optimize reaction conditions to minimize side products, use a different purification method (e.g., recrystallization vs. chromatography), or use a more efficient chromatography system. |
| Reaction Not Starting | Inactive catalyst, poor quality reagents, or incorrect reaction setup. | Use fresh reagents and catalyst, ensure anhydrous conditions if required, and double-check the experimental procedure. |
V. Experimental Protocols
A. General Protocol for Knoevenagel Condensation
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add the active methylene compound (1-1.1 equivalents).
-
Add a catalytic amount of a weak base (e.g., a few drops of piperidine).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
If the reaction is slow, gentle heating (e.g., to 50-60 °C) can be applied.
-
Once the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
B. General Protocol for Wittig Reaction
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in anhydrous solvent (e.g., THF or diethyl ether).
-
Cool the suspension to 0 °C or -78 °C, depending on the base.
-
Slowly add a strong base (e.g., n-BuLi or NaH, 1.05 equivalents) to form the ylide (a color change is often observed).
-
Stir the mixture for 30-60 minutes to ensure complete ylide formation.
-
Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the ylide solution at the same low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Temperature Control in the Nitration of Benzalaldehyde
Welcome to the Technical Support Center for the nitration of benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature control during this sensitive reaction. Here, you will find practical troubleshooting advice and frequently asked questions to navigate the complexities of achieving high-yield, selective nitration while ensuring operational safety.
Introduction: The Thermal Challenge of Nitrating Benzaldehyde
The nitration of benzaldehyde is a classic example of electrophilic aromatic substitution, a cornerstone of organic synthesis.[1][2][3] However, the reaction is notoriously exothermic, and even minor deviations in temperature can lead to a cascade of undesirable outcomes, including the formation of byproducts, reduced yields, and, most critically, hazardous runaway reactions.[4][5][6] This guide will dissect the causality behind these experimental challenges and provide robust, self-validating protocols to maintain precise thermal control.
Troubleshooting Guide: Navigating Common Temperature-Related Issues
This section addresses specific problems you may encounter during the nitration of benzaldehyde, with a focus on their thermal origins and solutions.
Issue 1: Rapid, Uncontrolled Temperature Spike and Browning of the Reaction Mixture
-
Q: My reaction temperature is rapidly increasing despite external cooling, and the mixture is turning dark brown or black. What is happening and what should I do?
A: This indicates a runaway reaction and subsequent charring of the organic material. Nitration reactions are highly exothermic, and a rapid temperature increase signifies a loss of control.[7][8] Charring is the result of the incomplete combustion of the organic substrate due to excessive localized heat.[7]
Immediate Steps:
-
Cease Reagent Addition: Immediately stop the addition of benzaldehyde to the nitrating mixture.[7]
-
Enhance Cooling: Maximize the efficiency of your cooling bath. For an ice-water bath, ensure a good slurry of ice and water. For more critical control, an ice-salt bath can achieve lower temperatures.[7]
-
Dilution (with extreme caution): If it can be done safely, adding a pre-chilled inert solvent may help to dissipate heat.
Preventative Measures:
-
Controlled Reagent Addition: A slow, dropwise addition of benzaldehyde to the nitrating mixture is crucial to manage the reaction's exotherm.[4]
-
Efficient Stirring: Vigorous stirring is essential to ensure homogenous heat distribution and prevent the formation of localized hot spots.[7]
-
Continuous Monitoring: Always use a thermometer to monitor the internal temperature of the reaction mixture.[7]
-
Issue 2: Low Yield of the Desired m-Nitrobenzaldehyde
-
Q: The final yield of my m-nitrobenzaldehyde is significantly lower than expected. How can temperature be a contributing factor?
A: Low yields are often a direct consequence of suboptimal temperature control.[7][9]
Potential Causes and Solutions:
-
Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts, such as dinitrated products or the oxidation of the aldehyde group to a carboxylic acid.[7][10] Maintaining a low and constant temperature, typically between 0-15°C, is critical to minimize these side reactions.[4][7]
-
Degradation: High temperatures can lead to the degradation of both the starting material and the desired product.[7]
-
Incomplete Reaction: While less common, if the temperature is kept too low, the reaction rate may be significantly reduced, leading to an incomplete reaction within the given timeframe.
-
Issue 3: Significant Formation of Ortho- and Para- Isomers
-
Q: I am observing a higher than expected ratio of ortho- and para-nitrobenzaldehyde in my final product. Can temperature influence regioselectivity?
A: While the electron-withdrawing nature of the aldehyde group strongly directs nitration to the meta position, reaction conditions, including temperature, can influence the isomer distribution.[6][10] Studies have shown that an increase in temperature can have a positive effect on the amount of the ortho isomer formed.[11] To favor the formation of the meta isomer, it is crucial to maintain the recommended low-temperature conditions.[12]
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature range for the nitration of benzaldehyde to favor m-nitrobenzaldehyde?
A1: For the synthesis of m-nitrobenzaldehyde using a standard mixed acid (concentrated nitric and sulfuric acids) nitrating agent, a temperature range of 0-15°C is generally recommended.[7][10] Specifically, maintaining the temperature between 5-10°C during the addition of benzaldehyde is a common protocol.[13][14][15]
-
Q2: How should the nitrating mixture be prepared to ensure temperature control?
A2: The preparation of the nitrating mixture itself is an exothermic process. Concentrated nitric acid should be added slowly and carefully to concentrated sulfuric acid while cooling the mixture in an ice bath.[4][10] It is critical to ensure the temperature of the mixed acids does not exceed 10°C during this step.[4][10][13]
-
Q3: What are the most effective cooling methods for this reaction?
A3:
-
Q4: Can modifying the temperature be used to intentionally increase the yield of the ortho-isomer?
A4: While higher temperatures can slightly increase the proportion of the ortho-isomer, this is generally not a recommended strategy due to the increased risk of side reactions and runaway conditions.[5][11] A more effective method to enhance the ortho-isomer yield is to alter the composition of the nitrating mixture, specifically by increasing the ratio of nitric acid to sulfuric acid.[6][10] However, this must be done with extreme caution as it increases the reactivity and hazard potential of the reaction.[6]
Data Presentation
Table 1: Recommended Temperature Ranges for Benzaldehyde Nitration
| Stage of Reaction | Reagents | Recommended Temperature Range (°C) | Rationale |
| Preparation of Nitrating Mixture | Conc. H₂SO₄, Fuming HNO₃ | < 10 | Control exotherm of mixing acids.[4][13] |
| Addition of Benzaldehyde | Benzaldehyde, Nitrating Mixture | 0 - 15 | Control exotherm of nitration, minimize byproducts.[4][7] |
| Reaction Completion | Reaction Mixture | Room Temperature (overnight) | Allow the reaction to proceed to completion after the initial exothermic phase is controlled.[4][13] |
Experimental Protocols
Protocol 1: Standard Synthesis of m-Nitrobenzaldehyde with Strict Temperature Control
This protocol is adapted from established laboratory procedures and emphasizes safety and temperature management.[4][10][13]
Materials:
-
Benzaldehyde (freshly distilled)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Crushed Ice
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction and recrystallization (e.g., tert-butyl methyl ether, toluene, petroleum ether)[13][16]
Procedure:
-
Preparation of the Nitrating Mixture: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 89 mL of concentrated H₂SO₄. Cool the flask in an ice bath. While stirring continuously, slowly add 45 mL of fuming HNO₃. Meticulously maintain the internal temperature below 10°C throughout the addition.[4][10]
-
Nitration Reaction: To the cooled nitrating mixture, add 10.6 g (10.2 mL) of benzaldehyde dropwise from the addition funnel. It is imperative to maintain the internal temperature between 5°C and 15°C during the entire addition, which may take approximately one hour.[4][10]
-
Reaction Completion: Once the addition of benzaldehyde is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[4][13]
-
Work-up: Carefully pour the reaction mixture onto approximately 500 g of crushed ice in a large beaker with stirring.[10]
-
Isolation and Purification: Collect the precipitated crude product by vacuum filtration and wash it thoroughly with cold water.[4] The crude product can then be purified by recrystallization from a suitable solvent system, such as toluene/petroleum ether.[13][16]
Mandatory Visualizations
Diagram 1: The Critical Role of Temperature in Benzaldehyde Nitration
Caption: Logical flow demonstrating the impact of temperature on reaction outcome.
Diagram 2: Experimental Workflow for Temperature-Controlled Nitration
Caption: Step-by-step workflow for the nitration of benzaldehyde.
References
- 1. nitration of benzaldehyde. | Filo [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. aidic.it [aidic.it]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US1509412A - Production of meta-nitrobenzaldehyde - Google Patents [patents.google.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Alternative Oxidizing Agents for 2,5-Dinitrobenzyl Alcohol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the selective oxidation of 2,5-dinitrobenzyl alcohol to its corresponding aldehyde. The presence of two strongly electron-withdrawing nitro groups on the aromatic ring significantly deactivates the benzylic position, making this transformation non-trivial with many standard oxidation protocols.
This document provides in-depth troubleshooting advice, detailed protocols for alternative methods, and the mechanistic rationale behind each choice, empowering you to overcome common experimental hurdles.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My go-to oxidation protocol (e.g., Jones or permanganate) is failing for 2,5-dinitrobenzyl alcohol. I'm seeing no reaction or a complex mixture of byproducts. Why?
A: This is a common and expected issue. Strong, acidic oxidants like Jones reagent (CrO₃ in H₂SO₄) or potassium permanganate are often too harsh for this substrate for two key reasons:
-
Electronic Deactivation: The two nitro groups are powerful electron-withdrawing groups, pulling electron density away from the aromatic ring and, by extension, the benzylic carbon. This deactivation makes the benzylic C-H bond stronger and less susceptible to oxidation by electrophilic chromium(VI) species.
-
Risk of Side Reactions: The harsh acidic conditions and the powerful nature of these oxidants can lead to undesired side reactions, including over-oxidation to the carboxylic acid or even degradation of the aromatic ring.
The solution is to move away from these aggressive, non-selective reagents and choose a milder oxidant that operates under neutral or basic conditions and has a different mechanistic pathway.
Q2: I'm attempting a milder oxidation, but the reaction is sluggish and gives incomplete conversion, even after extended reaction times. What can I do?
A: Incomplete conversion with a deactivated substrate like 2,5-dinitrobenzyl alcohol is a frequent challenge. Here are several strategies to address this:
-
Increase Reagent Stoichiometry: For reagents like Dess-Martin Periodinane (DMP) or manganese dioxide (MnO₂), which are consumed in the reaction, increasing the equivalents from a typical 1.1-1.5 to 2.0 or even 3.0 can help drive the reaction to completion.
-
Elevate the Temperature: Many mild oxidations are run at room temperature or below. Cautiously increasing the temperature (e.g., from room temperature to 40-50 °C) can provide the necessary activation energy. Monitor the reaction closely by TLC to ensure the product is not degrading.
-
Change the Solvent: Solvent choice can dramatically impact reaction rates. For instance, the Dess-Martin oxidation is known to be accelerated by the presence of a small amount of water.[1]
-
Switch to a More Potent "Mild" Reagent: If a particular mild oxidant is failing, another from a different class may be more effective due to a different mechanism. The workflow diagram below can help guide your choice.
Q3: What are the best alternative methods for selectively oxidizing 2,5-dinitrobenzyl alcohol to 2,5-dinitrobenzaldehyde?
A: Based on field-proven success with electron-deficient substrates, we recommend four primary alternatives to traditional chromium-based oxidants: Dess-Martin Periodinane (DMP), Swern Oxidation, Activated Manganese Dioxide (MnO₂), and TEMPO-catalyzed systems. Each offers a unique set of advantages in terms of mildness, selectivity, and operational conditions.
Workflow for Selecting an Alternative Oxidant
This decision tree can help you select the most appropriate method based on your experimental constraints and priorities.
Caption: Decision workflow for selecting an optimal oxidizing agent.
In-Depth Guide to Alternative Oxidants
Here we detail the top recommendations, including the rationale for their use, step-by-step protocols, and method-specific troubleshooting.
Dess-Martin Periodinane (DMP) Oxidation
Expertise & Rationale: DMP is a hypervalent iodine reagent that offers a highly selective and mild oxidation of primary alcohols to aldehydes under neutral conditions.[1][2][3] Its effectiveness stems from a ligand exchange mechanism with the alcohol, followed by an intramolecular elimination, which is less sensitive to the electronic nature of the substrate than many metal-based oxidants. This makes it an excellent choice for the deactivated 2,5-dinitrobenzyl alcohol.[4]
Caption: Experimental workflow for the Dess-Martin Oxidation.
Experimental Protocol:
-
To a solution of 2,5-dinitrobenzyl alcohol (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M) at room temperature, add Dess-Martin Periodinane (1.8 equiv) in one portion.[3]
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, dilute the mixture with DCM and quench by pouring it into a stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 v/v).
-
Stir for 15-20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield this compound.
Troubleshooting:
-
Problem: Reaction stalls.
-
Solution: Add an additional portion of DMP (0.5 equiv). If that fails, add a few drops of water, as this has been shown to accelerate the reaction.[1]
-
-
Problem: Difficult work-up, solids persist after quenching.
-
Solution: Ensure vigorous stirring during the quench and allow sufficient time for the iodine byproducts to be reduced and dissolved. Adding more thiosulfate solution can help.
-
Swern Oxidation
Expertise & Rationale: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile (typically oxalyl chloride) to generate the reactive species.[5] The oxidation occurs at very low temperatures (-78 °C), making it exceptionally mild and chemoselective, preventing over-oxidation and decomposition of sensitive products.[5][6] The mechanism involves the formation of an alkoxysulfonium salt, which is then deprotonated by a hindered base (like triethylamine) to yield the aldehyde. This pathway is highly reliable for a wide range of substrates, including those with electron-withdrawing groups.
Experimental Protocol:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to -78 °C (a dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (3.0 equiv) in DCM via syringe, keeping the internal temperature below -65 °C. Stir for 15 minutes.
-
Slowly add a solution of 2,5-dinitrobenzyl alcohol (1.0 equiv) in DCM, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.
-
Add triethylamine (TEA, 5.0 equiv) dropwise, allowing the temperature to rise to -50 °C.
-
Stir for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography.
Troubleshooting:
-
Problem: Low yield.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Water will consume the reactive electrophile. Also, maintain the very low temperatures required; premature warming can lead to side reactions.
-
-
Problem: Malodorous dimethyl sulfide (DMS) byproduct.
-
Solution: Conduct the reaction in a well-ventilated fume hood. The work-up can be modified by adding a mild oxidant (e.g., bleach) to the aqueous waste to oxidize the DMS to odorless DMSO.
-
Activated Manganese Dioxide (MnO₂) Oxidation
Expertise & Rationale: Manganese dioxide is a classic, heterogeneous oxidant that is particularly effective for the selective oxidation of benzylic and allylic alcohols.[7][8] The reaction occurs on the surface of the solid MnO₂, and its activity is highly dependent on its method of preparation or "activation."[8] Because it is a neutral, solid-phase reagent, work-up is exceptionally simple—the excess reagent and manganese byproducts are simply filtered off. Its selectivity makes it ideal for substrates where other functional groups must be preserved.
Experimental Protocol:
-
To a solution of 2,5-dinitrobenzyl alcohol (1.0 equiv) in a suitable solvent (e.g., chloroform, DCM, or acetone), add activated manganese dioxide (5-10 equiv by weight).
-
Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40 °C).[7]
-
Monitor the reaction by TLC. These reactions can sometimes be slow, requiring several hours to overnight for completion.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.
Troubleshooting:
-
Problem: No or very slow reaction.
-
Solution: The activity of MnO₂ is paramount. Ensure you are using "activated" MnO₂. Commercial sources vary; if one fails, try another or activate it yourself by heating a hydrated form. Increasing the solvent polarity or the reaction temperature can also increase the rate.
-
Comparative Summary of Recommended Oxidants
| Reagent | Typical Conditions | Advantages | Disadvantages | Work-Up |
| Dess-Martin Periodinane (DMP) | DCM, Room Temp, 2-6 h | Very mild, neutral pH, high yields, high functional group tolerance.[2][3] | Potentially explosive nature, high cost, stoichiometric iodine waste.[2] | Reductive quench (Na₂S₂O₃), extraction. |
| Swern Oxidation | DCM, -78 °C, 1-2 h | Extremely mild, avoids over-oxidation, highly reliable and general.[5] | Requires cryogenic temps, strictly anhydrous conditions, produces malodorous DMS.[5] | Aqueous quench, extraction, washes. |
| Activated MnO₂ | CHCl₃ or DCM, RT to 40°C, 4-24 h | Highly selective for benzylic/allylic alcohols, simple filtration work-up, inexpensive.[7][8] | Requires large excess of reagent, activity varies by source, can be slow.[8] | Filtration through Celite®. |
| TEMPO/Co-oxidant | Biphasic (DCM/H₂O), RT, 1-5 h | Catalytic, "green" (uses bleach or air as terminal oxidant), highly selective for 1° alcohols.[9][10] | Can be pH-sensitive, may require phase-transfer catalyst for some systems. | Aqueous quench, extraction. |
References
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 4. universalprint.org [universalprint.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. Manganese Dioxide [commonorganicchemistry.com]
- 8. nanotrun.com [nanotrun.com]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2,5-Dinitrobenzaldehyde
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dinitrobenzaldehyde. Recognizing that direct dinitration of benzaldehyde is synthetically challenging for achieving the 2,5-isomer, this document outlines a robust two-step procedure starting from 2,5-dinitrotoluene. The methodologies, work-up procedures, and troubleshooting advice provided herein are grounded in established chemical principles and best practices in organic synthesis.
Introduction: The Synthetic Challenge
The synthesis of specific isomers of dinitrobenzaldehydes requires a strategic approach due to the directing effects of substituents on the benzene ring. Direct nitration of benzaldehyde predominantly yields the 3-nitro and subsequently 3,5-dinitro derivatives. Therefore, to obtain this compound, a multi-step synthesis commencing with a pre-functionalized starting material is necessary. The most common and reliable route involves the oxidation of the methyl group of 2,5-dinitrotoluene. This guide will focus on a two-step process:
-
Radical Bromination: Conversion of 2,5-dinitrotoluene to 2,5-dinitrobenzyl bromide.
-
Oxidation: Transformation of 2,5-dinitrobenzyl bromide to this compound via the Sommelet reaction.
This technical guide will provide detailed protocols, work-up procedures, and troubleshooting for each of these steps.
Experimental Workflow Overview
The overall synthetic pathway is illustrated below. Each major stage of the work-up is designed to remove specific impurities and isolate the desired product.
Validation & Comparative
A Researcher's Guide to the Comparative Reactivity of Dinitrobenzaldehyde Isomers
Introduction
In the landscape of synthetic chemistry and drug development, dinitrobenzaldehyde isomers serve as versatile intermediates. Their utility is deeply rooted in the reactivity of the aldehyde functional group, which is significantly modulated by the number and position of powerful electron-withdrawing nitro substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the three common isomers—2,4-dinitrobenzaldehyde, 2,6-dinitrobenzaldehyde, and 3,5-dinitrobenzaldehyde. We will dissect the theoretical underpinnings of their reactivity, offer comparative experimental data, and provide a robust protocol for their empirical evaluation. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of these reagents to inform synthetic strategy and reaction design.
Theoretical Framework: The Interplay of Electronic and Steric Effects
The reactivity of the carbonyl carbon in dinitrobenzaldehyde isomers towards nucleophilic attack is governed by a delicate balance between electronic activation and steric hindrance.
Electronic Effects: The nitro group (–NO₂) is a potent electron-withdrawing group, operating through two distinct mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. This effect is distance-dependent, being strongest for ortho substituents.
-
Resonance Effect (-M or -R): When positioned ortho or para to the aldehyde, the nitro group can delocalize the ring's pi-electrons, further withdrawing electron density. This delocalization significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile.[1][2][3][4] The resonance effect does not operate from the meta position.[5]
Steric Effects: Substituents in the ortho positions (C2 and C6) can physically obstruct the trajectory of an incoming nucleophile, impeding its approach to the carbonyl carbon.[1][6][7][8] This phenomenon, known as steric hindrance, can dramatically decrease reaction rates, sometimes overriding even strong electronic activation.
Isomer-Specific Analysis
-
2,4-Dinitrobenzaldehyde (2,4-DNB): This isomer benefits from maximal electronic activation. The C4-nitro group exerts both -I and -M effects, while the C2-nitro group contributes a strong -I effect and a slightly sterically twisted -M effect. The combined effect makes the carbonyl carbon highly electrophilic. Steric hindrance from the single ortho nitro group is present but often not prohibitive for many nucleophiles.
-
2,6-Dinitrobenzaldehyde (2,6-DNB): Electronically, this isomer should be the most reactive, with two ortho nitro groups strongly withdrawing electron density via the inductive effect. However, the aldehyde group is flanked by these two bulky substituents, creating substantial steric hindrance.[9] This steric shield is the dominant factor governing its reactivity, often making it the least reactive of the three in nucleophilic addition reactions.[9]
-
3,5-Dinitrobenzaldehyde (3,5-DNB): In this isomer, both nitro groups are meta to the aldehyde. Consequently, they activate the carbonyl group almost exclusively through their -I effect.[5] While this makes the carbonyl more electrophilic than in benzaldehyde, the activation is less pronounced than in the 2,4-isomer, which benefits from the powerful -M effect. Critically, this isomer has no ortho substituents, meaning it is the least sterically hindered.
This interplay leads to a predicted reactivity order for nucleophilic addition that is not immediately intuitive and highlights the competitive nature of these effects.
References
- 1. benchchem.com [benchchem.com]
- 2. sarthaks.com [sarthaks.com]
- 3. brainly.com [brainly.com]
- 4. doubtnut.com [doubtnut.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. wpage.unina.it [wpage.unina.it]
- 8. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Comparative Guide to 2,5-Dinitrobenzaldehyde and 2,4-Dinitrobenzaldehyde in Synthesis
In the landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route. For researchers and drug development professionals, substituted benzaldehydes are foundational building blocks. Among these, dinitrobenzaldehyde isomers present unique reactivity profiles governed by the specific placement of their powerful electron-withdrawing nitro groups. This guide provides an in-depth, objective comparison of 2,5-Dinitrobenzaldehyde and 2,4-Dinitrobenzaldehyde, moving beyond simple data points to explain the causality behind their synthetic performance, supported by experimental insights.
Foundational Physicochemical and Electronic Properties
A molecule's behavior in a reaction flask is a direct consequence of its physical and electronic nature. While both 2,5- and 2,4-Dinitrobenzaldehyde share the same molecular formula, the arrangement of the nitro substituents creates distinct differences in their properties and, consequently, their reactivity.
| Property | 2,4-Dinitrobenzaldehyde | This compound |
| CAS Number | 528-75-6[1][2][3] | 636-15-7 |
| Molecular Formula | C₇H₄N₂O₅[1][4] | C₇H₄N₂O₅ |
| Molecular Weight | 196.12 g/mol [2] | 196.12 g/mol |
| Appearance | White to light yellow crystals[4][5] | Yellow crystalline powder |
| Melting Point | 66-72 °C[1][4][5][6] | 108-111 °C |
| Solubility | Soluble in ethanol, ether, benzene; slightly soluble in water[5][6]. | Soluble in common organic solvents. |
Data compiled from various chemical suppliers and databases.
The most profound difference lies in the electronic effects imparted by the nitro groups. A nitro group is strongly electron-withdrawing through both the inductive (-I) and resonance (-R) effects.[7][8] This property is central to the reactivity of both the aldehyde functional group and the aromatic ring.
For 2,4-Dinitrobenzaldehyde:
-
The nitro group at the C4 position (para to the aldehyde) can directly withdraw electron density from the carbonyl group via resonance.
-
The nitro group at the C2 position (ortho) primarily exerts a powerful inductive effect and steric influence. This combined electronic pull makes the carbonyl carbon of 2,4-dinitrobenzaldehyde exceptionally electrophilic, or electron-poor.[9][10]
For this compound:
-
Both nitro groups are in meta positions relative to the aldehyde group.
-
From these positions, they cannot withdraw electron density from the aldehyde via resonance. Their influence is almost entirely through the inductive effect.
This electronic distinction is the master variable controlling the comparative reactivity of these two isomers.
Caption: Electronic influence of nitro group positions on reactivity.
Comparative Reactivity in Key Synthetic Transformations
The electronic differences outlined above manifest in distinct performance in common synthetic reactions.
A. Nucleophilic Addition to the Carbonyl Group
This class of reactions, including Grignard additions, cyanohydrin formation, and Wittig reactions, is highly sensitive to the electrophilicity of the carbonyl carbon.
-
2,4-Dinitrobenzaldehyde: Due to the powerful resonance-based electron withdrawal from the para-nitro group, 2,4-dinitrobenzaldehyde is significantly more reactive towards nucleophiles than unsubstituted benzaldehyde.[7][9][11] The attack of a nucleophile is kinetically favored.
-
This compound: While still activated by two inductive effects, the lack of resonance delocalization makes its carbonyl carbon less electrophilic than in the 2,4-isomer. It is more reactive than benzaldehyde but generally less reactive than 2,4-dinitrobenzaldehyde in nucleophilic additions.
Field Insight: When a rapid and high-yielding reaction with a weak nucleophile is desired, 2,4-dinitrobenzaldehyde is often the superior choice. However, if the nucleophile is extremely strong or basic, the high reactivity of the 2,4-isomer can sometimes lead to side reactions, such as deprotonation at the alpha-carbon of the nucleophile or Cannizzaro-type disproportionation.
B. Condensation Reactions (e.g., Knoevenagel Condensation)
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (like malononitrile or diethyl malonate) catalyzed by a weak base.[12][13][14]
-
2,4-Dinitrobenzaldehyde: The high electrophilicity of the carbonyl group strongly favors the initial nucleophilic attack by the enolate of the active methylene compound.[8] This typically leads to faster reaction rates and higher yields, often under milder conditions.[15]
-
This compound: The reaction proceeds, but may require stronger basic catalysts, higher temperatures, or longer reaction times to achieve comparable yields to the 2,4-isomer.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol provides a framework for comparing the reactivity of the two isomers under identical conditions.
Objective: To synthesize the corresponding benzylidenemalononitrile derivatives.
Materials:
-
2,4-Dinitrobenzaldehyde or this compound (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL), condenser, magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask, add the dinitrobenzaldehyde isomer (1.0 mmol) and ethanol (10 mL).
-
Stir the mixture until the aldehyde is completely dissolved.
-
Add malononitrile (1.1 mmol) to the solution, followed by the catalytic amount of piperidine.[12]
-
Attach a condenser and heat the reaction mixture to reflux (~78 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). It is anticipated that the reaction with 2,4-dinitrobenzaldehyde will reach completion significantly faster.
-
Upon completion, cool the mixture to room temperature. The product will typically precipitate.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Caption: General workflow for Knoevenagel condensation.
C. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a hallmark of electron-deficient aromatic rings.[16][17][18] Here, a nucleophile replaces a leaving group (often a halide, but can be a nitro group) on the ring. The reaction proceeds through a negatively charged Meisenheimer complex intermediate, and its stability is paramount.[17]
-
2,4-Dinitrobenzaldehyde: The ring is highly activated towards SNAr. The negative charge of the Meisenheimer complex can be delocalized onto both the ortho- and para-nitro groups, providing substantial stabilization. This makes SNAr reactions on substrates derived from 2,4-dinitrobenzene (e.g., 1-chloro-2,4-dinitrobenzene) very efficient.[19][20]
-
This compound: The ring is also activated, but the stabilization of the Meisenheimer intermediate is less effective. The negative charge can only be delocalized onto the ortho-nitro group (relative to the point of attack), not the meta-nitro group. This results in lower reactivity compared to the 2,4-dinitro system.
Field Insight: For syntheses requiring the displacement of a leaving group on the aromatic ring, the 2,4-dinitro substitution pattern provides a much more activated and generally more reliable substrate.
Strategic Synthesis and Isomer Selection
The choice between these two isomers is not a matter of one being universally "better," but rather which is better suited for a specific synthetic transformation.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2,4-Dinitrobenzaldehyde 97 528-75-6 [sigmaaldrich.com]
- 3. 2,4-Dinitrobenzaldehyde | C7H4N2O5 | CID 68250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. prepchem.com [prepchem.com]
- 7. sarthaks.com [sarthaks.com]
- 8. benchchem.com [benchchem.com]
- 9. brainly.com [brainly.com]
- 10. quora.com [quora.com]
- 11. doubtnut.com [doubtnut.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. asianpubs.org [asianpubs.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Method Validation: A Comparative Analysis of 2,5-Dinitrobenzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the bedrock of reliable and reproducible results. In the realm of High-Performance Liquid Chromatography (HPLC), particularly for analytes lacking a strong chromophore, derivatization is a critical step to enhance detectability. This guide provides an in-depth technical comparison of HPLC method validation using 2,5-Dinitrobenzaldehyde as a derivatizing agent, juxtaposed with other common alternatives. Our focus will be on the practical application and the scientific rationale behind the validation process, ensuring a thorough understanding of the method's performance and suitability.
The "Why" of Derivatization in HPLC: A Brief Primer
Many compounds of pharmaceutical interest, such as certain amino acids, fatty acids, and aldehydes, do not possess significant ultraviolet (UV) or fluorescence activity, making their direct detection by common HPLC detectors challenging. Derivatization is a chemical modification process that converts the analyte into a derivative with improved detection characteristics.[1][2] This process can also enhance the chromatographic properties of the analyte, leading to better separation and peak shape.[2] The choice of a derivatizing agent is crucial and depends on the functional group of the analyte, the desired detection method, and the complexity of the sample matrix.
This guide will focus on the derivatization of compounds with primary amino groups using this compound, forming a Schiff base that can be readily detected by a UV detector. We will compare its performance with methods employing other well-established derivatizing agents.
The Regulatory Framework: A Foundation of Trust
Before delving into the experimental specifics, it is imperative to ground our discussion in the established regulatory guidelines that govern analytical method validation. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a harmonized framework for this process.[3][4][5][6][7][8][9][10][11] The core validation parameters we will assess include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[12][13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12][14]
-
Accuracy: The closeness of test results to the true value.[12][13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[8][12][14]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9][14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
Comparative Analysis of Derivatizing Agents
While this guide centers on this compound, a meaningful comparison requires evaluating it against other commonly used derivatizing agents for similar functional groups. A prevalent alternative for aldehydes and ketones is 2,4-Dinitrophenylhydrazine (DNPH), which forms stable hydrazones with excellent UV absorbance.[15] For primary and secondary amines, reagents like dansyl chloride and o-phthalaldehyde (OPA) are frequently employed, often for fluorescence detection which can offer superior sensitivity.[1][16][17]
| Derivatizing Agent | Target Functional Group | Detection Method | Key Advantages | Potential Limitations |
| This compound | Primary Amines | UV | Good reactivity, forms stable Schiff bases. | Limited data in peer-reviewed literature compared to other agents. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | UV | Well-established, stable derivatives, good UV response.[15] | Can have reagent-related interfering peaks. |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Fluorescence, UV | High sensitivity with fluorescence detection, versatile.[1][17][18] | Derivatization can be slow, reagent is light-sensitive. |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Fast reaction, good for automated pre-column derivatization.[16] | Derivatives can be unstable, does not react with secondary amines. |
Experimental Protocol: HPLC Method Validation with this compound Derivatives
The following is a detailed, step-by-step methodology for the validation of an HPLC method for the quantification of a primary amine-containing analyte after derivatization with this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Materials and Reagents
-
Analyte: A primary amine-containing compound of interest.
-
Derivatizing Agent: this compound.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Buffer components: As required for the mobile phase (e.g., phosphate, acetate).
-
HPLC System: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: A suitable reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm).
Derivatization Procedure
Causality: The goal of this step is to achieve a complete and reproducible reaction between the analyte and the derivatizing agent. The reaction conditions (solvent, temperature, time, and pH) must be optimized to ensure the formation of a single, stable derivative.
-
Preparation of Solutions:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).
-
Prepare a solution of this compound in acetonitrile. The concentration should be in molar excess relative to the analyte to drive the reaction to completion.
-
-
Derivatization Reaction:
-
In a vial, mix a known volume of the analyte solution with the this compound solution.
-
Add a catalyst if necessary (e.g., a small amount of acid).
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes). These conditions should be optimized during method development.
-
After cooling to room temperature, the sample is ready for injection.
-
Chromatographic Conditions
Causality: The chromatographic conditions are optimized to achieve good separation of the analyte derivative from any unreacted reagents, by-products, and other components in the sample matrix.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The specific composition will depend on the polarity of the derivative.
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
Detection Wavelength: The wavelength of maximum absorbance for the this compound derivative, determined by a UV scan of the derivatized standard.
-
Injection Volume: A fixed volume (e.g., 10 µL) to ensure consistency.
Validation Parameters: Experimental Design
Causality: Each validation parameter is assessed through a series of planned experiments to demonstrate that the method is suitable for its intended purpose.
-
Specificity: Inject the derivatizing agent alone, a blank sample matrix, and the analyte in the matrix. The peak for the derivatized analyte should be well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five concentrations of the analyte and derivatize them. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be close to 1.
-
Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a blank matrix at three different concentration levels). The recovery should be within an acceptable range (typically 98-102%).
-
Precision (Repeatability): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be below a predefined limit (e.g., 2%).
-
Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, or on a different instrument. This assesses the variability within the laboratory.
-
LOD and LOQ: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and observe the effect on the results. The method is robust if the results remain within acceptable limits.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Caption: Workflow for HPLC analysis with pre-column derivatization.
Logical Relationships in Method Validation
The validation parameters are interconnected and collectively demonstrate the reliability of the analytical method.
Caption: Interrelationship of HPLC method validation parameters.
Conclusion and Future Perspectives
The validation of an HPLC method using this compound derivatization, when performed according to established guidelines, can provide a reliable and robust analytical procedure for the quantification of primary amine-containing analytes. While it may not always offer the same level of sensitivity as fluorescence-based methods, its simplicity and the stability of the resulting derivatives make it a valuable tool in the analytical chemist's arsenal.
It is important to note that the available scientific literature on the application of this compound for derivatization in HPLC is less extensive compared to reagents like DNPH or dansyl chloride. This presents an opportunity for further research to explore its utility for a wider range of analytes and to conduct direct comparative studies to benchmark its performance against more established methods. As new analytical challenges emerge in drug development, the continuous exploration and validation of novel derivatization strategies will remain a critical area of focus.
References
- 1. journalajacr.com [journalajacr.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. fda.gov [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. USP <1225> Method Validation - BA Sciences [basciences.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. uspbpep.com [uspbpep.com]
- 15. iomcworld.com [iomcworld.com]
- 16. sdiarticle4.com [sdiarticle4.com]
- 17. mdpi.com [mdpi.com]
- 18. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Dinitrobenzaldehydes for Researchers and Drug Development Professionals
Introduction: The Significance of Dinitrobenzaldehydes in Modern Chemistry
Dinitrobenzaldehydes are a class of aromatic compounds that serve as crucial intermediates in a wide array of synthetic applications, particularly in the pharmaceutical and dye industries. Their utility stems from the presence of two electron-withdrawing nitro groups and a reactive aldehyde functionality, which allows for a diverse range of chemical transformations. These compounds are instrumental in the synthesis of various heterocyclic compounds, Schiff bases, and other complex organic molecules. For instance, 3,5-dinitrobenzaldehyde is a known reagent for creating substituted N-heterocycles that exhibit antibacterial properties[1]. The isomeric purity of dinitrobenzaldehydes is paramount, as the position of the nitro groups significantly influences the reactivity and the final structure of the synthesized products. This guide provides a comparative analysis of the primary synthesis routes for the most common isomers—2,4-dinitrobenzaldehyde, 3,5-dinitrobenzaldehyde, and 2,6-dinitrobenzaldehyde—offering field-proven insights to aid researchers in selecting the most suitable method for their specific needs.
Synthesis of 2,4-Dinitrobenzaldehyde: A Tale of Two Routes
2,4-Dinitrobenzaldehyde is a versatile building block in organic synthesis[2]. It typically appears as white to light yellow crystals and is utilized in the production of dyes, agrochemicals, and pharmaceuticals[2][3]. Two principal methods for its synthesis are prevalent: the direct oxidation of 2,4-dinitrotoluene and a multi-step process involving a condensation reaction followed by hydrolysis.
Route 1: Oxidation of 2,4-Dinitrotoluene via a Schiff Base Intermediate
This classic and widely cited method involves the reaction of 2,4-dinitrotoluene with p-nitrosodimethylaniline to form a Schiff base (an N-benzylideneaniline), which is then hydrolyzed to yield the desired aldehyde. This approach, detailed in Organic Syntheses, provides a reliable, albeit multi-step, pathway to 2,4-dinitrobenzaldehyde.
-
Formation of the Schiff Base: A mixture of 2,4-dinitrotoluene (50 g), p-nitrosodimethylaniline (50 g), and anhydrous sodium carbonate (90 g) in 300 ml of ethanol is refluxed for six hours. The resulting Schiff base, 4-{[(2,4-dinitrophenyl)methylidene]amino}-N,N-dimethylaniline, precipitates and is collected by filtration. The crude product is washed with boiling water and can be recrystallized from acetone.
-
Hydrolysis to 2,4-Dinitrobenzaldehyde: The purified Schiff base is then subjected to hydrolysis. The solid is vigorously stirred with a mixture of equal volumes of concentrated hydrochloric acid and water. Steam is passed through the mixture until the temperature reaches 105°C, and this is maintained for 15 minutes.
-
Work-up and Purification: Upon cooling, the crude 2,4-dinitrobenzaldehyde solidifies and is separated from the aqueous layer. The product is then washed with water and dried. Purification is achieved by recrystallization from naphtha, yielding yellowish crystals with a melting point of 69–71°C.
Causality Behind Experimental Choices: The use of p-nitrosodimethylaniline is critical as it selectively reacts with the activated methyl group of 2,4-dinitrotoluene. The basic conditions facilitated by sodium carbonate promote the initial condensation. The subsequent acid-catalyzed hydrolysis cleaves the Schiff base to regenerate the aldehyde and the corresponding amine. Steam distillation is an effective method for both promoting the hydrolysis and separating the volatile aldehyde from non-volatile impurities.
Mechanism: Schiff Base Formation and Hydrolysis
Caption: Formation and hydrolysis of the Schiff base intermediate.
Synthesis of 3,5-Dinitrobenzaldehyde: Precision in Reduction
The synthesis of 3,5-dinitrobenzaldehyde often starts from 3,5-dinitrobenzoyl chloride, which is selectively reduced to the corresponding aldehyde. The choice of reducing agent is crucial to prevent over-reduction to the alcohol. Lithium tri-tert-butoxyaluminum hydride is the reagent of choice for this transformation due to its steric hindrance and reduced reactivity compared to other hydrides.
Route 2: Selective Reduction of 3,5-Dinitrobenzoyl Chloride
This elegant method, also well-documented in Organic Syntheses, provides a high-yield route to 3,5-dinitrobenzaldehyde. The success of this synthesis hinges on the careful control of reaction conditions, particularly temperature.
Experimental Protocol:
-
Preparation of the Reducing Agent: A solution of lithium tri-tert-butoxyaluminum hydride is prepared in dry diglyme.
-
Reduction Reaction: 3,5-Dinitrobenzoyl chloride (115.0 g) is dissolved in dry diglyme in a three-necked flask under a nitrogen atmosphere and cooled to -78°C. The prepared solution of lithium tri-tert-butoxyaluminum hydride is added dropwise, maintaining the temperature between -78°C and -68°C. The reaction is stirred for an additional 30 minutes at -78°C after the addition is complete.
-
Work-up and Purification: The reaction mixture is poured into a beaker containing ice, concentrated hydrochloric acid, and saturated sodium chloride solution. The product is extracted with benzene, and the organic layer is washed with dilute hydrochloric acid and sodium bicarbonate solution. After drying and removal of the solvent, the crude product is obtained. Further purification by recrystallization from a toluene-hexane mixture yields a tan solid with a melting point of 85-87°C. The final yield is typically in the range of 60-63%.
Causality Behind Experimental Choices: Lithium tri-tert-butoxyaluminum hydride is a sterically hindered and less reactive reducing agent than lithium aluminum hydride. This allows for the selective reduction of the acid chloride to the aldehyde without further reduction to the alcohol. The nitro groups are also unreactive towards this reagent under the reaction conditions. The very low reaction temperature (-78°C) is essential to control the reactivity of the hydride and prevent side reactions.
Mechanism: Hydride Reduction of an Acyl Chloride
Caption: Selective reduction of 3,5-dinitrobenzoyl chloride.
Synthesis of 2,6-Dinitrobenzaldehyde: Overcoming Steric Hindrance
The synthesis of 2,6-dinitrobenzaldehyde is more challenging due to the steric hindrance imposed by the two nitro groups flanking the aldehyde group. Direct oxidation of 2,6-dinitrotoluene is often difficult. A patented method describes a novel approach involving an intermediate olefin.
Route 3: Oxidation of 2,6-Dinitrotoluene via an Olefin Intermediate
This method, disclosed in a Chinese patent, provides a route to 2,6-dinitrobenzaldehyde from 2,6-dinitrotoluene by reacting it with difructose anhydride (DFA) to form an olefin, which is then oxidized.[4]
Experimental Protocol: [4]
-
Olefin Formation: 2,6-Dinitrotoluene (9.10 g) and difructose anhydride (35.70 g) are dissolved in an organic solvent such as DMF (50 ml) and heated at 100°C for 8 hours.
-
Oxidation: The reaction mixture is concentrated to dryness, and the resulting viscous fluid is dissolved in a suitable solvent like methylene chloride. Activated carbon (0.5 g) is added, and oxygen is bubbled through the solution for 5-10 hours at room temperature.
-
Work-up and Purification: After filtration, the filtrate is concentrated, and the crude product is recrystallized from ethanol to give 2,6-dinitrobenzaldehyde as a yellow solid with a yield of around 63-66%.[4]
Causality Behind Experimental Choices: The reaction with DFA transforms the methyl group into a more readily oxidizable olefinic group, circumventing the difficulty of direct oxidation of the sterically hindered methyl group. The use of oxygen with a catalyst (activated carbon) provides a mild and selective method for cleaving the double bond to form the aldehyde.
Mechanism: Olefin Formation and Oxidative Cleavage
Caption: Synthesis of 2,6-dinitrobenzaldehyde via an olefin intermediate.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: 2,4-Dinitrobenzaldehyde (Schiff Base) | Route 2: 3,5-Dinitrobenzaldehyde (Reduction) | Route 3: 2,6-Dinitrobenzaldehyde (Olefin) |
| Starting Material | 2,4-Dinitrotoluene | 3,5-Dinitrobenzoyl chloride | 2,6-Dinitrotoluene |
| Key Reagents | p-Nitrosodimethylaniline, Na2CO3, HCl | Lithium tri-tert-butoxyaluminum hydride | Difructose anhydride, Oxygen, Activated Carbon |
| Reported Yield | 24-32% (purified) | 60-63% | 63-66%[4] |
| Reaction Conditions | Reflux, steam distillation | -78°C to -68°C | 100°C, then room temperature |
| Scalability | Moderate | Good | Moderate |
| Safety Considerations | Use of steam, handling of HCl | Cryogenic temperatures, handling of hydride | Use of organic solvents at high temperature, handling of oxygen |
| Key Advantages | Utilizes readily available starting material | High yield, good selectivity | Overcomes steric hindrance |
| Key Disadvantages | Multi-step, lower yield | Requires specialized reducing agent and very low temperatures | Requires a less common reagent (DFA) |
Field-Proven Insights for Method Selection
As a Senior Application Scientist, my experience dictates that the choice of a synthetic route is rarely based on yield alone. A holistic assessment of the available resources, safety infrastructure, and the desired scale of production is paramount.
-
For Routine, Small-Scale Synthesis of 2,4-Dinitrobenzaldehyde: Route 1 is a reliable and well-established procedure. While the yield is modest, the starting materials are common, and the procedure does not require specialized equipment beyond standard laboratory glassware.
-
For High-Purity, Scalable Synthesis of 3,5-Dinitrobenzaldehyde: Route 2 is the superior choice. The high yield and selectivity make it attractive for larger-scale preparations. However, this route necessitates a laboratory equipped to handle pyrophoric and moisture-sensitive reagents and to maintain cryogenic temperatures for extended periods. A thorough risk assessment is mandatory.
-
For the Synthesis of the Sterically Challenged 2,6-Dinitrobenzaldehyde: Route 3 presents an innovative solution. While it involves a less common reagent in difructose anhydride, it effectively addresses the challenge of oxidizing the sterically hindered methyl group. This route would be particularly valuable for research and development efforts where access to this specific isomer is critical.
Conclusion
The synthesis of dinitrobenzaldehydes, while based on fundamental organic reactions, requires careful consideration of the specific isomer and the intended application. The methods presented in this guide, from the classic Schiff base formation for the 2,4-isomer to the precise reduction for the 3,5-isomer and the innovative olefin route for the 2,6-isomer, offer a range of options for the modern chemist. By understanding the causality behind the experimental choices and weighing the comparative advantages of each route, researchers can make informed decisions to achieve their synthetic goals efficiently and safely.
References
- 1. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CN102295565A - Preparation method of 2,6-dinitrobenzaldehyde - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,5-Dinitrobenzaldehyde
For researchers and professionals in drug discovery and development, the purity of a synthetic intermediate is not a trivial detail; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 2,5-Dinitrobenzaldehyde, a key building block in the synthesis of various pharmacologically active compounds, is no exception. The presence of isomeric impurities, starting materials, or over-oxidized byproducts can drastically alter reaction kinetics, yield, and the toxicological profile of the final product.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. Moving beyond mere protocols, we will explore the causality behind our analytical choices, establishing a self-validating framework to ensure the highest degree of confidence in your material. Every claim is substantiated by authoritative sources to provide a robust and trustworthy resource.
The Analytical Imperative: Identifying Potential Impurities
A robust analytical strategy begins with understanding what you are looking for. The synthesis of this compound can introduce several potential impurities that can compromise its quality. The most common contaminants include:
-
Isomeric Impurities: Depending on the synthetic route, other dinitrobenzaldehyde isomers such as 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dinitrobenzaldehyde may be present.[1][2][3][4][5][6] These isomers often have similar physical properties, making their separation and identification a significant challenge.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 2,5-dinitrotoluene.
-
Byproducts of Oxidation: Over-oxidation can lead to the formation of 2,5-dinitrobenzoic acid.
-
Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.
A multi-faceted analytical approach is therefore not just recommended; it is essential for comprehensive characterization.
Chromatographic Techniques: The Foundation of Separation
Chromatography is the cornerstone of purity assessment, designed to separate the target compound from potential contaminants.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[7] For dinitroaromatic compounds, a reversed-phase HPLC (RP-HPLC) method with UV detection is exceptionally effective.
Causality of Method Design:
-
Column Choice: A C18 (octadecylsilane) column is the standard choice for separating non-polar to moderately polar aromatic compounds like this compound. Its hydrophobic nature provides excellent retention and resolution of aromatic isomers.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed.[8][9][10] Acetonitrile is a common organic modifier that provides good peak shape and low viscosity. A gradient is preferred over an isocratic method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
-
Detection: Dinitroaromatic compounds possess strong chromophores, making UV-Vis detection highly sensitive. A detection wavelength around 250 nm is often effective for this class of compounds.[8] For enhanced specificity, a Photo Diode Array (PDA) detector can be used to acquire the full UV spectrum of each peak, helping to distinguish between compounds with different spectral profiles.
Experimental Protocol: HPLC Purity Assay
-
System Preparation:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.
-
Create a working standard at 0.1 mg/mL by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.
Thin-Layer Chromatography (TLC)
TLC is an invaluable, rapid, and cost-effective tool for qualitative analysis. It is ideal for monitoring the progress of a reaction and for preliminary screening of the final product's purity before committing to more time-consuming methods like HPLC.
Experimental Insight: A common mobile phase for separating aromatic nitro compounds is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. By spotting the synthesized material alongside the starting material and a reference standard, one can quickly visualize the presence of impurities. The relative retention factor (Rf) values provide a good indication of purity.
Spectroscopic Methods: Definitive Structural Confirmation
While chromatography separates components, spectroscopy identifies them. For an unambiguous assessment, at least one spectroscopic method is mandatory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the exact structure of a chemical compound. Both ¹H and ¹³C NMR should be employed.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other. For this compound, the distinct splitting pattern and chemical shifts of the aromatic protons and the aldehyde proton are characteristic fingerprints. Impurities, even at low levels, will present their own unique signals. Quantitative NMR (qNMR) can be performed by integrating the signals of the analyte against a certified internal standard of known concentration.
-
¹³C NMR: Shows the number of chemically non-equivalent carbon atoms, providing complementary structural information.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Assign the peaks in both spectra to the corresponding atoms in the this compound structure.
-
Examine the spectra for any unassigned peaks, which would indicate the presence of impurities. Compare the chemical shifts and coupling constants to known data for potential isomers or byproducts.[11]
-
Caption: Nuclear Magnetic Resonance (NMR) workflow for structural verification.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, serving as a crucial confirmation of identity. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities.[7] The fragmentation pattern observed in the mass spectrum can provide structural clues about the molecule. For this compound, the expected molecular ion peak would confirm its molecular formula (C₇H₄N₂O₅).[5]
Method Comparison: Choosing the Right Tool for the Job
No single method provides a complete picture. A self-validating system relies on the orthogonal application of several techniques. The table below compares the primary methods discussed.
| Parameter | HPLC-UV/PDA | NMR Spectroscopy | Mass Spectrometry (MS) | Thin-Layer Chromatography (TLC) |
| Primary Use | Quantitative Purity, Isomer Separation | Unambiguous Structure ID, Quantification (qNMR) | Molecular Weight Confirmation, Impurity ID | Rapid Qualitative Screening, Reaction Monitoring |
| Selectivity | High (excellent for isomers) | Very High (structure-specific) | Very High (mass-specific) | Low to Moderate |
| Sensitivity | High (ng to pg range) | Moderate (µg to mg range) | Very High (pg to fg range) | Low (µg range) |
| Quantitative | Yes (High Precision & Accuracy) | Yes (with internal standard) | Yes (with appropriate calibration) | Semi-Quantitative at best |
| Throughput | Moderate (20-40 min/sample) | Low (can be >1 hr/sample for ¹³C) | High (when coupled with LC/GC) | Very High (<15 min/sample) |
| Cost | Moderate | High | High | Very Low |
Conclusion: An Integrated Approach to Purity Assessment
Assessing the purity of synthesized this compound requires a scientifically rigorous and multi-faceted approach.
-
Initial Screening: Use TLC for rapid, real-time monitoring of the synthesis and initial purity checks of the crude product.
-
Quantitative Analysis: Employ a validated RP-HPLC method to accurately determine the purity and quantify known and unknown impurities. The use of a PDA detector adds a layer of confidence by providing spectral data for each peak.
-
Structural Confirmation: Confirm the identity of the main peak using NMR spectroscopy . Scrutinize the spectra for any minor signals that could indicate isomeric or other structural impurities.
-
Impurity Identification: Use LC-MS to obtain the molecular weight of any significant impurities detected by HPLC, which is the first and most critical step in their structural elucidation.
By integrating these orthogonal techniques, you create a self-validating system where the results of one method corroborate the findings of another. This comprehensive characterization ensures that the this compound you use in your research and development pipeline is of the highest possible quality, leading to more reliable and reproducible scientific outcomes.
References
- 1. 2,6-Dinitrobenzaldehyde | C7H4N2O5 | CID 69073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dinitrobenzaldehyde | C7H4N2O5 | CID 68250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2,6-二硝基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C7H4N2O5 | CID 19046921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dinitrobenzaldehyde | C7H4N2O5 | CID 22022473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. auroraprosci.com [auroraprosci.com]
- 10. 2,4-Dinitrobenzaldehyde | SIELC Technologies [sielc.com]
- 11. rsc.org [rsc.org]
A Spectroscopic Guide to Differentiating 2,5-, 2,4-, and 3,5-Dinitrobenzaldehyde Isomers
In the realm of pharmaceutical development and chemical research, the precise identification of isomeric compounds is a critical step that underpins the reliability of subsequent scientific endeavors. The dinitrobenzaldehydes, with their varied substitution patterns, present a classic analytical challenge. This guide provides a comprehensive spectroscopic comparison of 2,5-, 2,4-, and 3,5-dinitrobenzaldehyde, offering researchers, scientists, and drug development professionals a robust framework for their differentiation. By delving into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible spectroscopy, we will not only present experimental data but also explore the underlying chemical principles that govern the distinct spectral characteristics of these isomers.
Introduction: The Importance of Isomeric Purity
The positional isomerism of the nitro groups on the benzaldehyde scaffold dramatically influences the electron distribution within the aromatic ring and, consequently, the molecule's overall chemical and physical properties. This has profound implications in drug development, where even minor impurities can lead to significant differences in biological activity and toxicity. Therefore, the ability to unequivocally distinguish between these isomers is paramount. Spectroscopy offers a powerful, non-destructive suite of tools to achieve this, with each technique providing a unique fingerprint of the molecule's structure.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone of structural elucidation, providing detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic and aldehydic protons are highly sensitive to the positions of the electron-withdrawing nitro groups.
Experimental Rationale
The choice of solvent is crucial in NMR spectroscopy as it can influence chemical shifts. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak. However, for compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The spectra presented here are referenced to tetramethylsilane (TMS) at 0 ppm.
Experimental Workflow for ¹H NMR Spectroscopy
A Comparative Guide to the Relative Stability of Dinitrobenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Nuances Dictating Stability
Dinitrobenzaldehyde isomers are crucial intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals. Their stability is a critical parameter, influencing not only their reactivity and shelf-life but also the safety of their handling and storage. The relative positions of the two electron-withdrawing nitro groups and the aldehyde group on the aromatic ring create distinct electronic and steric environments, which in turn govern the overall stability of each isomer. This guide will delve into these structural factors, supported by experimental thermal analysis and thermodynamic data, to establish a clear hierarchy of stability among the isomers.
The primary factors influencing the stability of these isomers are:
-
Steric Hindrance: Repulsive interactions between adjacent bulky groups (nitro and aldehyde) can strain the molecule, increasing its internal energy and thus decreasing its stability. This is particularly relevant for ortho-substituted isomers.
-
Intramolecular Hydrogen Bonding: The potential for hydrogen bond formation between a hydrogen atom of the aldehyde group and an oxygen atom of a proximate nitro group can significantly stabilize an isomer by lowering its potential energy.
-
Electronic Effects: The electron-withdrawing nature of the nitro and aldehyde groups deactivates the benzene ring. The specific substitution pattern affects the overall electron density distribution and resonance stabilization of the molecule.
Theoretical Framework: Predicting Stability Trends
Before examining experimental data, we can predict a qualitative stability ranking based on fundamental chemical principles.
dot```dot graph Stability_Factors { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes S [label="Molecular Stability", fillcolor="#34A853", pos="0,3!"]; SH [label="Steric Hindrance", fillcolor="#EA4335", pos="-2.5,1.5!"]; IHB [label="Intramolecular H-Bonding", fillcolor="#4285F4", pos="2.5,1.5!"]; ED [label="Electronic Distribution", fillcolor="#FBBC05", pos="0,0!"];
// Edges S -> SH [label="Decreases", dir=forward]; S -> IHB [label="Increases", dir=forward]; S -> ED [label="Influences", dir=forward]; }
Caption: Steric hindrance in ortho-substituted dinitrobenzaldehydes.
Experimental Protocols
To enable further research and verification, the following are standard protocols for the thermal analysis of dinitrobenzaldehyde isomers.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature.
Methodology:
-
Accurately weigh 1-3 mg of the dinitrobenzaldehyde isomer into an aluminum DSC pan.
-
Crimp the pan with a lid. An empty, crimped pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its decomposition point (e.g., 350 °C).
-
Record the heat flow as a function of temperature. The melting point is determined from the onset of the endothermic melting peak, and the decomposition is identified by the subsequent exothermic peak.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal decomposition and analyze mass loss as a function of temperature.
Methodology:
-
Weigh 5-10 mg of the dinitrobenzaldehyde isomer into a ceramic or alumina TGA crucible.
-
Place the crucible onto the TGA balance mechanism.
-
Purge the furnace with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to approximately 500 °C.
-
Record the mass of the sample as a function of temperature. The onset of decomposition is the temperature at which significant mass loss begins.
dot
Caption: Standard workflow for thermal analysis of dinitrobenzaldehydes.
Conclusion and Future Outlook
Based on established principles of organic chemistry and the available experimental data, the relative stability of the dinitrobenzaldehyde isomers is proposed to follow the order:
3,5-Dinitrobenzaldehyde (most stable) > 3,4-Dinitrobenzaldehyde > 2,4-Dinitrobenzaldehyde > 2,6-Dinitrobenzaldehyde (least stable)
The primary determinant of this trend is steric hindrance, with the ortho-substituted isomers being significantly destabilized by the close proximity of bulky nitro and aldehyde groups. The symmetrical 3,5-isomer represents the most stable configuration.
While the thermal properties of 2,4-dinitrobenzaldehyde are well-documented, a clear opportunity exists for further research. A comprehensive study employing DSC, TGA, and combustion calorimetry across all four isomers under identical conditions would provide definitive quantitative data to solidify this stability ranking. Furthermore, high-level computational studies using Density Functional Theory (DFT) would be invaluable for calculating the ground-state energies and heats of formation, offering a theoretical counterpart to experimental findings. Such data would be of great benefit to the scientific community, particularly those in drug development and process chemistry, by enabling more informed decisions regarding the handling, storage, and reaction optimization of these versatile chemical intermediates.
A Comparative Guide to Carbonyl-Reactive Probes for the Assessment of Protein Oxidation
Introduction: Protein Carbonylation as a Hallmark of Oxidative Stress
In the intricate cellular landscape, a delicate balance exists between the production of reactive oxygen species (ROS) and the antioxidant defense systems. An imbalance in favor of ROS leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Proteins are major targets of ROS, and one of the most chemically stable and widely studied markers of oxidative protein damage is the introduction of carbonyl groups (aldehydes and ketones) into amino acid side chains. This irreversible modification, known as protein carbonylation, serves as a reliable indicator of oxidative stress and has become a focal point for researchers and drug development professionals.
The accurate detection and quantification of protein carbonyls are paramount for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. This guide provides an in-depth comparison of the methodologies employed for this purpose, with a focus on the traditional 2,4-dinitrophenylhydrazine (DNPH) assay and the emergence of more advanced fluorescent probes. While direct experimental data on the use of 2,5-dinitrobenzaldehyde in such assays is not available in the current literature, we will explore its potential as a carbonyl-reactive probe from a chemical reactivity standpoint, providing a forward-looking perspective for assay development.
The Gold Standard: The 2,4-Dinitrophenylhydrazine (DNPH) Assay
For decades, the derivatization of protein carbonyls with 2,4-dinitrophenylhydrazine (DNPH) has been the cornerstone of protein carbonylation measurement.[1][2] The reaction involves the nucleophilic addition of the hydrazine moiety of DNPH to the protein-bound carbonyl group, forming a stable 2,4-dinitrophenylhydrazone (DNP-hydrazone) adduct. This product can be quantified spectrophotometrically or detected immunochemically using anti-DNP antibodies.[3][4]
Reaction Mechanism of DNPH with Protein Carbonyls
The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration, resulting in the formation of a Schiff base.
Caption: Reaction of a protein carbonyl with DNPH to form a DNP-hydrazone.
Advantages of the DNPH Method:
-
Well-established and widely referenced: A vast body of literature supports its use, providing a strong basis for comparison across studies.
-
Versatility: The DNP-hydrazone can be detected using multiple methods, including spectrophotometry, enzyme-linked immunosorbent assay (ELISA), and Western blotting.[3][4]
Limitations and Experimental Pitfalls:
Despite its widespread use, the DNPH assay is not without its challenges:
-
Interference: Unreacted DNPH can bind non-specifically to proteins and absorbs at a similar wavelength to the DNP-hydrazone, potentially leading to an overestimation of carbonyl content.[2] Thorough washing steps are crucial but can lead to sample loss.
-
Reagent Instability: DNPH solutions can degrade over time, affecting the accuracy and reproducibility of the assay.
-
Reaction with other molecules: DNPH has been shown to react with sulfenic acids on proteins, which can lead to false-positive results.[5]
-
Sensitivity: The spectrophotometric method has relatively low sensitivity, requiring a significant amount of protein for accurate quantification.[6]
Exploring Alternatives: The Case for this compound
Given the limitations of DNPH, the exploration of alternative carbonyl-reactive probes is a pertinent area of research. While not yet documented for this application, this compound presents an interesting theoretical alternative.
From a chemical standpoint, the aldehyde group of this compound is a reactive carbonyl that can undergo nucleophilic addition with primary amines on proteins (e.g., the epsilon-amino group of lysine) to form a Schiff base. The two electron-withdrawing nitro groups on the benzene ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[7][8]
Hypothetical Advantages of a this compound-based Probe:
-
Specificity for Amines: Unlike DNPH which reacts with hydrazone formation, this compound would react with primary amines, offering a different mode of protein labeling.
-
Potential for Fluorogenic Derivatization: The dinitroaromatic moiety could potentially be further modified to create a pro-fluorescent probe, where the fluorescence is enhanced upon Schiff base formation.
Anticipated Challenges:
-
Reversibility of Schiff Base: The Schiff base formed is in equilibrium with the reactants and can be hydrolyzed, which may lead to signal instability.
-
Steric Hindrance: The nitro group at the ortho position could sterically hinder the approach of the protein's amino group to the aldehyde carbon, potentially reducing reaction efficiency compared to an isomer like 3,5-dinitrobenzaldehyde.
-
Cross-reactivity: Like any reactive aldehyde, it could potentially react with other nucleophiles in a biological sample.
Further research is required to synthesize and evaluate this compound-based probes to determine their efficacy and suitability for biological assays.
The Next Generation: Fluorescent Probes for Protein Carbonylation
To overcome the limitations of colorimetric assays like the DNPH method, a new generation of fluorescent probes has been developed.[9][10] These probes offer significant advantages in terms of sensitivity, specificity, and ease of use. Common classes of fluorescent probes for carbonyl detection include:
-
Fluorescent Hydrazides: These probes, such as rhodamine B hydrazide (RBH) and BODIPY hydrazides, contain a reactive hydrazide group that specifically targets carbonyls to form stable hydrazones.[11][12][13] The inherent fluorescence of the dye allows for direct detection and quantification.
-
Fluorescein-5-thiosemicarbazide (FTC): This probe reacts with carbonyl groups to form a stable thiosemicarbazone adduct that is highly fluorescent.[14]
-
Biotin-Hydrazide: This probe allows for the derivatization of carbonylated proteins with biotin, which can then be detected with high sensitivity using streptavidin-conjugated fluorescent probes or enzymes.[1]
Workflow for Fluorescent Probe-Based Detection of Protein Carbonylation
Caption: Generalized workflow for detecting protein carbonylation using fluorescent probes.
Comparative Analysis of Carbonyl-Reactive Probes
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | This compound (Hypothetical) | Fluorescent Hydrazides (e.g., RBH, BODIPY) |
| Reactive Group | Hydrazine | Aldehyde | Hydrazide |
| Target | Aldehydes & Ketones | Primary Amines (e.g., Lysine) | Aldehydes & Ketones |
| Detection Method | Colorimetric (Spectrophotometry), Immunochemical (ELISA, Western Blot) | Potentially Colorimetric or Fluorogenic | Direct Fluorescence (Plate Reader, In-Gel, Western Blot) |
| Sensitivity | Moderate to High (with immunodetection) | Unknown | High to Very High |
| Advantages | Well-established, versatile | Potential for different target specificity | High sensitivity, direct detection, multiplexing capability |
| Disadvantages | Interference, reagent instability, indirect detection | Schiff base instability, steric hindrance, unproven | Cost, potential for photobleaching |
Experimental Protocols
Protocol 1: DNPH-Based Spectrophotometric Assay for Total Protein Carbonyls
This protocol is adapted from the Levine method.[3]
-
Sample Preparation: Prepare protein samples (e.g., cell or tissue lysates) in a suitable buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
Derivatization: To 200 µL of protein sample (1-2 mg/mL), add 800 µL of 10 mM DNPH in 2.5 M HCl. For the blank, add 800 µL of 2.5 M HCl without DNPH.
-
Incubate the samples in the dark at room temperature for 1 hour, vortexing every 15 minutes.
-
Protein Precipitation: Add 1 mL of 20% (w/v) trichloroacetic acid (TCA) to each tube and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein. Discard the supernatant.
-
Washing: Wash the protein pellet three times with 1 mL of ethanol:ethyl acetate (1:1, v/v) to remove free DNPH. Vortex, centrifuge, and discard the supernatant after each wash.
-
Solubilization: Resuspend the final pellet in 500 µL of 6 M guanidine hydrochloride in 20 mM potassium phosphate, pH 2.3.
-
Quantification: Measure the absorbance of the DNP-hydrazone at 370 nm in a spectrophotometer.
-
Calculation: Calculate the carbonyl content using the molar extinction coefficient of DNP-hydrazone (22,000 M⁻¹cm⁻¹).
Protocol 2: In-Gel Detection of Carbonylated Proteins Using a Fluorescent Hydrazide
This protocol provides a general guideline for using a fluorescent hydrazide probe.[15]
-
Sample Preparation: Prepare protein samples as in the DNPH protocol.
-
Labeling Reaction: To 20-50 µg of protein in a microcentrifuge tube, add the fluorescent hydrazide stock solution to a final concentration of 1 mM. Incubate in the dark at room temperature for 1.5-2 hours.
-
Removal of Unreacted Probe: Precipitate the labeled proteins by adding an equal volume of ice-cold 20% TCA. Incubate on ice for 15 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Wash the protein pellet with ice-cold acetone to remove the unreacted dye.
-
SDS-PAGE: Resuspend the protein pellet in 1X Laemmli sample buffer and perform SDS-PAGE according to standard procedures.
-
In-Gel Fluorescence Scanning: After electrophoresis, rinse the gel with deionized water and scan using a fluorescence imager with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: The fluorescent signal intensity of each band corresponds to the level of carbonylation. The gel can be subsequently stained with a total protein stain (e.g., Coomassie) for normalization.
Conclusion and Future Perspectives
The detection of protein carbonylation remains a critical tool for researchers in the field of oxidative stress. While the DNPH assay has been the traditional method of choice, its inherent limitations have paved the way for the development of more sensitive and direct detection methods, such as those employing fluorescent probes. These newer technologies offer enhanced performance and are becoming increasingly accessible.
The exploration of novel carbonyl-reactive probes, including the theoretical consideration of molecules like this compound, underscores the ongoing innovation in this field. While its efficacy in biological assays is yet to be determined, the principles of its chemical reactivity provide a framework for the rational design of future probes. As our understanding of the role of oxidative stress in disease continues to grow, the development of robust and reliable methods for its detection will be more crucial than ever.
References
- 1. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein carbonylation: 2,4-dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of Protein Carbonylation by Dot Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. learncbse.in [learncbse.in]
- 8. doubtnut.com [doubtnut.com]
- 9. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masi.eu [masi.eu]
- 11. caymanchem.com [caymanchem.com]
- 12. Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New Bodipy Hydrazide Fluorescent Probes for the Detection of Carbonylated Proteins Generated by Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Carbonyl Content Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Creatinine Quantification: A Comparative Analysis of Dinitrobenzene Derivatives Versus Classical and Enzymatic Methods
For researchers in drug development and clinical diagnostics, the accurate measurement of serum and urine creatinine is a cornerstone of assessing renal function. For decades, the Jaffé reaction has been a workhorse for this purpose, but its well-documented limitations have spurred the development of more specific and reliable methods. This guide provides an in-depth comparison of a promising class of reagents, dinitrobenzene derivatives, against the traditional Jaffé method and modern enzymatic assays for the quantification of creatinine. While this guide will focus on the more extensively studied 3,5-dinitrobenzene derivatives, it is important to note the existence of other isomers like 2,5-Dinitrobenzaldehyde, whose potential in similar analytical applications warrants further investigation.
The Enduring Challenge of Creatinine Measurement: Why Specificity Matters
Creatinine, a metabolic byproduct of muscle creatine phosphate, is an invaluable biomarker for estimating glomerular filtration rate (GFR), a key indicator of kidney health. The Jaffé reaction, first described in 1886, relies on the reaction of creatinine with picric acid in an alkaline solution to form a reddish-orange complex.[1][2] Despite its longevity and cost-effectiveness, the Jaffé method is notoriously non-specific.[1][2] It is susceptible to positive interference from a host of endogenous and exogenous compounds, including glucose, proteins, acetone, and certain drugs like cephalosporins, leading to falsely elevated creatinine readings.[1][2] This is particularly problematic at lower creatinine concentrations, where the relative effect of these non-creatinine chromogens is magnified.[3]
To overcome these limitations, enzymatic assays were developed. These methods typically employ a cascade of enzymes, such as creatininase, creatinase, and sarcosine oxidase, to produce a detectable signal, often through the generation of hydrogen peroxide.[4] While offering superior specificity, enzymatic methods can be significantly more expensive, a factor that has limited their universal adoption, especially in high-throughput settings.[5]
This landscape creates a clear need for an alternative that balances the affordability of the Jaffé reaction with the specificity of enzymatic assays. Dinitrobenzene derivatives have emerged as a compelling option.
The Dinitrobenzene Derivative Method: A Superior Colorimetric Alternative
Certain dinitrobenzene derivatives, particularly 3,5-dinitrobenzoic acid and its esters, react with creatinine in a strongly alkaline environment to produce a colored or fluorescent product that can be quantified.[5][6][7][8][9] This reaction offers enhanced specificity compared to the Jaffé method, with reduced interference from common pseudo-creatinine chromogens.[6][9]
The following section provides a detailed protocol for a colorimetric creatinine assay using a methyl-3,5-dinitrobenzoate reagent, a method demonstrated to be robust and suitable for routine applications.[6]
Experimental Protocol: Creatinine Determination with Methyl-3,5-Dinitrobenzoate
This protocol is adapted from the "neutral-supernate" method, which has shown excellent precision and reduced interference.[6]
Reagents:
-
Color Reagent: 2 g of methyl-3,5-dinitrobenzoate or 3,5-dinitrobenzoic acid dissolved in dimethyl sulfoxide to a final volume of 100 ml.
-
Tetramethylammonium Hydroxide Reagent: 10 ml of 25% (w/v) tetramethylammonium hydroxide diluted to 100 ml with dimethyl sulfoxide.
-
Sodium Tungstate: 100 g/L in deionized water.
-
Sulfuric Acid: 0.67 N.
-
Creatinine Stock Standard (1 g/L): 1.000 g of pure, dry creatinine dissolved in 1 L of 0.1 N HCl.
-
Working Creatinine Standards: Prepare a series of dilutions from the stock standard in deionized water.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 0.5 ml of serum in a centrifuge tube, add 4.0 ml of deionized water.
-
Add 0.25 ml of 0.67 N sulfuric acid and mix.
-
Add 0.25 ml of 10% sodium tungstate and mix thoroughly.
-
Centrifuge for 10 minutes at 1500 x g.
-
Collect the clear supernatant (protein-free filtrate).
-
-
Colorimetric Reaction:
-
To 1.0 ml of the protein-free filtrate (or diluted standard/blank) in a test tube, add 0.5 ml of the Color Reagent.
-
Add 0.5 ml of the Tetramethylammonium Hydroxide Reagent to initiate the reaction.
-
Mix and incubate at room temperature for a specified time (e.g., 10 minutes).
-
-
Measurement:
-
Measure the absorbance of the solution at the optimal wavelength (typically around 546 nm) against a reagent blank.[9]
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the working standards against their known concentrations.
-
Determine the creatinine concentration in the sample from the standard curve.
-
Experimental Workflow: Dinitrobenzene-Based Creatinine Assay
Caption: Workflow for creatinine quantification using the dinitrobenzene derivative method.
Head-to-Head Comparison: Dinitrobenzene vs. Jaffé vs. Enzymatic Methods
To provide a clear, objective comparison, the following table summarizes the key performance characteristics of the three methods. The data presented is a synthesis of findings from multiple comparative studies.
| Feature | Jaffé Method | Dinitrobenzene Derivative Method | Enzymatic Method |
| Principle | Colorimetric (Creatinine + Alkaline Picrate)[1][2] | Colorimetric/Fluorometric (Creatinine + Dinitrobenzene derivative)[5][6][7][8][9] | Enzymatic Cascade (e.g., Creatininase, Creatinase, Sarcosine Oxidase)[4] |
| Specificity | Low (interference from non-creatinine chromogens)[1][2][3] | Moderate to High (less interference than Jaffé)[6][9] | High (highly specific for creatinine)[4] |
| Common Interferences | Glucose, protein, ketones, cephalosporins, bilirubin (negative)[1][2][5] | Cephalothins (negligible with specific protocols), some ketones[6] | Bilirubin, certain medications (e.g., dobutamine)[5] |
| Sensitivity | Adequate for routine clinical use | Similar to or better than Jaffé; fluorometric versions are highly sensitive[5][8] | High, especially with fluorometric detection |
| Linearity Range | Generally up to 15-20 mg/dL | Comparable to or wider than Jaffé[9] | Often wider than Jaffé, with good performance at low concentrations[10] |
| Cost per Test | Low | Low to Moderate | High |
| Ease of Use | Simple, amenable to automation | Simple, amenable to automation | Generally simple with commercial kits, but may involve more reagents |
| Reagent Stability | Good | Good | Can be variable, requires specific storage conditions |
The Causality Behind Performance: A Mechanistic Perspective
The superiority of the dinitrobenzene and enzymatic methods over the Jaffé reaction stems from fundamental differences in their reaction mechanisms.
Jaffé Reaction: The reaction forms a Janovsky complex, but the alkaline picrate reagent is not selective and reacts with any compound containing an active methylene group, leading to the observed interferences.[11]
Dinitrobenzene Method: The reaction with 3,5-dinitrobenzoate also forms a Janovsky-type complex. However, the steric and electronic properties of the dinitrobenzoate molecule appear to confer greater selectivity for creatinine compared to picric acid, resulting in fewer side reactions with interfering substances.[6]
Enzymatic Method: The high specificity of this method is due to the inherent selectivity of the enzymes used. For instance, creatininase specifically hydrolyzes creatinine to creatine, initiating a cascade of reactions where each enzyme acts on a specific substrate.[4][12] This enzymatic lock-and-key mechanism effectively excludes most interfering molecules.
Logical Comparison of Creatinine Assay Methodologies
References
- 1. Jaffe reaction - Wikipedia [en.wikipedia.org]
- 2. medpulse.in [medpulse.in]
- 3. 2,4-Dinitrobenzaldehyde | 528-75-6 [m.chemicalbook.com]
- 4. diazyme.com [diazyme.com]
- 5. JPS6333661A - Reagent composition for assay for creatinine - Google Patents [patents.google.com]
- 6. Serum creatinine assay by use of 3,5-dinitrobenzoates: a critique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivity of creatinine with alkaline 3,5-dinitrobenzoate: a new fluorescent kidney function test. | Sigma-Aldrich [merckmillipore.com]
- 8. Reactivity of creatinine with alkaline 3,5-dinitrobenzoate: a new fluorescent kidney function test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [A kinetic method for the direct determination of creatinine in serum with 3,5-dinitrobenzoic acid without deproteinization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-Dinitrobenzaldehyde | C7H4N2O5 | CID 22022473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. med.libretexts.org [med.libretexts.org]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
literature review of 2,5-Dinitrobenzaldehyde applications and limitations
A Comparative Guide to Dinitrobenzaldehyde Isomers for Researchers
An In-depth Technical Review of Applications and Limitations in Synthesis and Analysis
Author's Note: While this guide was prompted by an inquiry into 2,5-Dinitrobenzaldehyde, a comprehensive literature search revealed a significant scarcity of documented applications for this specific isomer. To provide a valuable and practical resource for the scientific community, this guide has been broadened to encompass the more widely utilized and studied isomers of dinitrobenzaldehyde, primarily 2,4-, 2,6-, and 3,5-dinitrobenzaldehyde. This comparative approach will offer researchers a clearer understanding of the functional roles and limitations of this important class of reagents.
Introduction to Dinitrobenzaldehydes
Dinitrobenzaldehydes are a class of aromatic compounds featuring a benzaldehyde core substituted with two nitro (–NO₂) groups. The position of these powerful electron-withdrawing groups profoundly influences the molecule's reactivity, physicochemical properties, and utility in various scientific domains. These reagents are particularly valued as building blocks in organic synthesis and as derivatizing agents in analytical chemistry. Their utility stems from the electrophilic nature of the aldehyde's carbonyl carbon, which is significantly enhanced by the inductive and resonance effects of the nitro groups. This guide provides a comparative analysis of the key dinitrobenzaldehyde isomers, detailing their applications, outlining their limitations, and presenting experimental insights to inform laboratory practice.
Physicochemical Properties: A Comparative Overview
The isomeric variations dictate fundamental properties such as melting point, boiling point, and solubility, which are critical for designing experimental conditions. While all share the same molecular formula (C₇H₄N₂O₅) and weight (196.12 g/mol ), their physical forms and properties differ significantly.
| Isomer | Structure | CAS Number | Melting Point (°C) | Appearance |
| 2,4-Dinitrobenzaldehyde | 528-75-6[1][2][3][4] | 66-72[1][5] | White to light yellow/brown crystals[1][5] | |
| This compound | 1198424-70-2[6] | N/A | N/A | |
| 2,6-Dinitrobenzaldehyde | 606-31-5[7] | 120-122[8] | Yellow crystals[9] | |
| 3,4-Dinitrobenzaldehyde | 52021-55-9[10] | 80-83 | N/A | |
| 3,5-Dinitrobenzaldehyde | 14193-18-1[11][12] | 85-87 | Tan solid |
Data sourced from PubChem and other chemical suppliers.[3][6][7][10][11]
Part 1: Core Applications and Comparative Analysis
The primary utility of dinitrobenzaldehydes lies in their application as versatile reagents in synthesis and analysis.
Application 1: Synthesis of Schiff Bases and Heterocycles
The most prominent application of dinitrobenzaldehydes is in the synthesis of Schiff bases (imines) through condensation with primary amines.[13][14][15] These reactions are fundamental to the development of novel ligands for catalysis, functional materials, and biologically active compounds.[13][16][17]
Expert Insight (Causality): The two electron-withdrawing nitro groups render the carbonyl carbon of the aldehyde highly electrophilic. This increased positive charge density makes it exceptionally susceptible to nucleophilic attack by the lone pair of electrons on a primary amine. This enhanced reactivity often allows the condensation to proceed under mild conditions with high yields, which is a significant advantage over less activated benzaldehydes.
-
2,4-Dinitrobenzaldehyde is frequently used for preparing Schiff bases and their derivatives, like dinitrophenylhydrazones.[1][13][18]
-
2,6-Dinitrobenzaldehyde serves as a reagent for synthesizing specialized molecules like tetrakis(2,6-dinitrophenyl) porphyrin.[8][19]
-
3,5-Dinitrobenzaldehyde is employed in the synthesis of N-heterocycles with potential antibacterial activity.[20]
-
A related compound, 2-hydroxy-3,5-dinitrobenzaldehyde , has been used to create hydrazone derivatives with demonstrated antimicrobial properties.[21][22]
References
- 1. 2,4-Dinitrobenzaldehyde [drugfuture.com]
- 2. 2,4-Dinitrobenzaldehyde [webbook.nist.gov]
- 3. 2,4-Dinitrobenzaldehyde | C7H4N2O5 | CID 68250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dinitrobenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C7H4N2O5 | CID 19046921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Dinitrobenzaldehyde | C7H4N2O5 | CID 69073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Dinitrobenzaldehyde CAS#: 606-31-5 [amp.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. 3,4-Dinitrobenzaldehyde | C7H4N2O5 | CID 3362201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3,5-Dinitrobenzaldehyde | C7H4N2O5 | CID 1712303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. nbinno.com [nbinno.com]
- 14. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 15. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2,6-二硝基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 20. 3,5-DINITROBENZALDEHYDE | 14193-18-1 [chemicalbook.com]
- 21. oatext.com [oatext.com]
- 22. oatext.com [oatext.com]
A Senior Application Scientist's Guide: Benchmarking Dinitrobenzaldehydes Against Novel Synthetic Reagents for Amine Modification
Introduction: The Evolving Landscape of Amine-Reactive Chemistries
For decades, researchers in drug development and the broader life sciences have relied on a core toolkit of chemical reagents to modify proteins and other biomolecules. Among these, aromatic aldehydes, such as the dinitrobenzaldehyde isomers, have served as classical reagents for reacting with primary amines, primarily for the formation of Schiff bases. This reaction has been historically valuable for creating derivatives for characterization. However, the demands of modern bioconjugation, proteomics, and drug delivery necessitate reagents with higher efficiency, greater stability, and site-specificity.
This guide provides an in-depth technical comparison of a traditional amine-reactive aldehyde, represented here by 2,4-Dinitrobenzaldehyde, against two classes of novel synthetic reagents that have become the new standards in the field: N-Hydroxysuccinimide (NHS) esters and "click chemistry" reagents. Due to a notable scarcity of published performance data for 2,5-Dinitrobenzaldehyde in bioconjugation applications, we will utilize the well-documented properties of its close isomer, 2,4-Dinitrobenzaldehyde, as a representative of this classical reagent class. This will allow for a robust and informative benchmark against modern alternatives.
We will explore the underlying reaction mechanisms, compare key performance metrics, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
The Classical Reagent: Dinitrobenzaldehydes
Dinitrobenzaldehydes are characterized by a benzene ring substituted with an aldehyde group and two electron-withdrawing nitro groups. These nitro groups increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by primary amines, such as the ε-amine of lysine residues in proteins.
Reaction Mechanism: Schiff Base Formation
The reaction between an aldehyde and a primary amine proceeds through a nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to form a Schiff base (an imine). This reaction is reversible and the stability of the resulting C=N bond can be a significant limitation, particularly in aqueous environments.
Caption: Reaction of 2,4-Dinitrobenzaldehyde with a primary amine to form a reversible Schiff base.
The Modern Challengers: Novel Synthetic Reagents
The limitations of classical reagents like dinitrobenzaldehydes, particularly the reversibility of the Schiff base linkage, have driven the development of more robust and efficient alternatives.
N-Hydroxysuccinimide (NHS) Esters
NHS esters are currently one of the most widely used classes of amine-reactive reagents in bioconjugation[1]. They react with primary amines to form stable amide bonds.
Reaction Mechanism: Acyl Substitution
The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is highly efficient at physiological to slightly alkaline pH (typically 7.2-8.5)[2].
Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.
"Click Chemistry" Reagents
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and bioorthogonal (meaning they do not interfere with native biological processes)[3]. For amine modification, a common strategy involves first introducing an azide or alkyne handle onto the biomolecule using an NHS ester derivative (e.g., DBCO-NHS ester), followed by a "click" reaction with a molecule containing the complementary functional group. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a popular copper-free click chemistry reaction.
Reaction Workflow: Two-Step Bioorthogonal Ligation
This two-step approach offers exceptional specificity and control over the conjugation process.
Caption: Two-step workflow for amine modification using click chemistry (SPAAC).
Performance Benchmark: A Head-to-Head Comparison
The choice of reagent significantly impacts the outcome of a conjugation experiment. The following table summarizes the key performance characteristics of dinitrobenzaldehydes (represented by 2,4-Dinitrobenzaldehyde), NHS esters, and click chemistry reagents.
| Feature | 2,4-Dinitrobenzaldehyde | NHS Esters | Click Chemistry (SPAAC) |
| Reactive Group | Aldehyde | N-Hydroxysuccinimide ester | Azide/Alkyne |
| Target | Primary amines | Primary amines | Azide reacts with alkyne |
| Resulting Bond | Schiff base (Imine) | Amide | Triazole |
| Bond Stability | Reversible (prone to hydrolysis) | Stable | Highly Stable |
| Reaction pH | Mildly acidic to neutral | 7.2 - 8.5 | Typically physiological (e.g., 7.4) |
| Specificity | Moderate | Moderate (reacts with available primary amines) | High (bioorthogonal) |
| Reaction Rate | Variable | Fast (minutes to hours) | Very Fast (minutes to hours) |
| Byproducts | Water | N-hydroxysuccinimide | None |
| Key Advantage | Simple, classical reagent | Forms stable amide bonds | High specificity and efficiency |
| Key Limitation | Reversible bond, potential for side reactions | Can lead to heterogeneous products, hydrolysis of NHS ester | Requires pre-modification of one molecule |
Experimental Protocols
To provide a practical framework for comparison, the following are representative protocols for amine modification using each class of reagent.
Protocol 1: Schiff Base Formation with 2,4-Dinitrobenzaldehyde
This protocol describes a general procedure for the reaction of 2,4-Dinitrobenzaldehyde with a primary amine-containing molecule.
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in a suitable buffer (e.g., phosphate or acetate buffer, pH 5-7).
-
Prepare a stock solution of 2,4-Dinitrobenzaldehyde in an organic solvent such as ethanol or DMSO.
-
-
Reaction:
-
Add the 2,4-Dinitrobenzaldehyde solution to the amine solution with stirring. A molar excess of the aldehyde is typically used.
-
Incubate the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
The Schiff base product can often be isolated by precipitation upon cooling or by extraction.
-
Purification can be achieved by recrystallization.
-
Note: For bioconjugation, the reversible nature of the Schiff base often necessitates a subsequent reduction step (e.g., with sodium cyanoborohydride) to form a stable secondary amine linkage. This adds complexity and the potential for side reactions.
Protocol 2: Amine Modification with an NHS Ester
This protocol details the conjugation of an NHS ester-activated molecule to a protein.
-
Preparation of Reactants:
-
Dissolve the protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the NHS ester solution to the protein solution. A 5- to 20-fold molar excess of the NHS ester to the protein is a common starting point.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of about 50 mM.
-
Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove unreacted labeling reagent and byproducts.
-
Protocol 3: Two-Step Amine Modification via Click Chemistry (SPAAC)
This protocol outlines the modification of a protein with an azide-containing molecule using a DBCO-NHS ester.
-
Step 1: Introduction of the DBCO Handle
-
Follow the protocol for amine modification with an NHS ester (Protocol 2), using a DBCO-NHS ester as the labeling reagent.
-
Purify the DBCO-labeled protein to remove excess DBCO-NHS ester.
-
-
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Dissolve the azide-modified molecule of interest in a suitable buffer (e.g., PBS, pH 7.4).
-
Mix the purified DBCO-labeled protein with the azide-modified molecule. A 1.5- to 5-fold molar excess of the smaller molecule is typically used.
-
The reaction can be performed at a wide range of temperatures, from 4°C to 37°C. Reaction times can vary from minutes to hours.
-
-
Purification:
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography or affinity chromatography to remove the unreacted azide-modified molecule.
-
Conclusion and Future Perspectives
While dinitrobenzaldehydes have a historical place in organic synthesis for the derivatization of amines, their utility in modern bioconjugation is limited by the reversible nature of the Schiff base linkage they form. For applications requiring stable and well-defined bioconjugates, novel reagents such as NHS esters and click chemistry linkers offer superior performance.
-
NHS esters provide a straightforward and effective method for creating stable amide bonds with primary amines, making them a workhorse for many bioconjugation applications.
-
Click chemistry reagents offer the highest level of specificity and control, enabling the creation of highly homogeneous and precisely defined bioconjugates, which is particularly crucial in the development of therapeutics like antibody-drug conjugates (ADCs).
The choice of reagent will ultimately depend on the specific requirements of the application, including the desired stability of the linkage, the need for site-specificity, and the complexity of the biological system. As the field of bioconjugation continues to evolve, the development of even more efficient, selective, and stable ligation chemistries will undoubtedly continue to be a major focus, further expanding the capabilities of researchers in drug development and beyond.
References
Safety Operating Guide
Proper Disposal of 2,5-Dinitrobenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2,5-Dinitrobenzaldehyde, a compound that demands careful handling due to its inherent hazards. Adherence to these protocols is not merely a matter of regulatory compliance but a critical component of our shared responsibility for personnel safety and environmental stewardship.
Hazard Profile and Immediate Safety Considerations
This compound is a hazardous substance, primarily classified as a skin, eye, and respiratory irritant. Like many aromatic nitro compounds, it possesses the potential for more severe hazards under specific conditions. Polynitro aromatic compounds can be energetic materials and may react vigorously, particularly with bases or reducing agents, or upon heating, which underscores the need for cautious handling during disposal procedures.
The cardinal rule for the disposal of this compound is to treat it and any contaminated materials as hazardous waste. In-laboratory treatment or neutralization is strongly discouraged due to the risk of uncontrolled exothermic reactions. Disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, the following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used. All handling of the solid material should ideally occur within a chemical fume hood.
Quantitative Data for Disposal Planning
A clear understanding of the compound's properties is essential for safe handling and waste segregation.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1198424-70-2 | [1] |
| Molecular Formula | C₇H₄N₂O₅ | [1] |
| Molecular Weight | 196.12 g/mol | [1] |
| Appearance | Yellow to light-brown crystalline powder | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2][3] |
| Hazard Classifications | Skin Irritant, Eye Irritant, Respiratory Irritant | [2] |
Step-by-Step Disposal Protocol
The following procedure outlines the systematic process for managing this compound waste from the point of generation to its final collection by EHS professionals.
Diagram: Waste Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
Step 1: Waste Generation and Segregation
-
Solid Waste: Collect any surplus, expired, or unwanted this compound directly into a designated hazardous waste container.
-
Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, pipette tips, or spill cleanup materials, must also be disposed of as hazardous waste in the same container.
-
Segregation is Critical: Aromatic nitro compounds can react violently with bases and are strong oxidizing agents that can react with reducing agents.[2] Therefore, it is imperative to segregate this compound waste from:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide)
-
Strong oxidizing agents
-
Reducing agents (e.g., hydrides, sulfides)
-
Flammable solvents
-
Step 2: Container Management
-
Container Selection: Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. Avoid using metal containers.
-
Container Condition: Ensure the container is in good condition, free from leaks or cracks.
-
Keep Containers Closed: The waste container must be kept closed at all times, except when adding waste. This prevents the release of vapors and protects the contents from contamination.
Step 3: Labeling
Properly labeling your hazardous waste container is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste handlers.
-
Attach a "Hazardous Waste" label to the container as soon as you begin accumulating waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all components in the container, including any solvents or other chemicals, with their approximate percentages.
-
The associated hazards (e.g., "Irritant," "Oxidizer").
-
The date when waste was first added to the container (accumulation start date).
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
The SAA should have secondary containment (such as a tray or bin) to contain any potential leaks or spills.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.
Step 5: Requesting Waste Pickup
-
Once the waste container is full, or if you are discontinuing the process, arrange for a waste pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule the collection. Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.
-
Provide the EHS department with the Safety Data Sheet (SDS) for this compound if requested.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or scoop the solid material to avoid creating dust.
-
Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into your designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Provide them with the location of the spill and the name of the chemical involved.
-
Diagram: Spill Response Decision Tree
Caption: Decision tree for responding to a this compound spill.
Final Disposal by Approved Personnel
Once collected by your EHS department, the hazardous waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). These facilities are equipped to handle and dispose of hazardous chemicals in an environmentally sound manner, typically through high-temperature incineration.
By following these procedures, you contribute to a culture of safety and ensure that hazardous materials are managed responsibly from cradle to grave. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines, and when in doubt, contact your EHS department for guidance.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
